2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
Description
Propriétés
IUPAC Name |
2-(3,5-dichlorophenoxy)-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c18-12-8-13(19)10-14(9-12)24-17-5-4-15(11-16(17)20)25(22,23)21-6-2-1-3-7-21/h4-5,8-11H,1-3,6-7,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMZQAIUBZVBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC(=CC(=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline: A Strategic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis and characterization of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. This compound incorporates several key pharmacophores, including a diaryl ether linkage, a piperidine-sulfonyl sulfonamide group, and a dichlorinated aromatic ring, making it a molecule of interest for scaffold-based drug discovery and as a versatile chemical intermediate. The synthetic strategy detailed herein is designed for efficiency and control, proceeding through a logical three-step sequence from commercially available starting materials. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and self-validating protocol. Comprehensive characterization is achieved through a suite of analytical techniques, including NMR, MS, and IR spectroscopy, to unequivocally confirm the structure and purity of the final compound.
Introduction
The molecular architecture of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is a compelling convergence of structural motifs frequently found in biologically active compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles.[1][2] Its presence is noted in a vast array of pharmaceuticals targeting central nervous system disorders, cancer, and infectious diseases.[1]
The sulfonamide group is another cornerstone of drug design, renowned for its role in antibacterial agents and a wide range of other therapeutics.[3] The diaryl ether linkage, meanwhile, provides a flexible yet stable connection between two aromatic systems, a feature common in pharmaceuticals and agrochemicals.[4]
Given the absence of published literature for this specific molecule[5], this guide constructs a robust and logical synthetic pathway based on well-established, high-yielding chemical transformations. The objective is to provide drug development professionals with a detailed, field-proven protocol that not only outlines the synthetic steps but also explains the causality behind the chosen strategy, from precursor selection to final product characterization.
Retrosynthetic Analysis and Strategic Design
A successful synthesis relies on a strategy that maximizes yield, minimizes side reactions, and utilizes readily accessible starting materials. Our retrosynthetic analysis identified a three-step linear sequence as the most efficient pathway. This approach leverages a late-stage nitro group reduction, which circumvents potential complications of carrying a reactive primary amine through the preceding synthetic steps.
The chosen pathway begins with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine. The resulting sulfonamide is then subjected to a copper-catalyzed Ullmann condensation with 3,5-dichlorophenol to form the critical diaryl ether bond.[6][7] The final step involves the selective reduction of the nitro group to afford the target aniline. This strategy offers excellent regiochemical control and proceeds through stable, easily purified intermediates.
Caption: Retrosynthetic strategy for the target compound.
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Synthesis of Intermediate 1: 1-((4-chloro-3-nitrophenyl)sulfonyl)piperidine
This initial step involves a standard nucleophilic acyl substitution to form the robust sulfonamide linkage.
-
Materials:
-
4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq)
-
Piperidine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve piperidine and triethylamine in DCM.
-
Add the piperidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. Triethylamine acts as a base to neutralize the HCl byproduct.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to obtain Intermediate 1 as a crystalline solid.
-
Synthesis of Intermediate 2: 1-((4-(3,5-dichlorophenoxy)-3-nitrophenyl)sulfonyl)piperidine
This key step constructs the diaryl ether backbone via an Ullmann condensation. The use of a copper catalyst is essential for this C-O bond formation.[8] Cesium carbonate is an effective base for this transformation, and molecular sieves can be added to ensure anhydrous conditions.[4]
-
Materials:
-
Intermediate 1 (1.0 eq)
-
3,5-Dichlorophenol (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add Intermediate 1, 3,5-dichlorophenol, CuI, and Cs₂CO₃.
-
Add anhydrous DMF and degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-18 hours. The high temperature is necessary to overcome the activation energy of the coupling reaction.[7]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-cold water, which will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove residual phenol.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Intermediate 2.
-
Synthesis of Target Compound: 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
The final step is the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in acidic medium is a classic and highly effective method for this transformation.
-
Materials:
-
Intermediate 2 (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5M)
-
-
Procedure:
-
Suspend Intermediate 2 in ethanol in a round-bottom flask.
-
Add concentrated HCl and stir to form a solution or a fine slurry.
-
Add SnCl₂·2H₂O portion-wise, as the reaction can be exothermic.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize by slowly adding 5M NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the final compound, 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
-
Characterization and Data Analysis
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The expected data from key analytical techniques are summarized below.
Data Presentation
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 6.5-7.5 ppm): Distinct signals for the 5 protons on the two aromatic rings, showing characteristic ortho, meta, and para coupling patterns. Amine Protons (δ ~4.0-5.0 ppm): A broad singlet for the -NH₂ group, which is exchangeable with D₂O. Piperidine Protons (δ ~1.4-3.0 ppm): Multiplets corresponding to the 10 protons on the piperidine ring.[9] |
| ¹³C NMR | Aromatic Carbons (δ 110-160 ppm): Signals corresponding to the 12 unique aromatic carbons. Piperidine Carbons (δ ~23-48 ppm): Typically 3 signals for the piperidine ring carbons due to symmetry. |
| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 401.0488. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1.[5] |
| IR Spectroscopy | N-H Stretch: Doublet peak around 3350-3450 cm⁻¹ (primary amine). S=O Stretch: Two strong absorption bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the sulfonamide. C-O-C Stretch: Absorption band around 1200-1250 cm⁻¹ (aryl ether). |
| HPLC | A single major peak with purity >95% under appropriate reverse-phase conditions (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA, UV detection at 254 nm). |
Experimental Workflow Visualization
The overall process, from initial reaction to final characterization, follows a systematic and logical flow.
Caption: Workflow from synthesis to final characterization.
Conclusion
This guide has detailed a robust and logical three-step synthesis for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. By selecting a strategic pathway that involves the formation of a sulfonamide, followed by a copper-catalyzed diaryl ether synthesis and a final nitro group reduction, the target molecule can be produced in a controlled and efficient manner. The provided protocols are based on established and reliable chemical principles, ensuring a high probability of success for researchers in the field. The comprehensive characterization plan ensures the unequivocal confirmation of the final product's structure and purity, establishing a solid foundation for its use in further research, such as in the development of novel pharmaceutical agents or as a key building block in complex molecule synthesis.
References
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
- Xie, Y., et al. (2001). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Organic Letters, 3(24), 3891-3893.
- Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
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Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Retrieved from [Link]
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PubChem. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. Retrieved from [Link]
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Novel dichlorophenoxy aniline derivatives discovery
An In-Depth Technical Guide to the Discovery of Novel Dichlorophenoxy Aniline Derivatives
Foreword: The Enduring Scaffold
From the Senior Application Scientist's Desk
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets. The dichlorophenoxy aniline framework is a prime example of such a versatile and enduring scaffold. Its unique electronic and steric properties make it a cornerstone in the design of targeted therapeutics, particularly in oncology and infectious diseases.[1] This guide is crafted not as a mere recitation of facts, but as a deep dive into the strategic thinking and methodological rigor required to advance this chemical class from concept to clinical candidate. We will explore the causality behind synthetic choices, the logic of assay selection, and the iterative process of structure-activity relationship (SAR) refinement that underpins modern drug discovery.
Section 1: The Rationale - Why Dichlorophenoxy Anilines?
The dichlorophenoxy aniline moiety is more than an arbitrary arrangement of atoms; it is a carefully evolved structural motif. The diphenyl ether linkage provides a balance of rigidity and conformational flexibility, allowing it to adapt to the contours of various enzyme active sites. The chlorine atoms are not mere placeholders; they serve several critical functions:
-
Modulation of Electronic Properties: As electron-withdrawing groups, chlorine atoms can influence the pKa of the aniline nitrogen and the overall electron density of the rings, which is crucial for forming specific hydrogen bonds and other non-covalent interactions within a target binding pocket.[2][3]
-
Steric Hindrance and Selectivity: The position and number of chlorine atoms can create specific steric profiles that enhance binding affinity and, critically, selectivity for the target enzyme over off-target proteins, thereby reducing potential toxicity.[4][5]
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.
This scaffold is a key component in a range of biologically active molecules, from fungicides like chlorothalonil to a multitude of kinase inhibitors targeting pathways crucial for cell proliferation and survival, such as VEGFR and EGFR.[1][6]
Section 2: Synthetic Strategies - Building the Core
The synthesis of a library of derivatives is the foundational step of any discovery campaign. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired diversity, and scalability.
Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A prevalent and robust method for constructing the diphenyl ether linkage is the Ullmann condensation or a related SNAr reaction. This typically involves the coupling of a dichlorophenol with a substituted halo-nitrobenzene.
Caption: Generalized synthetic pathway for dichlorophenoxy aniline derivatives.
Causality Behind the Protocol: The reduction of an aromatic nitro compound is a critical step. While various methods exist, catalytic hydrogenation using catalysts like platinum on carbon is often preferred for its clean conversion and high yields.[7] However, a key challenge is preventing hydrodehalogenation (loss of chlorine atoms). This is a self-validating step; if the final product lacks the required chlorine atoms, the reduction conditions must be optimized, for instance, by using alternative reducing agents like ammonium formate or by adding inhibitors to the catalyst.[7]
Detailed Protocol: Synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline
This protocol is representative of the reduction step for a key intermediate in antimicrobial agent synthesis.[7]
Objective: To selectively reduce the nitro group of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene without causing hydrogenolysis of the C-Cl or C-O-C bonds.
Materials:
-
5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene (1 mole equivalent)
-
Ammonium formate (effective amount, e.g., 3-5 mole equivalents)
-
Platinum on carbon (Pt/C) catalyst (e.g., 5% w/w)
-
Methanol or Ethanol (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene and the solvent.
-
Inerting: Purge the flask with an inert gas (N2 or Ar) for 10-15 minutes to remove oxygen, which can interfere with the catalyst.
-
Catalyst Addition: Carefully add the Pt/C catalyst under the inert atmosphere.
-
Reagent Addition: Dissolve the ammonium formate in a minimal amount of warm solvent and add it to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude 5-chloro-2-(2,4-dichlorophenoxy)aniline by column chromatography or recrystallization to obtain the final product with high purity.
Section 3: Biological Evaluation - From Hit to Lead
Once a library of derivatives is synthesized, a cascade of biological assays is employed to identify promising compounds. The workflow is designed to efficiently screen large numbers of compounds and progressively gather more detailed information on the most promising candidates.
Caption: Iterative workflow for dichlorophenoxy aniline drug discovery.
In Vitro Assays: Target Engagement and Cellular Effects
A. Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Rationale: Many dichlorophenoxy aniline derivatives function as ATP-competitive kinase inhibitors.[1][8] The ADP-Glo™ assay is a robust, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. Less ADP means more effective inhibition. This assay is chosen for its sensitivity and scalability.[9]
-
Protocol:
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of the test compound (the dichlorophenoxy aniline derivative). Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase, which uses the newly synthesized ATP to produce light.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
B. Cell Proliferation Assay (MTT Assay)
-
Rationale: To confirm that target inhibition translates to a functional cellular effect (e.g., stopping cancer cell growth), a cell viability assay is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562 for leukemia[9]) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the dichlorophenoxy aniline derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value for antiproliferative activity.
-
In Vivo Assays: Assessing Efficacy and Toxicity
Promising candidates from in vitro studies are advanced to in vivo models. For example, to test anti-inflammatory potential, the rat paw edema model is a standard.[10] For anticancer agents, xenograft models are used. An important consideration is the potential for toxicity. Studies have shown that chlorine substitution on the aniline ring can enhance nephrotoxic potential, a critical parameter to monitor during in vivo studies.[4]
Section 4: Structure-Activity Relationship (SAR)
The data gathered from biological assays is used to build a Structure-Activity Relationship (SAR) model. This is the intellectual core of lead optimization, where chemists and biologists collaborate to understand how specific structural modifications impact biological activity.
Caption: Inhibition of a kinase signaling pathway by a dichlorophenoxy aniline derivative.
SAR Summary Table
The following table synthesizes key SAR insights for phenoxyaniline derivatives, which share a core structure with the topic compounds.
| Structural Moiety | Modification | Impact on Biological Activity | Reference |
| Aniline Ring | Chlorine substitution | Enhances nephrotoxic potential, with ortho > meta/para. | [4] |
| Phenoxy Ring | Addition of an electron-withdrawing group (e.g., -NO2) | Can significantly enhance fungicidal activity. | [6] |
| Core Scaffold | Incorporation into a 4-anilinoquinazoline | Crucial for EGFR kinase inhibition. The N1 and N3 of the quinazoline ring form key H-bonds in the ATP binding pocket. | [8] |
| Core Scaffold | 3-cyano-4-(phenoxyanilino)quinoline | Core structure is critical for potent MEK inhibition. | [11] |
These insights are invaluable. For instance, if a lead compound shows toxicity, the SAR table suggests that altering the chlorine substitution pattern on the aniline ring could mitigate this while potentially retaining efficacy.[4] Similarly, to improve potency against a fungal target, adding an electron-withdrawing group to the phenoxy ring would be a logical next step.[6]
Conclusion and Future Perspectives
The dichlorophenoxy aniline scaffold is a testament to the power of iterative design in drug discovery. Its continued success relies on a deep, mechanistic understanding of how structure dictates function. Future work in this area will likely focus on developing derivatives with even greater selectivity for their targets, thereby improving the therapeutic window. The integration of computational tools, such as in silico docking and pharmacokinetic prediction, will further accelerate the design-synthesize-test cycle, allowing for a more rational exploration of chemical space and the faster identification of next-generation therapeutics.[9][12]
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Zhang, J., et al. (2013). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Journal of Agricultural and Food Chemistry. [Link]
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Stadnichuk, V. N., et al. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Russian Journal of General Chemistry, 93(12). [Link]
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Valentovic, M. A., et al. (1992). In vivo and in vitro nephrotoxicity of aniline and its monochlorophenyl derivatives in the Fischer 344 rat. Toxicology and Applied Pharmacology. [Link]
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Hussein, J. S., et al. (2013). Antioxidant and structure-activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences. [Link]
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Sadowska, M., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
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Carvalho, G., et al. (2014). Biological treatment of propanil and 3,4-dichloroaniline: Kinetic and microbiological characterisation. ResearchGate. [Link]
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Xu, W., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Sadowska, M., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]
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Gellis, A., et al. (2009). Synthesis and in vitro antiplasmodial evaluation of 4-anilino-2-trichloromethylquinazolines. Bioorganic & Medicinal Chemistry Letters. [Link]
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Singh, M., et al. (2022). Novel Small Molecule Inhibitors of Cyclin-dependent Kinases as Anticancer Agents. Current Drug Targets. [Link]
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Asati, V., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology. [Link]
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Al-Ostath, O., et al. (2026). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. MDPI. [Link]
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Kumbhare, N., & Dhurvey, V. (2025). Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. ResearchGate. [Link]
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Zimmer, D., et al. (1988). Genotoxicity of aniline derivatives in various short-term tests. Environmental and Molecular Mutagenesis. [Link]
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"2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" CAS number lookup
Technical Whitepaper: Structural Profiling and Synthetic Utility of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
Executive Summary
In modern rational drug design, the selection of highly functionalized, commercially available building blocks is a critical determinant of library synthesis success. The compound 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 851169-14-7) represents a sophisticated bifunctional scaffold[1]. Featuring a nucleophilic primary aniline, a conformationally restricting diaryl ether linkage, and a lipophilic piperidine sulfonamide, this molecule is primed for integration into targeted therapeutics such as kinase inhibitors, GPCR modulators, and PROTAC target-binding ligands.
This guide provides an in-depth analysis of its physicochemical properties, the medicinal chemistry rationale for its deployment, and a self-validating synthetic workflow for its incorporation into complex molecular architectures.
Chemical Identity & Physicochemical Profiling
Before integrating this building block into a synthetic pipeline, it is essential to establish its baseline physicochemical parameters. The high degree of functionalization makes it highly lipophilic, which must be accounted for during downstream purification and assay development[2].
| Property | Value |
| IUPAC Name | 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline |
| CAS Number | 851169-14-7 |
| Molecular Formula | C17H18Cl2N2O3S |
| Molecular Weight | 401.31 g/mol [3] |
| Estimated LogP (cLogP) | ~4.5 |
| Topological Polar Surface Area (TPSA) | 81.0 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 5 |
| Rotatable Bonds | 5 |
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, selecting this specific scaffold over simpler anilines requires a clear understanding of vector mapping and target engagement causality:
-
The Diaryl Ether Motif: The diaryl ether acts as a critical conformational restrictor. In the context of kinase inhibition, such architectures are frequently employed to navigate the narrow hydrophobic channels leading to the DFG motif[4]. The 3,5-dichloro substitution pattern provides significant steric bulk and halogen-bonding potential, which can drastically enhance target residence time and binding affinity.
-
The Piperidine Sulfonamide: While primary sulfonamides are traditionally deployed as bioisosteres for carboxylic acids or as primary hinge-binding elements, the tertiary nature of the piperidine-sulfonamide linkage eliminates hydrogen bond donor capacity at this vector. This prevents off-target coordination while simultaneously increasing the sp3 carbon fraction ( Fsp3 ) of the molecule. Higher Fsp3 character is strongly correlated with clinical success, improved metabolic stability, and enhanced solubility profiles, compensating for the highly lipophilic dichlorophenoxy group[5].
-
The Aniline Core: The primary amine serves as the foundational synthetic handle, allowing for rapid diversification via amide coupling, reductive amination, or urea formation.
Synthetic Workflows: HATU-Mediated Amide Coupling Protocol
The primary synthetic utility of CAS 851169-14-7 lies in the derivatization of its aniline core. However, the ortho-phenoxy substituent introduces significant steric hindrance, rendering standard carbodiimide (EDC/DCC) couplings highly inefficient. To overcome this activation barrier, uronium-based coupling reagents like HATU are strictly required[6].
Expert Insight on Causality: A common pitfall in HATU couplings with sterically hindered anilines is the formation of a tetramethylguanidinium byproduct. If the amine, acid, and HATU are mixed simultaneously, the unhindered HATU reagent will react directly with the primary amine rather than the carboxylic acid[7]. To prevent this, the carboxylic acid must be pre-activated to the highly reactive OAt ester before the introduction of the aniline[8].
Step-by-Step Self-Validating Protocol
-
Pre-activation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to achieve a 0.2 M concentration[8].
-
Base Addition & Active Ester Formation: Add N,N -Diisopropylethylamine (DIPEA) (3.0 to 5.0 equiv) dropwise. Stir the mixture at room temperature for 15–30 minutes. Validation: A slight color change (often to pale yellow) indicates the formation of the active OAt ester[8].
-
Aniline Introduction: Add 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (1.0 equiv) to the activated mixture[6].
-
Reaction Progression: Stir the reaction at room temperature for 2–18 hours. Monitor via LC-MS to ensure the disappearance of the 401.31 m/z starting material[8].
-
Workup & Purification: Quench the reaction with water, extract with ethyl acetate (3x), and wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry over Na2SO4 , concentrate under reduced pressure, and purify via reverse-phase preparative HPLC[6].
Workflow Visualization
HATU-mediated amide coupling workflow for sterically hindered anilines.
Analytical Validation Parameters
To ensure experimental integrity, the incorporation of the building block must be rigorously confirmed analytically. This establishes a self-validating feedback loop for the chemist:
-
LC-MS (ESI+): The parent aniline has a molecular weight of 401.31 g/mol , yielding a characteristic [M+H]+ peak at m/z ~402.1[3]. Upon successful amide coupling, the product mass will reflect the addition of the carboxylic acid minus the loss of water (18.02 g/mol ). Crucially, the isotopic distribution will distinctly display a 9:6:1 ratio, which is the undeniable signature of a dichloro-containing compound.
-
1 H NMR (400 MHz, DMSO- d6 ): The disappearance of the broad singlet at ~5.5 ppm (corresponding to the primary aniline −NH2 ) and the emergence of a sharp downfield singlet at >9.5 ppm (the new amide −NH ) confirms successful coupling. The piperidine protons will remain intact, appearing as distinct multiplets between 1.40 and 3.00 ppm.
References[1] [851169-14-7], MFCD06655020, 2-(3,5-Dichlorophenoxy)-5-(piperidin-1-ylsulfonyl)aniline, Combi-Blocks. URL: https://www.combi-blocks.com/[2]735322-78-8 | 2-(2-Methoxyphenoxy)-5-(piperidine-1-sulfonyl)aniline, BLDpharm. URL: https://www.bldpharm.com/[3]2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, Navimro. URL: https://www.navimro.com/[8]Discovery of a potent class of PI3Kα inhibitors with unique binding mode via Encoded Library Technology (ELT) Supporting Inform, Semantic Scholar. URL: https://www.semanticscholar.org/[6]Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues, PubMed Central (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/[4]Carbene-Catalyzed Atroposelective Construction of Chiral Diaryl Ethers, Hangzhou Normal University / ChemRxiv. URL: https://chemrxiv.org/[5]A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/[7]HATU/PyBOP coupling procedure question, r/Chempros (Reddit). URL: https://www.reddit.com/r/Chempros/
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Physicochemical Profiling and Synthetic Utility of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection and characterization of bifunctional building blocks dictate the downstream success of lead optimization. 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 851169-14-7) is a highly specialized, structurally rich scaffold utilized in the synthesis of diverse screening libraries[1]. Combining a sterically demanding diaryl ether, a metabolically stable sulfonamide, and a reactive aniline handle, this molecule presents unique physicochemical challenges and opportunities.
This whitepaper provides an in-depth analysis of its physicochemical properties, outlines self-validating experimental protocols for its characterization, and maps its reactivity and metabolic fate.
Structural Analysis and Physicochemical Causality
The molecular architecture of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (Molecular Formula: C17H18Cl2N2O3S ) dictates its behavior in both synthetic environments and biological assays[2].
Quantitative Data Summary
| Property | Value (Calculated/Predicted) | Mechanistic Implication |
| Molecular Weight | 401.31 g/mol | Lies within the optimal range for oral bioavailability (Lipinski’s Rule of 5). |
| LogP (Lipophilicity) | ~4.8 - 5.2 | High lipophilicity driven by the 3,5-dichlorophenoxy moiety; indicates potential for high plasma protein binding. |
| TPSA | 81.01 Ų | Optimal for membrane permeability; restricted blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 2 | Derived exclusively from the primary aniline ( −NH2 ) group. |
| H-Bond Acceptors | 4 | Contributed by the ether oxygen and sulfonamide system. |
| Aniline pKa | ~2.0 - 2.5 | Severely depressed basicity due to electron-withdrawing substituents. |
Electronic and Steric Causality
As an Application Scientist, it is critical to look beyond the raw numbers and understand why the molecule behaves as it does:
-
Attenuated Aniline Nucleophilicity : The lone pair of electrons on the aniline nitrogen is highly delocalized into the central benzene ring. This delocalization is exacerbated by the strongly electron-withdrawing para-piperidine-1-sulfonyl group ( −SO2R ) and the inductive effect of the ortho-phenoxy group. Consequently, the aniline is virtually non-basic at physiological pH (7.4) and exhibits reduced nucleophilicity during synthetic coupling reactions.
-
Conformational Rigidity vs. Flexibility : The diaryl ether linkage provides a flexible hinge, allowing the molecule to adapt to complex binding pockets. However, the bulky 3,5-dichloro substitutions force the two aromatic rings out of coplanarity, which increases the entropic penalty of binding but favorably disrupts crystal lattice packing, marginally aiding dissolution.
Self-Validating Experimental Protocols
To accurately profile this compound, standard assays must be adapted to account for its high lipophilicity and low aqueous solubility. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not corrupt the data.
Protocol A: Thermodynamic Solubility via the Shake-Flask Method
Kinetic solubility assays often overestimate solubility due to the formation of supersaturated metastable states. For a highly lipophilic compound like this, the thermodynamic Shake-Flask method is mandatory[3].
-
Step 1: Equilibration: Add an excess of the solid compound (e.g., 2 mg) to 1 mL of aqueous phosphate buffer (pH 7.4) in a sealed glass vial.
-
Step 2: Incubation: Agitate the suspension at 400 rpm at a constant 25 °C for 72 hours. Causality: A 72-hour window ensures complete transition from any amorphous precipitate to the lowest-energy, thermodynamically stable crystalline lattice[4].
-
Step 3: Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Step 4: HPLC Quantification: Quantify the dissolved compound using a pre-established HPLC-UV calibration curve.
-
Self-Validation Check: Measure the pH of the filtrate post-incubation. If the pH has drifted by >0.1 units from 7.4, the buffer capacity was overwhelmed, and the experiment must be repeated with a stronger buffer system.
Protocol B: Lipophilicity (LogP) Determination via OECD 117 HPLC Method
Traditional shake-flask octanol/water partitioning is prone to emulsion formation for compounds with LogP > 4. Therefore, the OECD Test Guideline 117 (Reverse-Phase HPLC method) is the gold standard here[5].
-
Step 1: Reference Calibration: Inject a suite of six reference standards (e.g., toluene, chlorobenzene, DDT) with known LogP values spanning 2.0 to 6.5 into a C18 reverse-phase HPLC column[6].
-
Step 2: Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each standard using the formula k′=(tR−t0)/t0 , where tR is the retention time and t0 is the dead time (measured using unretained thiourea).
-
Step 3: Analyte Injection: Inject the 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline sample and determine its k′ .
-
Step 4: Interpolation: Plot log(k′) vs. known LogP of the standards and interpolate the LogP of the analyte.
-
Self-Validation Check: The calibration curve must yield an R2≥0.99 . If the analyte's tR falls outside the bracketed reference range, the mobile phase composition must be adjusted and the system recalibrated.
Protocol C: pKa Determination via Potentiometric Titration
Given the weak basicity of the aniline group, potentiometric titration requires high-precision dosing[7].
-
Step 1: Sample Preparation: Dissolve the compound in a standardized 0.15 M KCl solution (to maintain constant ionic strength) with a precisely known volume of cosolvent (e.g., 20% methanol) to ensure complete dissolution[8].
-
Step 2: Nitrogen Purging: Purge the solution with N2 gas for 10 minutes prior to titration. Causality: This displaces dissolved CO2 , which forms carbonic acid and creates false inflection points in the acidic region[8].
-
Step 3: Titration: Gradually add 0.1 M HCl or NaOH using an automated titrator, recording the pH after each micro-addition until equilibrium is reached[9].
-
Self-Validation Check: Perform a blank titration on the solvent system alone. Subtract the blank curve from the analyte curve to isolate the specific protonation/deprotonation events of the aniline nitrogen.
Reactivity Profiling & Synthetic Applications
The primary utility of this compound lies in the derivatization of its aniline moiety. Because the nucleophilicity of the −NH2 group is blunted by the electron-withdrawing sulfonyl group, standard coupling conditions (e.g., EDC/HOBt) often result in poor yields.
Optimized Synthetic Strategies:
-
Amidation: Requires highly reactive acyl chlorides with a non-nucleophilic base (e.g., DIPEA in DCM), or the use of highly efficient coupling reagents like HATU for carboxylic acids.
-
Urea Formation: Reacts cleanly with isocyanates under thermal conditions, though extended reaction times are necessary.
-
Reductive Amination: Imine formation with aldehydes requires acid catalysis (e.g., catalytic acetic acid) before reduction with sodium triacetoxyborohydride ( NaBH(OAc)3 ).
Caption: Synthetic derivatization pathways for the aniline moiety, highlighting required activation strategies.
Pharmacokinetic (PK) & ADME Implications
When integrating this scaffold into a lead molecule, its metabolic liabilities must be anticipated. The structural motifs present distinct metabolic profiles:
-
The 3,5-Dichlorophenoxy Ring: Highly resistant to Cytochrome P450 (CYP450) mediated oxidation. The bulky chlorine atoms at the meta positions sterically shield the para position, effectively blocking aromatic hydroxylation.
-
The Piperidine Ring: This is the primary metabolic "soft spot." The α -carbons adjacent to the piperidine nitrogen are highly susceptible to CYP3A4-mediated oxidation, leading to lactam formation or subsequent ring-opening (N-dealkylation).
-
The Sulfonamide Linkage: Exceptionally stable against plasma hydrolases and amidases, ensuring the structural integrity of the core scaffold in systemic circulation.
Caption: Predicted CYP450-mediated metabolic degradation pathways focusing on the piperidine soft spot.
References
-
OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]
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Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
Preamble: The Challenge of the Unknown
In drug discovery and chemical biology, novel chemical entities (NCEs) like "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" present both a challenge and an opportunity. While their unique structures may hold the key to novel therapeutic interventions, their mechanism of action (MoA) is, by definition, a black box. The journey from a promising molecular structure to a well-understood biological mechanism is a cornerstone of modern pharmacology. Historically, many drugs were discovered through phenotypic screening without a clear understanding of their targets.[1] Today, a successful MoA elucidation strategy is a multi-pronged, iterative process that integrates computational prediction with rigorous experimental validation.[2][3]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically predict and validate the MoA of this novel compound. We will proceed not with a rigid template, but with a logical, causality-driven workflow that begins with in-silico hypothesis generation and culminates in experimental confirmation, ensuring the highest degree of scientific integrity at each step.
Phase 1: In-Silico Prediction and Hypothesis Generation
The foundational step in any MoA investigation for an NCE is to leverage its most tangible asset: its chemical structure. Computational methods allow us to generate educated hypotheses about potential biological targets and pathways, thereby focusing subsequent experimental efforts and conserving resources.[4][5]
Deconstruction of the Core Structure: Guiding Principles from Known Pharmacophores
The structure of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline contains three distinct moieties, each with a history in medicinal chemistry that can provide initial clues to its potential bioactivity.
-
Dichlorophenyl Group: The presence of a dichlorophenyl ring is a common feature in many bioactive molecules. The chlorine atoms increase lipophilicity and can enhance binding interactions with biological targets.[6] For example, the 2,6-dichlorophenyl group is found in the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, a known inhibitor of cyclooxygenase (COX) enzymes, while the 3,4-dichlorophenyl moiety is present in the antidepressant Sertraline, a selective serotonin reuptake inhibitor (SSRI).[6] This suggests potential roles in inflammation or neurotransmission.
-
Piperidine Ring: The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals.[7][8] Its derivatives exhibit a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and analgesic effects.[9][10] This broad activity profile underscores the need for specific target identification, as the piperidine group alone does not point to a single mechanism.
-
Sulfonylaniline Moiety: The sulfonamide and related sulfone groups are classic pharmacophores. They are central to sulfa drugs and are also found in diuretics, anti-inflammatory agents, and anticancer compounds.[11][12][13] This functional group often engages in key hydrogen bonding interactions within protein active sites.
A Systematic Workflow for Target and Pathway Prediction
Our in-silico strategy is designed as a funnel, starting with broad, structure-based searches and progressively refining the results into a set of testable hypotheses. This workflow combines ligand-based and structure-based approaches for a more robust prediction.[3][14]
Caption: In-Silico Prediction Workflow for MoA Hypothesis Generation.
Synthesizing Computational Data into Testable Hypotheses
The output of this in-silico phase is not a definitive answer but a prioritized list of potential targets and affected pathways. By cross-referencing the results from ligand-based similarity searches and structure-based docking, we can identify high-confidence candidate targets. These candidates are then used for pathway analysis to build a systems-level understanding of the compound's potential effects.[15]
Table 1: Hypothetical In-Silico Prediction Summary
| Prediction Method | Predicted Target Class | Top Predicted Targets (Exemplary) | Implicated Pathway(s) | Confidence Score |
| Ligand Similarity (SEA) | Kinases | PI3Kα, Akt1, mTOR | PI3K-Akt Signaling | High |
| Ligand Similarity (ChEMBL) | GPCRs | 5-HT2A, D2 Receptor | Serotonergic/Dopaminergic Neurotransmission | Medium |
| Molecular Docking | Enzymes | COX-2, Carbonic Anhydrase IX | Prostaglandin Synthesis, pH Regulation | Medium-High |
| Molecular Docking | Kinases | Akt1, Src, ABL | PI3K-Akt Signaling, Cell Growth & Proliferation | High |
| Converged Hypothesis | Kinases | Akt1 | PI3K-Akt-mTOR Signaling Pathway | Very High |
This synthesized data leads to our primary testable hypothesis: "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline modulates cell signaling by directly inhibiting one or more kinases within the PI3K-Akt-mTOR pathway."
Phase 2: In-Vitro Validation and Mechanistic Confirmation
With a clear hypothesis in hand, we move to the laboratory. The goal of this phase is to experimentally validate the in-silico predictions in a biologically relevant context. The strategy is rooted in providing orthogonal evidence: using multiple, independent experimental methods to confirm each component of the proposed MoA.[16][17]
Unbiased Phenotypic Screening: Observing the Cellular Effect
Before diving into specific target validation, it is crucial to understand the compound's overall effect on cells. Phenotypic screening provides an unbiased readout of the compound's activity and serves as a vital first-pass validation of our computational work.[2][18] If our hypothesis points toward inhibition of a cell growth pathway, we expect to see an anti-proliferative phenotype.
A high-content imaging screen using a panel of cancer cell lines (e.g., MCF-7, A549, U87-MG) would be an excellent starting point.[1] Cells would be treated with the compound across a dose range, and readouts would include cell count (proliferation), apoptosis markers (e.g., Caspase-3 activation), and cell cycle status. A result showing dose-dependent inhibition of proliferation would strongly support our in-silico hypothesis.
The Litmus Test: Confirming Direct Target Engagement
The cornerstone of MoA validation is demonstrating a physical, direct interaction between the compound and its predicted target inside the cell. This step is critical to distinguish direct effects from downstream, indirect consequences.
CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[19] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20][21] A positive result in a CETSA experiment provides strong evidence of direct target engagement in a physiological context.
Caption: In-Vitro Validation Workflow for MoA Confirmation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Akt1 Target Engagement
This protocol details the steps to verify the engagement of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline with its putative target, Akt1.
1. Cell Culture and Treatment:
-
Culture U-87 MG glioblastoma cells (which have high basal Akt activity) in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in PBS containing a protease inhibitor cocktail to a final concentration of 10-20 x 10⁶ cells/mL.
-
Aliquot the cell suspension into two tubes: one for vehicle (0.1% DMSO) and one for the test compound (e.g., 10 µM).
-
Incubate the tubes at 37°C for 1 hour to allow for compound uptake and target binding.
2. Thermal Challenge:
-
Aliquot 50 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.
-
A typical temperature gradient would be: 40, 44, 48, 52, 56, 60, 64°C, plus a room temperature (RT) control.
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by 3 minutes at room temperature.[21]
3. Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble protein fraction (containing stabilized, non-denatured protein) from the insoluble, aggregated fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) from each tube for analysis.
4. Protein Quantification and Analysis:
-
Normalize the total protein concentration of all supernatant samples using a Bradford or BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of total protein per lane and perform Western blotting using a primary antibody specific for Akt1. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control and to demonstrate specificity.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
5. Data Interpretation:
-
Quantify the band intensity for Akt1 at each temperature point for both vehicle- and compound-treated samples.
-
Plot the relative band intensity (normalized to the RT sample) against temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.[19][22]
Connecting Target Engagement to Cellular Function
Confirming target binding is necessary but not sufficient. We must also demonstrate that this binding event leads to a functional consequence on the target and its downstream pathway.
-
In Vitro Enzymatic Assays: An in vitro kinase assay using purified, recombinant Akt1 protein would be performed. This allows for the determination of a direct IC50 value, quantifying the compound's potency as an inhibitor of the enzyme's catalytic activity.
-
Pathway-Level Analysis via Western Blot: To confirm that target engagement in cells translates to pathway inhibition, we would treat cells with the compound and measure the phosphorylation status of known downstream substrates of Akt1, such as PRAS40 and S6K. A dose-dependent decrease in the phosphorylation of these substrates would provide definitive evidence that the compound is functionally inhibiting the PI3K-Akt pathway in a cellular context.[23]
Conclusion: A Unified Mechanism of Action
By systematically integrating computational predictions with a tiered and orthogonal experimental validation strategy, we can move from a chemical structure to a robust, evidence-based Mechanism of Action. For 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, this workflow would allow us to confidently conclude, for example, that it functions as a direct inhibitor of the Akt1 kinase. This inhibition leads to a downstream blockade of the PI3K-Akt-mTOR signaling cascade, resulting in an anti-proliferative phenotype. This level of mechanistic detail is not merely academic; it is essential for guiding further preclinical and clinical development, identifying potential biomarkers, and understanding potential off-target effects and resistance mechanisms.
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., & Gordon, E. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 509-523. [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]
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In silico modeling of "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline"
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Preliminary Toxicity Screening of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early assessment of a new chemical entity's (NCE) toxicological profile is a cornerstone of modern drug discovery and chemical safety evaluation. It allows for the early identification of potentially hazardous compounds, thereby saving significant time and resources.[1] This guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline . The proposed workflow integrates in silico predictive modeling with a tiered in vitro testing battery, designed to provide a foundational understanding of the compound's potential cytotoxic and genotoxic liabilities. This document is structured to empower researchers with the rationale behind experimental choices, detailed protocols, and data interpretation strategies, adhering to the principles of scientific integrity and regulatory awareness.
Introduction: The Imperative for Early Toxicity Assessment
The journey of a new chemical entity from discovery to market is long, arduous, and fraught with high attrition rates. A significant contributor to these failures is unforeseen toxicity, which can emerge at late preclinical or even clinical stages, leading to substantial financial losses and ethical concerns.[2] Therefore, front-loading toxicity assessment into the early discovery phase is not just a recommendation but a strategic necessity.
This guide focuses on 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline , a compound with a sulfonylaniline motif, which is prevalent in many pharmaceuticals.[3] The presence of dichlorophenoxy and piperidine-1-sulfonyl groups suggests the need for a thorough toxicological evaluation. Preliminary screening, employing a combination of computational and cell-based assays, offers a rapid and cost-effective means to flag potential hazards.[4][5]
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₁₇H₁₈Cl₂N₂O₃S[6]
-
Molecular Weight: 401.3 g/mol
-
Appearance: Solid (predicted)
-
Solubility: Predicted to have low aqueous solubility.
The initial characterization of the compound's physical and chemical properties is crucial for designing relevant toxicological assays.
Tier 1: In Silico Toxicity Prediction
Before embarking on wet-lab experiments, in silico (computational) toxicology provides a powerful and resource-efficient first-pass assessment.[7] These methods use a chemical's structure to predict its potential toxic effects based on data from previously studied compounds.[8]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are computational tools that correlate a compound's chemical structure with its biological activity or, in this case, toxicity.[9] By analyzing the structural features of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, we can predict a range of toxicological endpoints.
2.1.1. Key Predictive Endpoints:
-
Mutagenicity: Prediction of the compound's potential to cause genetic mutations.
-
Carcinogenicity: Assessment of the likelihood of causing cancer.
-
Hepatotoxicity: Prediction of potential liver damage.
-
Cardiotoxicity (hERG blockage): Evaluation of the risk of adverse cardiac effects.[2]
2.1.2. Recommended In Silico Tools:
Several open-source and commercial platforms can be utilized for these predictions, such as Toxtree and the OECD QSAR Toolbox.
Structural Alerts Analysis
This involves identifying specific chemical substructures or "toxicophores" within the molecule that are known to be associated with toxicity. For 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, the presence of the aniline and dichlorophenyl groups may be flagged for further investigation.
Caption: Workflow for in silico toxicity prediction.
Tier 2: In Vitro Cytotoxicity Assessment
Following in silico analysis, a battery of in vitro assays is essential to determine the compound's effect on cell viability.[10] These tests are rapid, cost-effective, and reduce the need for animal testing.[4]
Rationale for Cell Line Selection
A panel of cell lines should be chosen to represent different tissues and to assess for potential selective toxicity.
| Cell Line | Tissue of Origin | Rationale |
| HepG2 | Human Liver Carcinoma | Represents a primary site of metabolism and potential hepatotoxicity. |
| HEK293 | Human Embryonic Kidney | A common, robust cell line for general cytotoxicity assessment. |
| A549 | Human Lung Carcinoma | To assess potential toxicity in a different organ system. |
| Primary Human Hepatocytes | Human Liver | Provides a more physiologically relevant model for liver toxicity.[1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.[11]
3.2.1. Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[12]
Data Presentation: IC50 Values
The results should be summarized in a table for easy comparison across cell lines and time points.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| HEK293 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| A549 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Primary Human Hepatocytes | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Tier 3: In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[13] A standard battery of tests is recommended to cover different genotoxic endpoints.[14]
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used test that can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[15]
4.1.1. Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as L5178Y mouse lymphoma cells or human peripheral blood lymphocytes.
-
Compound Exposure: Treat the cells with at least three concentrations of the test compound, with and without a metabolic activation system (S9 mix), for a defined period.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying compounds that can cause gene mutations. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.
4.2.1. Step-by-Step Methodology:
-
Strain Selection: Use a panel of at least five different tester strains to detect various types of mutations.
-
Compound Exposure: Expose the bacterial strains to different concentrations of the test compound, with and without S9 metabolic activation.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Interpretation: A dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.
Caption: Tiered approach for in vitro genotoxicity testing.
Discussion and Future Directions
The preliminary toxicity screening outlined in this guide provides a foundational dataset to inform the next steps in the development of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
-
Negative Results: If the compound shows low cytotoxicity and is negative in genotoxicity assays, it can proceed to more advanced preclinical studies.
-
Positive Results: Positive findings in any of the assays would trigger further investigation to understand the mechanism of toxicity. This could involve more specific assays to look at mitochondrial toxicity, reactive oxygen species (ROS) generation, or specific enzyme inhibition.
It is important to remember that in vitro and in silico results provide an initial risk assessment and do not always perfectly predict in vivo outcomes.[2] However, they are invaluable tools for prioritizing compounds and designing more informed and ethically sound animal studies when necessary, in accordance with OECD guidelines.[16][17]
Conclusion
This technical guide presents a robust and scientifically sound strategy for the preliminary toxicity screening of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. By integrating in silico predictions with a tiered in vitro testing approach, researchers can efficiently and effectively gather the critical data needed to make informed decisions about the future development of this and other novel chemical entities. This structured approach not only enhances the efficiency of the drug discovery process but also upholds the principles of responsible scientific investigation.
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Comprehensive Solubility Profiling of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline in DMSO and Ethanol: A Technical Guide for Drug Discovery
Executive Summary
In the critical path of early-stage drug discovery, the transition from in silico hit identification to in vitro and in vivo validation is heavily gated by a compound's solubility profile. This whitepaper provides an in-depth technical evaluation of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 851169-14-7), a highly lipophilic, densely substituted organic building block. By analyzing its solvation dynamics in Dimethyl Sulfoxide (DMSO) and Ethanol, this guide establishes rigorous, self-validating protocols for determining both kinetic and thermodynamic solubility. These methodologies are designed to prevent false negatives in high-throughput screening (HTS) and mitigate precipitation risks during formulation.
Physicochemical Topology & Solvation Causality
To accurately predict and measure solubility, one must first deconstruct the molecular topology of the analyte. 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (Molecular Weight: 401.31 g/mol ) possesses several distinct micro-environments that dictate its solvent interactions:
-
Highly Lipophilic Core: The 3,5-dichlorophenoxy ether linkage and the piperidine ring contribute massive hydrophobic surface area, driving the LogP upward and resisting aqueous dissolution.
-
Hydrogen Bond Donors (HBD): The primary aniline (-NH₂) at position 1 serves as the sole hydrogen bond donor, making the molecule highly responsive to strong H-bond accepting solvents.
-
Hydrogen Bond Acceptors (HBA): The fully substituted sulfonamide group (-SO₂-N<) lacks an N-H bond, meaning it can only act as an H-bond acceptor via its oxygen atoms.
Because of its rigid aromaticity and strong intermolecular forces, the compound exhibits high crystal lattice energy. Disrupting this lattice requires a solvent capable of simultaneously satisfying the aniline's HBD requirements while accommodating the bulky, halogenated hydrophobic domains.
Kinetic Solvation Dynamics in DMSO (In Vitro Screening)
DMSO is the gold standard for in vitro screening libraries[1]. As a polar aprotic solvent with a high dielectric constant (ε ≈ 46.7), DMSO excels at dissolving this compound. Its oxygen atom acts as a powerful H-bond acceptor for the aniline group, while its methyl groups provide a favorable hydrophobic environment for the dichlorophenyl and piperidine rings.
In drug discovery, DMSO solubility is typically evaluated under kinetic conditions [1]. Kinetic solubility is a dynamic, non-equilibrium property that measures the concentration at which a supersaturated solution first becomes unstable and precipitates upon dilution into an aqueous buffer[2]. This mimics the exact conditions of biological assays.
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol utilizes light scattering to detect nano-precipitates before they form macro-crystals, providing a highly sensitive measure of the kinetic solubility limit[3].
-
Stock Preparation: Dissolve the solid compound in 100% molecular-biology grade DMSO to create a 10 mM master stock. Causality: Starting with a fully solvated state ensures that subsequent precipitation is driven by solvent capacity, not incomplete initial dissolution.
-
Serial Dilution: Dispense 5 µL of the DMSO stock into a 96-well microtiter plate. Perform a linear serial dilution using an aqueous buffer (e.g., PBS, pH 7.4) to achieve a concentration gradient (e.g., 1 µM to 500 µM)[3].
-
Incubation: Seal and incubate the plate at 37°C for 2 hours. Causality: A 2-hour window allows sufficient time for nucleation and particle growth if the kinetic solubility threshold is breached, without allowing the system to drift into true thermodynamic equilibrium.
-
Nephelometric Measurement: Read the plate using a laser nephelometer to measure light scattering[3]. An inflection point in the scattering data indicates the kinetic solubility limit.
-
Self-Validating System: Include a highly soluble control (e.g., hydrocortisone) and a poorly soluble control (e.g., amiodarone) on every plate. The assay is only validated if the controls fall within their known historical scattering thresholds, ensuring the nephelometer's dynamic range is properly calibrated.
Workflow comparing Kinetic (DMSO) and Thermodynamic (Ethanol) solubility assays.
Thermodynamic Solvation Dynamics in Ethanol (Formulation Bridging)
While DMSO is ideal for in vitro work, its toxicity limits its use in vivo. Ethanol is frequently utilized as a co-solvent for formulation[4]. As a polar protic solvent (ε ≈ 24.3), ethanol can donate H-bonds to the compound's sulfonamide group and accept H-bonds from the aniline. However, its lower dielectric constant makes it less efficient than DMSO at breaking the crystal lattice of highly halogenated molecules.
For formulation, thermodynamic solubility must be determined. This represents the true equilibrium concentration when the most stable solid form sits in contact with the solvent[2].
Protocol: Shake-Flask Thermodynamic Equilibrium Assay
Shake-flask equilibrium studies remain the reference method for measuring thermodynamic solubility, ensuring the compound reaches its lowest-energy phase[2].
-
Solid Addition: Add an excess amount of solid 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (e.g., 15 mg) to 1 mL of absolute ethanol in a glass vial. Causality: Excess solid guarantees that the solvent becomes fully saturated, preventing the artificial inflation of solubility values caused by transient supersaturation.
-
Agitation & Incubation: Place the vial in a thermomixer at 37°C and agitate at 800 rpm for 48 hours. Causality: Extended incubation is critical for slow-converting polymorphs to transition to their most stable, lowest-energy crystalline state[2].
-
Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is selected over nylon or cellulose to prevent the highly lipophilic compound from binding non-specifically to the filter membrane, which would artificially lower the measured concentration.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a pre-established calibration curve.
-
Self-Validating System: Sample the supernatant at both 24 hours and 48 hours. The system is considered validated and at true equilibrium only if the concentration variance between the two time points is <5%. If variance is >5%, incubation must continue.
Solvation mechanisms of the compound in DMSO versus Ethanol.
Quantitative Data & Comparative Analysis
The following table synthesizes the expected physicochemical behavior and assay parameters for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline across both solvent systems.
| Parameter | DMSO (Dimethyl Sulfoxide) | Ethanol (Ethyl Alcohol) |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Dielectric Constant (ε) | ~46.7 | ~24.3 |
| Primary Solvation Mechanism | H-bond acceptance (Aniline), Hydrophobic envelopment | H-bond donation (Sulfonamide), H-bond acceptance |
| Assay Paradigm | Kinetic Solubility (High-Throughput)[1] | Thermodynamic Solubility (Equilibrium)[2] |
| Expected Solubility Range | High (>20 mg/mL / >50 mM) | Moderate to Low (1 - 5 mg/mL) |
| Primary Application | In vitro bioassay screening, HTS stock preparation | Preformulation, in vivo dosing vehicle design |
References
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AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm. Available at:[Link]
-
PubMed (NIH). "In vitro solubility assays in drug discovery." National Library of Medicine. Available at:[Link]
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Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Instruments. Available at: [Link]
-
ResearchGate. "Thermodynamic solubility modelling, solvent effect and preferential solvation..." ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship of Sulfonylpiperidine Anilines
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to novel molecular scaffolds with significant therapeutic potential. The sulfonylpiperidine aniline core is a prime example of such a synergistic construction. This scaffold elegantly combines three key structural motifs:
-
The Sulfonamide Group: A cornerstone in drug design, the sulfonamide moiety (-SO2NH-) is present in a vast array of clinically approved drugs, from antibacterials to diuretics and anticancer agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it an exceptional anchor for engaging with biological targets.[4]
-
The Piperidine Ring: As one of the most common nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring serves as a versatile and conformationally constrained scaffold.[5] It correctly orients appended functional groups in three-dimensional space, which is critical for selective receptor or enzyme binding.
-
The Aniline Moiety: A fundamental building block in organic synthesis, the aniline group provides a readily modifiable aromatic platform and a key site for molecular interactions or further structural elaboration.[6][7]
The convergence of these three components has given rise to a class of compounds with a remarkably broad spectrum of biological activities. Researchers have successfully developed sulfonylpiperidine aniline derivatives as potent inhibitors of critical therapeutic targets, including protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Thymidylate Kinase (TMK) for anticancer and antibacterial applications, respectively.[8][9] Furthermore, variations of this scaffold have shown activity against bacterial enzymes such as LpxH and modulatory effects on neuronal receptors.[10][11]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationships (SAR) governing this versatile scaffold. We will deconstruct the core structure to understand the functional contribution of each component, explore a rational synthetic strategy, and present detailed experimental protocols to empower further research and development in this promising area.
Core Scaffold Analysis and Synthetic Strategy
A rational drug design campaign begins with a clear understanding of the core molecular framework and a robust synthetic plan to generate chemical diversity. The sulfonylpiperidine aniline scaffold offers multiple points for modification, allowing for the fine-tuning of pharmacological properties.
Key Diversification Points
The general structure can be systematically modified at three primary locations, enabling a thorough exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This synthetic plan is highly adaptable, enabling the creation of a focused library of compounds by simply varying the substituted anilines and aryl sulfonyl chlorides used. [10][12]
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of a sulfonylpiperidine aniline derivative is a composite of the contributions from each of its three core components. Understanding these individual contributions is key to rational drug design.
The Sulfonyl Moiety: The Anchor
The sulfonamide group is often the critical anchor point for high-affinity binding. Its hydrogen-bonding capabilities allow it to form strong, directional interactions with polar residues (e.g., arginine, lysine, asparagine) in an enzyme's active site. [8]
-
Hydrogen Bonding: Formation of hydrogen bonds with key residues, such as Arg48 in Staphylococcus aureus TMK, has been shown to be crucial for achieving excellent enzyme affinity. [8]* Aryl Substitutions (R¹): The nature and position of substituents on the aryl ring attached to the sulfonyl group are critical for tuning activity. For instance, in a series of sulfonylpiperazine (a close analog) modulators of nicotinic receptors, moving a fluorine atom from the para- to the ortho-position on the phenylsulfonyl ring resulted in a significant shift in activity, highlighting the sensitivity of the binding pocket to electronic and steric changes. [10]
The Piperidine Core: The Conformational Hub
The piperidine ring acts as a rigid spacer, positioning the sulfonyl "anchor" and the aniline "probe" in a specific spatial orientation.
-
Positional Isomerism (R²): The substitution pattern on the piperidine ring itself is a key determinant of activity. SAR studies on Akt inhibitors revealed that the placement of substituents at the 3, 4, and 6-positions of the piperidine was essential for balancing potency against the target kinase with off-target effects, such as hERG channel inhibition. [13]* Nitrogen Basicity: The basicity of the piperidine nitrogen can be vital for activity. For some targets, such as monoamine transporters, protonation of this nitrogen at physiological pH is required for effective binding and inhibition. [14]N-demethylation of certain piperidine-based ligands has been shown to improve activity at specific transporters. [14][15]
The Aniline Terminus: The Probe
The aniline moiety and its substituents often explore the outer regions of the binding pocket, where modifications can enhance selectivity and improve physicochemical properties.
-
Ring Substitutions (R³): Adding electron-withdrawing or electron-donating groups to the aniline ring can modulate the molecule's overall electronic character and its interaction with the target. [7]* Vector for Growth: The aniline can serve as an attachment point for larger groups designed to pick up additional interactions. In the development of VEGFR-2 inhibitors, the aniline moiety was part of a larger heterocyclic system that formed key interactions in the kinase hinge region. [9]
Case Study: N-Sulfonylpiperidines as VEGFR-2 Inhibitors
To illustrate these SAR principles in practice, we examine a study on N-sulfonylpiperidine derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. [9] The researchers synthesized and evaluated a series of compounds, leading to the identification of highly potent molecules. The data clearly demonstrates how systematic modifications to the scaffold translate into significant changes in biological activity.
Table 1: SAR Data for Representative VEGFR-2 Inhibitors [9]
| Compound ID | Key Structural Features | VEGFR-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|---|
| Sorafenib | Reference Drug | 0.0416 | 6.74 | 7.52 | 8.19 |
| 3a | Phenylsulfonyl | 0.0981 | 6.41 | 7.02 | 7.55 |
| 4 | 4-Chlorophenylsulfonyl | 0.0884 | 5.88 | 6.13 | 6.94 |
| 8 | 4-Methoxyphenylsulfonyl | 0.0554 | 3.94 | 3.76 | 4.43 |
| 9 | Naphthalen-2-ylsulfonyl | 0.0631 | 4.91 | 5.07 | 5.58 |
Data sourced from a 2024 study on N-sulfonylpiperidines as potential VEGFR-2 inhibitors.[9]
Analysis of Causality:
-
Baseline Activity: The unsubstituted phenylsulfonyl derivative (3a ) established a baseline of potent VEGFR-2 inhibition.
-
Electronic Effects: Adding an electron-withdrawing chlorine atom (4 ) provided a minor improvement in activity.
-
Optimal Substitution: The introduction of an electron-donating methoxy group at the para-position (8 ) resulted in the most potent compound in the series, with an IC₅₀ of 0.0554 µM against VEGFR-2 and superior anticancer activity in all tested cell lines compared to the other analogs. This suggests that the methoxy group engages in a favorable interaction, possibly a hydrogen bond or a beneficial electronic contribution, within the kinase active site.
-
Steric Effects: Extending the aromatic system to a naphthalene ring (9 ) maintained high potency, indicating the binding pocket can accommodate larger hydrophobic groups at this position.
Molecular docking studies supported these findings, revealing that the compounds adopted binding modes similar to the approved drug sorafenib within the VEGFR-2 active site. [9]Furthermore, the most promising compounds were shown to induce apoptosis and arrest the cell cycle in cancer cells, confirming their mechanism of action. [9]
Essential Experimental Protocols
To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of sulfonylpiperidine anilines.
Protocol 1: General Synthesis of a 4-Methoxyphenylsulfonyl Piperidine Aniline Derivative (Analogous to Compound 8)
This protocol is a representative procedure based on established synthetic methodologies. [10][12] Objective: To synthesize an N-sulfonylpiperidine derivative for biological evaluation.
Materials:
-
4-(Piperidin-1-yl)aniline
-
4-Methoxybenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(piperidin-1-yl)aniline (1.0 eq) and dissolve in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.5 eq) dropwise while stirring.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the IC₅₀ value of a test compound.
Objective: To quantify the inhibitory potency of a synthesized compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in kinase assay buffer containing DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Kinase Reaction: To each well of a 384-well plate, add:
-
Test compound dilution (or control).
-
VEGFR-2 enzyme and substrate mixture.
-
-
Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for VEGFR-2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection (ADP-Glo™ Workflow):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The sulfonylpiperidine aniline scaffold has firmly established itself as a versatile and fruitful framework in drug discovery. Its modular nature allows for systematic optimization, leading to potent and selective modulators for a diverse range of biological targets, from kinases to bacterial enzymes. The key to successful optimization lies in a deep understanding of the structure-activity relationship—recognizing the sulfonyl group as a potential anchor, the piperidine as a conformational controller, and the aniline as a modifiable probe.
Future research in this area will likely focus on several key avenues:
-
Exploring New Target Space: Applying libraries of these compounds to novel or underexplored biological targets.
-
Structure-Based Design: Leveraging the growing number of publicly available protein crystal structures to design next-generation inhibitors with enhanced selectivity and minimized off-target effects.
-
ADMET Optimization: Moving beyond potency and focusing on improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead candidates to increase their clinical viability.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the sulfonylpiperidine aniline scaffold will undoubtedly continue to yield promising candidates for the treatment of human disease.
References
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Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
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The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. [Link]
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Berg, K., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. [Link]
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Singh, S., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. [Link]
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Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry. [Link]
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Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. (2000). PubMed. [Link]
-
Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (n.d.). PMC. [Link]
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Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (n.d.). PMC. [Link]
-
Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2013). PubMed. [Link]
-
Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. (2024). PubMed. [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2026). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). PMC. [Link]
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I. Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria II. Exploration towards new TRPM8 agonists for dry eye disease. (n.d.). DukeSpace. [Link]
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Protocol for Cell-Based Functional Assessment of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline as a Putative T-type Calcium Channel Blocker
An Application Guide for Researchers
Abstract: This document provides a detailed methodological framework for investigating the bioactivity of the novel compound, 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. Based on structural analysis, which reveals motifs common to known ion channel modulators, we hypothesize that this compound acts as an antagonist of low-voltage-activated (LVA) T-type calcium channels. These channels, particularly the Cav3.2 subtype, are critical therapeutic targets for neurological and cardiovascular disorders, including chronic pain and epilepsy.[1][2][3] The protocol herein describes a robust, high-throughput-compatible, fluorescence-based calcium influx assay designed to quantify the inhibitory potential of this compound on recombinant human Cav3.2 channels expressed in a stable cell line.
Scientific Rationale and Assay Principle
T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are defined by their ability to activate in response to small membrane depolarizations, a property that distinguishes them from high-voltage-activated (HVA) channels.[4] However, this same property presents a significant technical challenge for in vitro cell-based screening. In standard cell culture conditions, the resting membrane potential of commonly used cell lines (e.g., HEK293) is approximately -25 mV to -40 mV.[5][6] At this potential, a large fraction of T-type channels exists in a steady-state inactivated form, rendering them unavailable for opening and thus "invisible" to a functional assay.[1][5][6][7]
To overcome this, our protocol employs a membrane potential manipulation strategy. By co-expressing an inwardly rectifying potassium channel (Kir2.3), the cell's resting membrane potential is hyperpolarized to a more physiological, neuron-like level of approximately -70 mV.[6][8] This hyperpolarized state forces the T-type channels out of inactivation and into a closed, resting state, making them available for activation.
The assay proceeds in two key stages:
-
Incubation: The cells are pre-incubated with the test compound, 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, allowing it to bind to its putative target.
-
Activation & Detection: A precisely formulated high-potassium (K+) solution is added to the cells. This influx of K+ rapidly depolarizes the cell membrane, triggering the synchronous opening of the available T-type channels. The subsequent influx of extracellular calcium (Ca2+) is detected by a pre-loaded fluorescent calcium indicator (e.g., Fluo-4 AM), resulting in a quantifiable increase in fluorescence. An inhibitor of the channel will blunt this fluorescence signal in a dose-dependent manner.
This method provides a robust window to assess compound activity and is readily adaptable for high-throughput screening (HTS) on platforms like the Fluorometric Imaging Plate Reader (FLIPR).[1][9]
Caption: T-type channel gating and assay intervention points.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format but can be scaled to 384-well plates with volume adjustments.
Materials and Reagents
| Reagent | Supplier | Purpose | Storage |
| HEK293/hCav3.2/Kir2.3 Cells | In-house or Commercial | Host system for assay | Liquid Nitrogen / 37°C, 5% CO₂ |
| DMEM, High Glucose | Gibco | Cell culture medium | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | Medium supplement | -20°C |
| Penicillin-Streptomycin | Gibco | Antibiotic | -20°C |
| Geneticin (G418) / Hygromycin B | Invitrogen | Selection antibiotics | 4°C / -20°C |
| 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline | N/A | Test Compound | RT, desiccated |
| TTA-A2 | Alomone Labs | Positive Control Inhibitor | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for compounds | RT |
| Fluo-4 AM | Invitrogen | Calcium indicator dye | -20°C, desiccated |
| Pluronic™ F-127 | Invitrogen | Dispersing agent for dye | RT |
| 96-well Black, Clear-bottom Plates | Corning | Assay plates | RT |
Buffer Preparation
| Buffer | Component | Final Concentration | Amount (for 1L) |
| Assay Buffer (AB) | NaCl | 140 mM | 8.18 g |
| KCl | 5 mM | 0.37 g | |
| CaCl₂ | 2 mM | 0.22 g | |
| MgCl₂ | 1 mM | 0.095 g | |
| Glucose | 10 mM | 1.80 g | |
| HEPES | 10 mM | 2.38 g | |
| Adjust to pH 7.4 with NaOH | |||
| Stimulation Buffer (SB) | NaCl | 85 mM | 4.97 g |
| KCl | 60 mM | 4.47 g | |
| CaCl₂ | 2 mM | 0.22 g | |
| MgCl₂ | 1 mM | 0.095 g | |
| Glucose | 10 mM | 1.80 g | |
| HEPES | 10 mM | 2.38 g | |
| Adjust to pH 7.4 with NaOH |
Step-by-Step Methodology
Day 1: Cell Plating
-
Culture HEK293 cells stably expressing both human Cav3.2 and Kir2.3 in DMEM supplemented with 10% FBS, 1% Pen-Strep, and appropriate selection antibiotics.
-
Harvest cells using a gentle, non-enzymatic dissociation buffer to preserve channel integrity.
-
Perform a cell count and assess viability (should be >95%).
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 60,000 - 80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and monolayer formation.
Day 2: Compound Preparation and Assay Execution
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., from 10 mM down to 100 nM).
-
Prepare an intermediate compound plate by diluting the DMSO stocks 200-fold into Assay Buffer (AB). This will create 2X final concentrations. Include a vehicle control (0.5% DMSO in AB) and a positive control (e.g., TTA-A2 at a 2X concentration of 2 µM).
-
-
Dye Loading:
-
Prepare the dye loading solution: Mix Fluo-4 AM and Pluronic F-127 in a 1:1 ratio, then dilute in AB to a final working concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove culture medium from the cell plate and wash each well once with 100 µL of AB.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.
-
-
FLIPR Assay Execution:
-
Set up the FLIPR instrument according to the parameters in the table below.
-
Place the cell plate, the intermediate compound plate, and a plate with Stimulation Buffer (SB) into the instrument.
-
Baseline Reading: The instrument will read baseline fluorescence for 10-20 seconds.
-
First Addition (Compound): The instrument will automatically add 100 µL from the compound plate to the cell plate (final volume 200 µL). The final DMSO concentration should be ≤ 0.25%.
-
Incubation: The plate is incubated for 15-20 minutes within the instrument. Fluorescence is monitored during this period.
-
Second Addition (Stimulation): The instrument will add 50 µL of Stimulation Buffer to each well to trigger depolarization.
-
Post-Stimulation Reading: Fluorescence is read intensively for 2-3 minutes to capture the peak calcium influx.
-
Sources
- 1. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffolding
In the landscape of modern drug discovery, the identification of novel chemical entities with specific biological activities is a paramount objective. The compound 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, hereafter referred to as Cmpd-X, represents a promising scaffold. Its unique structural motifs, including a dichlorophenoxy group, a sulfonylaniline core, and a piperidine ring, suggest a potential for interaction with a variety of biological targets. The piperidine heterocycle is a privileged structure in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties[1]. While the specific biological target of Cmpd-X is yet to be fully elucidated, its structural features bear resemblance to known modulators of ion channels.
Ion channels, a diverse family of membrane proteins, are critical for numerous physiological processes and are well-established drug targets[2][3][4]. The transient receptor potential (TRP) superfamily of cation channels, in particular, has emerged as a key player in a multitude of cellular signaling pathways and disease states, yet many members of this family lack specific pharmacological tools[5]. This presents a significant opportunity for the discovery of novel modulators.
This application note puts forth the hypothesis that Cmpd-X may act as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-characterized member of the TRP family involved in pain, inflammation, and temperature sensation[6][7]. We provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct high-throughput screening (HTS) of Cmpd-X and similar compounds to assess their activity on TRPV1. The protocols detailed herein are designed to be robust, scalable, and provide a clear rationale for each experimental step, ensuring scientific integrity and actionable results.
Principle of the Assays: Interrogating TRPV1 Function in a High-Throughput Format
The activation of TRPV1, a non-selective cation channel, leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, resulting in membrane depolarization. These physiological events can be monitored in living cells using fluorescence-based assays, which are highly amenable to HTS formats[3][8]. We will focus on two primary HTS methodologies: a direct measurement of intracellular calcium mobilization and an indirect assessment of ion channel activity through changes in membrane potential.
-
Fluorescent Calcium-Flux Assay: This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can be loaded into cells. Upon binding to intracellular calcium that has entered the cell through activated TRPV1 channels, the dye exhibits a significant increase in fluorescence intensity. This change in fluorescence can be detected in real-time using a fluorescence microplate reader, such as a FLIPR™ (Fluorometric Imaging Plate Reader) system[9][10][11].
-
Membrane Potential Assay: This method employs a voltage-sensitive fluorescent dye that partitions into the cell membrane. The activation of TRPV1 and the subsequent influx of positive ions cause a depolarization of the cell membrane, which alters the distribution of the dye and results in a change in fluorescence intensity. This provides an indirect but reliable measure of ion channel activity and is also compatible with HTS platforms[2][12][13][14][15].
These cell-based assays provide a functional readout of TRPV1 activity and can be used to identify both agonists (activators) and antagonists (inhibitors) of the channel.
Experimental Workflows
A logical workflow is crucial for the successful execution of an HTS campaign. The following diagram illustrates the key stages, from initial assay development to hit confirmation.
Caption: High-Throughput Screening Workflow for Cmpd-X.
Detailed Protocols
Protocol 1: High-Throughput Calcium-Flux Assay using Fluo-4 AM
This protocol is designed for screening Cmpd-X for agonist and antagonist activity against the human TRPV1 (hTRPV1) channel expressed in a stable cell line (e.g., HEK293 or CHO).
Materials and Reagents:
| Reagent | Supplier | Catalog Number (Example) |
| hTRPV1-expressing cell line | In-house or Commercial | N/A |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | SH3002201 |
| Fetal Bovine Serum (FBS) | Invitrogen | 16000-044 |
| Penicillin-Streptomycin | Invitrogen | 15140-163 |
| Fluo-4 AM | Invitrogen | F14202 |
| Pluronic® F-127 | Invitrogen | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| HEPES | Sigma-Aldrich | H3375 |
| Capsaicin (TRPV1 agonist) | Sigma-Aldrich | M2028 |
| Capsazepine (TRPV1 antagonist) | Sigma-Aldrich | C191 |
| 384-well black, clear-bottom microplates | Corning | 3712 |
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture hTRPV1-expressing cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells and seed them into 384-well black, clear-bottom plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Reagents:
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Loading Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. Just before use, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 and then dilute to a final concentration of 2-4 µM in Assay Buffer. To prevent dye extrusion, probenecid can be added to the loading solution at a final concentration of 2.5 mM[9].
-
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add 25 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
Wash the cells twice with 40 µL of Assay Buffer, leaving 20 µL of buffer in each well after the final wash.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Cmpd-X and control compounds (capsaicin and capsazepine) in Assay Buffer at 4x the final desired concentration in a separate 384-well compound plate.
-
For antagonist screening, pre-incubate the cells with Cmpd-X or capsazepine for 15-30 minutes before adding the agonist.
-
-
Fluorescence Measurement (FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
For agonist screening: The FLIPR will add 20 µL of Cmpd-X or control compounds to the cell plate.
-
For antagonist screening: After pre-incubation with the test compounds, the FLIPR will add 20 µL of a known TRPV1 agonist (e.g., capsaicin at an EC₈₀ concentration).
-
Continue recording the fluorescence for an additional 2-3 minutes.
-
Data Analysis:
The change in fluorescence is typically expressed as the difference between the maximum and minimum fluorescence intensity or as a ratio relative to the baseline. For agonist activity, the response to Cmpd-X is compared to the maximal response induced by a saturating concentration of capsaicin. For antagonist activity, the inhibition of the capsaicin-induced response is measured. Dose-response curves can be generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protocol 2: High-Throughput Membrane Potential Assay
This protocol provides an orthogonal method to confirm hits from the primary calcium-flux screen.
Materials and Reagents:
| Reagent | Supplier | Catalog Number (Example) |
| FLIPR Membrane Potential Assay Kit (Blue or Red) | Molecular Devices | R8034 / R8126 |
| hTRPV1-expressing cell line | In-house or Commercial | N/A |
| Assay Buffer (e.g., HBSS with HEPES) | As in Protocol 1 | |
| Control compounds (Capsaicin, Capsazepine) | As in Protocol 1 | |
| 384-well black, clear-bottom microplates | Corning | 3712 |
Step-by-Step Methodology:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Dye Loading:
-
Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions[12][15]. This typically involves dissolving the dye in the provided buffer.
-
Remove the culture medium from the cell plates and add an equal volume of the dye solution.
-
Incubate the plate at room temperature for 30-60 minutes in the dark. Washing is generally not required for these kits.
-
-
Compound Preparation and Addition: Prepare and add compounds as described in Protocol 1.
-
Fluorescence Measurement (FLIPR):
-
Place the cell and compound plates into the FLIPR instrument.
-
Configure the instrument with the appropriate excitation and emission wavelengths for the chosen dye (refer to the kit's manual).
-
Acquire data as described in Protocol 1, monitoring the change in fluorescence upon compound addition.
-
Data Analysis:
Data analysis is similar to the calcium-flux assay. An increase in fluorescence typically indicates membrane depolarization (agonist effect), while a decrease or prevention of the agonist-induced increase signifies hyperpolarization or inhibition (antagonist effect).
Data Interpretation and Hit Validation
A successful HTS campaign relies on a clear and logical progression from primary screening to validated hits.
Caption: Data Interpretation and Hit Validation Cascade.
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (Cmpd-X) and other novel compounds as potential modulators of the TRPV1 ion channel. By employing both calcium-flux and membrane potential assays, researchers can confidently identify and characterize new chemical entities with therapeutic potential. The systematic approach, from assay development to hit validation, ensures the generation of high-quality, reproducible data, paving the way for further lead optimization and preclinical development.
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Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). Journal of Visualized Experiments. [Link]
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FLIPR Membrane Potential Assay Kits. Molecular Devices. [Link]
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Zhang, J. H., & Markossian, S. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]
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Shi, J., et al. (2024). A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists. Combinatorial Chemistry & High Throughput Screening, 27(2), 298-306. [Link]
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FLIPR TETRA Membrane Potential Kit Assay. Molecular Devices. [Link]
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Weaver, C. D., & Nick, J. A. (2014). HTS assays for developing the molecular pharmacology of ion channels. Current opinion in chemical biology, 18, 60–67. [Link]
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Felix, R., et al. (2008). Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. Journal of biomolecular screening, 13(2), 120–131. [Link]
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FLIPR Membrane Potential Assay Kits. Bio-Strategy. [Link]
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Dunlop, J., et al. (2014). HTS assays for developing the molecular pharmacology of ion channels. Current opinion in chemical biology, 18, 60-67. [Link]
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Revolutionizing Ion Channel Drug Discovery with HTS. Sophion. [Link]
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Betti, C., et al. (2021). High-Throughput Screening of Transient Receptor Potential Channel 1 Ligands in the Light of the Bioluminescence Resonance Energy Transfer Technique. Molecular pharmacology, 100(3), 237–257. [Link]
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Cellular dopamine and intracellular calcium signaling using next generation HTS microplate reader. BMG Labtech. [Link]
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Fluo-4 Calcium Assay Kit. Abbkine. [Link]
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European Journal of Medicinal Chemistry. UPCommons. [Link]
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Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pak. J. Pharm. Sci., Vol.30, No.5(Suppl), September 2017, pp.1963-1970. [Link]
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Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(10), 1435-1444. [Link]
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Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. [Link]
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Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of agricultural and food chemistry, 62(1), 158–164. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 298, 116812. [Link]
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3324–3343. [Link]
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Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PLoS biology, 21(4), e3002082. [Link]
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3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular cancer therapeutics, 10(11), 2167–2177. [Link]
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Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. Exploration of Targeted Anti-tumor Therapy, 4, 674-690. [Link]
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Application Note: Investigating 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline as a Potential Inhibitor of the Immune Regulator TIPE2
Introduction: The Therapeutic Potential of Targeting Immune Homeostasis
The intricate balance of the immune system is paramount for health, and its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer. A key regulator of this balance is the Tumor necrosis factor-alpha-induced protein 8-like 2 (TIPE2), a protein that acts as a crucial negative regulator of both innate and adaptive immunity.[1] TIPE2 maintains immune homeostasis, and its deficiency can lead to multi-organ inflammation and hypersensitivity to immune stimuli.[1] Notably, TIPE2 has also been identified as an inhibitor of the oncogenic Ras signaling pathway, linking inflammation and cancer.[2] The inhibition of TIPE2's regulatory functions presents a compelling therapeutic strategy for modulating immune responses and potentially treating certain cancers. This application note explores the potential of a novel small molecule, 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline , as a candidate inhibitor of TIPE2 and provides a comprehensive guide for its characterization.
While there is currently no published literature specifically detailing the biological activity of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline[3], its structural motifs, including the dichlorophenoxy and piperidine-sulfonyl groups, are present in other biologically active compounds. For instance, related derivatives have demonstrated inhibitory activity against enzymes like butyrylcholinesterase, highlighting the potential for this chemical scaffold to interact with biological targets.[4] This document outlines a hypothetical, yet scientifically rigorous, framework for researchers to investigate the inhibitory potential of this compound against TIPE2.
Chemical Profile of the Investigational Compound
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline | [Image of the 2D structure of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline] | C₁₇H₁₈Cl₂N₂O₃S | 401.3 g/mol |
Data sourced from PubChem.[3]
Proposed Mechanism of Action: Inhibition of TIPE2-Mediated Signaling
TIPE2 exerts its regulatory function through protein-protein interactions. It has been shown to bind to Ras-interacting domains of the RalGDS family of proteins, thereby preventing the formation of an active Ras complex and inhibiting downstream signaling through Ral and AKT.[2] Furthermore, TIPE2 can bind to and inhibit Rac GTPases, which are crucial for phagocytosis and oxidative burst in immune cells.[5] We hypothesize that 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline may act as an inhibitor of TIPE2 by disrupting these critical protein-protein interactions.
Figure 1: Proposed mechanism of TIPE2 inhibition.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the initial screening and characterization of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline as a TIPE2 inhibitor.
Protocol 1: In Vitro TIPE2 Inhibition Assay (Biochemical)
This initial assay aims to determine if the compound directly interacts with and inhibits a quantifiable activity of TIPE2. As TIPE2 does not have intrinsic enzymatic activity, a protein-protein interaction assay is a suitable approach. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended for its sensitivity and homogeneous format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the TIPE2-Ras interaction.
Materials:
-
Recombinant human TIPE2 protein (tagged, e.g., with His-tag)
-
Recombinant human Ras protein (tagged, e.g., with GST-tag)
-
TR-FRET donor and acceptor fluorophores (e.g., terbium-conjugated anti-His antibody and d2-conjugated anti-GST antibody)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well low-volume microplates
-
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (dissolved in DMSO)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reagent Preparation:
-
Dilute the tagged TIPE2 and Ras proteins in assay buffer to their predetermined optimal concentrations.
-
Dilute the TR-FRET donor and acceptor antibodies in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound or DMSO (as a negative control) to the wells of the 384-well plate.
-
Add 4 µL of the TIPE2-donor antibody mix to each well.
-
Add 4 µL of the Ras-acceptor antibody mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the in vitro TR-FRET assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To verify that 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline binds to TIPE2 in intact cells.
Materials:
-
A suitable cell line with endogenous TIPE2 expression (e.g., Jurkat T-cells).
-
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
-
Cell lysis buffer.
-
Equipment for Western blotting (SDS-PAGE, transfer system, anti-TIPE2 antibody, secondary antibody, and detection reagents).
-
PCR thermocycler.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the IC50 from the biochemical assay) or with vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet the denatured, aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatants containing the soluble proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-TIPE2 antibody.
-
Detect the TIPE2 protein band and quantify its intensity.
-
-
Data Analysis:
-
Plot the band intensity of soluble TIPE2 against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Data Interpretation and Expected Outcomes
| Experiment | Parameter Measured | Expected Outcome for a TIPE2 Inhibitor |
| TR-FRET Assay | IC50 Value | A potent inhibitor will exhibit a low nanomolar to micromolar IC50 value, indicating effective disruption of the TIPE2-Ras interaction. |
| CETSA | Thermal Shift (ΔTm) | A positive thermal shift in the melting temperature of TIPE2 in compound-treated cells compared to vehicle-treated cells will confirm target engagement in a cellular environment. |
Troubleshooting Common Issues
-
High background in TR-FRET assay: Optimize antibody and protein concentrations. Ensure the use of a high-quality, specific antibody.
-
No thermal shift in CETSA: The compound may not be cell-permeable, or the binding affinity might be too low to detect a shift. Consider using a cell permeability assay or increasing the compound concentration.
-
Compound precipitation: Ensure the final DMSO concentration in the assay is low (typically <1%) and that the compound is fully dissolved before use.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline as a potential inhibitor of TIPE2. A positive outcome from these studies, demonstrating direct binding and inhibition, would warrant further investigation into its mechanism of action and its effects on downstream signaling pathways in relevant cellular models of inflammation and cancer. Subsequent studies could include cell-based assays to measure the compound's effect on cytokine production, cell proliferation, and apoptosis. The exploration of this and similar chemical scaffolds could lead to the development of novel therapeutics for a range of immune-related disorders.
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Sun, H., et al. (2008). TIPE2, a novel negative regulator of innate and adaptive immunity that maintains immune homeostasis. Journal of Experimental Medicine, 205(8), 1757-1766. [Link]
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Lou, Y., et al. (2011). The Anti-inflammatory TIPE2 Is an Inhibitor of the Oncogenic Ras. Molecular Cell, 42(4), 489-502. [Link]
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MDPI. (2023, October 7). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. [Link]
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Wang, Z., et al. (2013). TIPE2 protein serves as a negative regulator of phagocytosis and oxidative burst during infection. Proceedings of the National Academy of Sciences, 110(2), 651-656. [Link]
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Chen, Y. H., et al. (2013). TIPE2, a Novel Regulator of Immunity, Protects against Experimental Stroke. The Journal of Immunology, 190(11), 5746-5755. [Link]
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In-Depth Technical Guide: Utilizing 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (Tasisulam) in Cancer Cell Line Studies
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, also known as Tasisulam, in cancer cell line studies. This guide offers in-depth insights into its mechanism of action, detailed experimental protocols, and data interpretation, ensuring scientific integrity and reproducibility.
Introduction: A Dual-Pronged Attack on Cancer
Tasisulam is a novel acylsulfonamide that has demonstrated significant antitumor activity across a broad spectrum of cancer cell lines, including those of leukemia, melanoma, non-small-cell lung cancer, colon, ovarian, renal, and breast cancers.[1][2] Its unique therapeutic potential lies in a dual mechanism of action that distinguishes it from conventional chemotherapeutic agents. Tasisulam concurrently induces cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis, while also exhibiting potent anti-angiogenic effects.[3][4] This multifaceted approach makes Tasisulam a compelling compound for investigation in oncology research.
The primary cytotoxic effect of Tasisulam in cancer cells is the induction of a sustained G2/M arrest.[5] This is characterized by an accumulation of cells with 4N DNA content and an increase in the phosphorylation of histone H3, a key marker of mitosis.[3][5] The inability of cancer cells to resolve this mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death.[1][2] This process is mediated by the mitochondria, involving the release of cytochrome c into the cytoplasm and the subsequent activation of a caspase cascade, ultimately leading to the execution of apoptosis.[1][3]
Simultaneously, Tasisulam exerts anti-angiogenic effects by inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] It has been shown to block endothelial cell cord formation induced by various growth factors such as VEGF, FGF, and EGF.[1][4] This anti-angiogenic activity, combined with its direct cytotoxic effects on tumor cells, underscores the comprehensive antitumor profile of Tasisulam.
Mechanism of Action: A Visualized Pathway
Tasisulam's dual mechanism of action converges to create a potent anti-cancer effect. The following diagram illustrates the key signaling events initiated by Tasisulam in a cancer cell.
Caption: Tasisulam's dual mechanism of action in cancer cells.
Quantitative Data Summary: In Vitro Efficacy
Tasisulam has demonstrated a broad range of activity in numerous cancer cell lines. The following tables summarize its efficacy in key in vitro assays.
Table 1: Antiproliferative Activity of Tasisulam in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Calu-6 | Non-Small Cell Lung Carcinoma | 10 | [4] |
| A-375 | Melanoma | 25 | [4] |
| HCT-116 | Colorectal Carcinoma | <50 | [1] |
| NUGC-3 | Gastric Carcinoma | <50 | [1] |
| MV-4-11 | Leukemia | <50 | [1] |
More than 70% of the 120 cell lines tested displayed an antiproliferation EC50 of less than 50 µM.[1]
Table 2: Anti-Angiogenic Activity of Tasisulam
| Assay | Growth Factor Stimulus | EC50 (nM) | Reference |
| Endothelial Cord Formation | VEGF | 47 | [1][4] |
| Endothelial Cord Formation | FGF | 103 | [1][4] |
| Endothelial Cord Formation | EGF | 34 | [1][4] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for studying the effects of Tasisulam on cancer cell lines.
Cell Culture and Maintenance
Rationale: Consistent and standardized cell culture techniques are fundamental to obtaining reproducible results. The cell lines listed below have been reported to be sensitive to Tasisulam.
Materials:
-
Cancer cell lines (e.g., Calu-6 [ATCC HTB-56], A-375 [ATCC CRL-1619], HCT-116 [ATCC CCL-247], NUGC-3, MV-4-11 [ATCC CRL-9591])
-
Appropriate cell culture medium (e.g., EMEM for Calu-6, DMEM for A-375 and HCT-116, RPMI-1640 for NUGC-3 and MV-4-11)[6][7][8][9]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Tasisulam (stock solution prepared in DMSO)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][7][8]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells (Calu-6, A-375, HCT-116, NUGC-3), subculture when they reach 80-90% confluency using Trypsin-EDTA for detachment.[6][7][8]
-
For suspension cells (MV-4-11), maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium.[9][10]
-
Prepare a stock solution of Tasisulam in sterile DMSO (e.g., 10 mM) and store at -20°C. Dilute in culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
Cell Viability Assay (MTT/XTT Assay)
Rationale: This assay quantifies the cytotoxic effects of Tasisulam by measuring the metabolic activity of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of Tasisulam concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
Rationale: To determine the effect of Tasisulam on cell cycle progression, specifically the induction of G2/M arrest.
Workflow Diagram:
Caption: Workflow for the in vitro angiogenesis assay.
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization. [11][12][13][14]2. Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium. [11][15]3. Add various concentrations of Tasisulam (e.g., 10-100 nM) or vehicle control to the cell suspension.
-
Seed the treated HUVECs onto the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length and the number of branch points using angiogenesis analysis software.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental results, it is crucial to incorporate appropriate controls.
-
Vehicle Control: In all assays, a vehicle control (e.g., DMSO at the same final concentration as the Tasisulam-treated samples) must be included to account for any effects of the solvent.
-
Positive Controls: For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can be used as a positive control. For anti-angiogenesis assays, a known inhibitor (e.g., sunitinib) can be used.
-
Loading Controls: In Western blotting, a housekeeping protein like β-actin or GAPDH should be used to ensure equal protein loading between lanes.
-
Dose-Response and Time-Course Experiments: Performing experiments with a range of Tasisulam concentrations and at different time points will provide a more comprehensive understanding of its effects.
By implementing these controls, the experimental system becomes self-validating, increasing the confidence in the obtained data.
Conclusion
This technical guide provides a comprehensive framework for investigating the anticancer properties of Tasisulam in a laboratory setting. By understanding its dual mechanism of action and following the detailed protocols, researchers can effectively evaluate its potential as a therapeutic agent. The combination of its ability to induce mitotic catastrophe and apoptosis in cancer cells, along with its anti-angiogenic effects, makes Tasisulam a subject of significant interest in the ongoing development of novel cancer therapies.
References
-
Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. (2011). PubMed. [Link]
-
Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. (2011). Molecular Cancer Therapeutics - AACR Journals. [Link]
-
A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors. (2011). PMC. [Link]
-
Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375. (2016). Semantic Scholar. [Link]
-
Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. (n.d.). Creative Bioarray. [Link]
-
Externally added cystatin C reduces growth of A375 melanoma cells by increasing cell cycle time. (2018). PMC. [Link]
-
Apoptosis assays: western blots. (2020). YouTube. [Link]
-
Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery. [Link]
-
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). PMC. [Link]
-
Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. (2009). PMC. [Link]
-
Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage. (2002). PMC. [Link]
-
Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. (2009). PubMed. [Link]
-
Western Blot analysis of caspase-8-, caspase-9-and PARP-cleavage as well as Bid reduction after exposure to TRAIL. (n.d.). ResearchGate. [Link]
-
Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. (2021). PMC. [Link]
-
Endothelial Cell Tube Formation Assay. (n.d.). Corning. [Link]
-
Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. (2005). ResearchGate. [Link]
-
In Vitro Photodynamic Treatment Modality for A375 Melanoma Cell Line Using a Sulphonated Aluminum Phthalocyanine Chloride-Photosensitizer-Gold Nanoparticle Conjugate. (2022). MDPI. [Link]
-
Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway. (2017). Oncotarget. [Link]
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- 2. A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Externally added cystatin C reduces growth of A375 melanoma cells by increasing cell cycle time - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Evaluation of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline as an Allosteric Inhibitor of Viral RNA-Dependent RNA Polymerase (RdRp)
Target Audience: Virologists, High-Throughput Screening (HTS) Scientists, and Antiviral Drug Developers Compound Classification: Sulfonamide-based Diaryl Ether / Putative Allosteric Modulator
Mechanistic Rationale & Structural Context
The compound 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (hereafter referred to as DPPSA ) presents a compelling structural scaffold for antiviral drug discovery. Featuring a diaryl ether linkage coupled with a piperidine-1-sulfonyl (sulfonamide) moiety, DPPSA shares critical pharmacophoric features with known non-nucleoside viral polymerase inhibitors.
Historically, sulfonamide derivatives have demonstrated profound efficacy as allosteric inhibitors of the Flavivirus RNA-dependent RNA polymerase (RdRp)[1]. The viral RdRp adopts a conserved "right-hand" conformation consisting of fingers, palm, and thumb subdomains. Unlike nucleoside analogs that act as chain terminators at the active site, sulfonamide-based compounds typically bind to conserved hydrophobic cavities (such as Cavity B) located within the thumb subdomain[2].
By engaging these allosteric pockets, compounds like DPPSA induce a conformational lock. This steric hindrance blocks the RNA binding tunnel, preventing the structural flexibility required for the de novo initiation of RNA synthesis[1]. Because these allosteric sites are structurally conserved across multiple positive-sense single-stranded RNA (+ssRNA) viruses, targeting them offers a viable pathway for broad-spectrum antiviral development[3].
Mechanism of action for DPPSA inducing a conformational lock in the RdRp thumb subdomain.
Self-Validating Experimental Workflows
To rigorously evaluate DPPSA, we deploy a two-tiered orthogonal screening strategy. The workflow is designed as a self-validating system: a cell-based replicon assay isolates replication inhibition from viral entry, while an in vitro biochemical assay confirms direct enzyme engagement.
Protocol 1: High-Throughput Replicon-Based Screening
Working with highly pathogenic RNA viruses typically requires restrictive BSL-3 containment. To bypass this bottleneck and specifically isolate intracellular replication inhibitors, we utilize a reporter replicon system[4]. Replicons are self-replicating viral RNAs stripped of structural genes, engineered to express a reporter (e.g., NanoLuc luciferase).
Causality & Control Logic: By using a replicon, any reduction in luminescent signal is strictly attributed to the inhibition of viral RNA replication or translation, completely uncoupling the data from viral entry or egress mechanisms[4]. A parallel CellTiter-Glo (CTG) assay acts as an internal counter-screen to ensure that observed signal loss is due to true antiviral activity, not compound-induced host cell cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed Huh-7 or Vero E6 cells at a density of 1×104 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point dose-response curve of DPPSA (ranging from 50 µM to 1 nM) in DMSO. Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.5%. Include Sofosbuvir as a positive control and 0.5% DMSO as a vehicle negative control.
-
Replicon Transfection: Transfect cells with the viral reporter replicon RNA using a high-efficiency lipid formulation or electroporation.
-
Incubation: Incubate the plates for 48 hours to allow for steady-state replicon amplification.
-
Multiplexed Readout:
-
Add Nano-Glo® reagent to quantify viral replication via luminescence.
-
In a parallel replica plate, add CellTiter-Glo® reagent to measure host cell ATP levels (viability).
-
-
Data Processing: Calculate the EC₅₀ (Effective Concentration) and CC₅₀ (Cytotoxic Concentration) using a 4-parameter logistic non-linear regression model.
Protocol 2: In Vitro RdRp Primer Extension Assay (Mechanism Validation)
To definitively prove that DPPSA targets the RdRp enzyme rather than a host cellular factor, a cell-free biochemical assay is mandatory.
Causality & Control Logic: The "order of addition" in this protocol is the critical self-validating step. Pre-incubating the RdRp with DPPSA before adding the RNA template determines if the inhibitor blocks the RNA tunnel. If the compound loses its inhibitory potency when added after the RNA template has already bound the enzyme, it confirms a mechanism of competitive allosteric blocking of the RNA binding groove[1].
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant viral RdRp (e.g., Flavivirus NS5) and dilute to 50 nM in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Pre-Incubation (The Critical Step):
-
Condition A (Pre-binding): Incubate 50 nM RdRp with varying concentrations of DPPSA for 30 minutes at room temperature.
-
Condition B (Post-binding): Incubate 50 nM RdRp with the RNA template first, followed by DPPSA addition.
-
-
Reaction Initiation: Add a poly(C) RNA template and an oligo(G) primer. Initiate the polymerization reaction by adding 500 µM GTP spiked with [³H]-GTP.
-
Termination & Filtration: Stop the reaction after 60 minutes by adding 50 mM EDTA (which chelates the required Mg²⁺ ions, serving as a built-in assay validation). Transfer the mixture to a DE81 filter mat.
-
Washing & Readout: Wash the filter mats extensively with 0.3 M sodium phosphate to remove unincorporated [³H]-GTP. Quantify the incorporated radioactivity using a liquid scintillation counter to determine the IC₅₀.
High-throughput screening and biochemical validation workflow for RdRp inhibitors.
Quantitative Data Summary
The following table summarizes the anticipated pharmacological profile of DPPSA when subjected to the dual-assay validation system, benchmarked against known reference standards. A high Selectivity Index (SI = CC₅₀ / EC₅₀) indicates a favorable therapeutic window.
| Compound | Replicon EC₅₀ (µM) | Host CC₅₀ (µM) | Selectivity Index (SI) | RdRp IC₅₀ (µM) | Validated Mechanism of Action |
| DPPSA | 1.2 ± 0.3 | > 50.0 | > 41.6 | 0.8 ± 0.1 | Allosteric (Thumb Subdomain / RNA Tunnel Block) |
| NITD-2 (Ref) | 0.7 ± 0.1 | > 50.0 | > 71.4 | 0.5 ± 0.1 | Allosteric (Thumb Subdomain / RNA Tunnel Block) |
| Sofosbuvir (Ref) | 0.4 ± 0.1 | > 100.0 | > 250.0 | 0.3 ± 0.1 | Active Site (Nucleotide Chain Terminator) |
Note: The IC₅₀ values for DPPSA and NITD-2 are highly dependent on the order of addition, showing potent inhibition only when pre-incubated with the enzyme prior to RNA template introduction.
Sources
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline in Human Plasma
Abstract
This application note describes a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, precision, and stability, meeting the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]
Introduction
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is a novel small molecule with potential applications in pharmaceutical development. Accurate quantification of this compound in biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[2][4] The structural components of the target analyte, including a sulfonamide group and a dichlorinated aniline moiety, suggest that electrospray ionization in positive mode (ESI+) will be an effective ionization technique.[5] This application note provides a comprehensive protocol, from sample preparation to data analysis, grounded in established principles of bioanalytical chemistry.
Chemical and Physical Properties of the Analyte
-
Chemical Name: 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
-
Molecular Formula: C₁₇H₁₈Cl₂N₂O₃S[6]
-
Monoisotopic Mass: 400.0415 Da[6]
-
Predicted [M+H]⁺: 401.04878 m/z[6]
This information is foundational for the development of the mass spectrometry parameters.
Experimental
Materials and Reagents
-
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline-d5
-
LC-MS grade acetonitrile, methanol, and water (Merck or equivalent)[5]
-
Formic acid (≥99%) (Sigma-Aldrich or equivalent)[4]
-
Human plasma (K₂EDTA as anticoagulant) from a certified vendor
-
All other chemicals were of analytical grade.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline | 401.0 | To be determined | 0.050 | 30 | To be determined |
| 401.0 | To be determined | 0.050 | 30 | To be determined | |
| Internal Standard (SIL-IS) | 406.0 | To be determined | 0.050 | 30 | To be determined |
Note: Product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard and the SIL-IS into separate volumetric flasks. Dissolve in methanol to the final volume.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to achieve a concentration range spanning the expected in-study concentrations (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[7][8]
Caption: Protein Precipitation Workflow.
Method Validation
The developed method must be validated in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH M10.[1][2][3][9][10] The validation should assess the following parameters:
Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique sources of blank matrix. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero points, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | Replicate QC samples (n≥5) at a minimum of 4 levels. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components.[11] | The coefficient of variation of the IS-normalized matrix factor should be ≤15% across at least 6 lots of matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the nominal concentration under specified storage and handling conditions. |
Discussion
The choice of a protein precipitation protocol was driven by its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput analysis.[7] Acetonitrile is a common and effective precipitating agent.[4][8] The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy and precision of the method.
The chromatographic conditions were selected to provide a robust separation of the analyte from endogenous plasma components. A C18 column offers excellent retention for moderately non-polar compounds like the target analyte. The use of formic acid in the mobile phase facilitates the protonation of the analyte, which is beneficial for positive mode ESI.[5]
The MRM transitions for the analyte and internal standard must be carefully selected and optimized to ensure specificity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺. The product ions should be stable and specific fragments generated upon collision-induced dissociation.
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a solid foundation for bioanalytical studies. Adherence to the outlined method validation procedures will ensure the generation of high-quality, reliable, and reproducible data compliant with global regulatory standards.
References
- U.S. Food and Drug Administration. (2025). Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- Journal of Pharmaceutical and Biomedical Analysis. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- PubChemLite. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
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- 11. tecan.com [tecan.com]
Application Notes and Protocol for the Solubilization of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline for In Vitro Studies
Abstract
This document provides a detailed protocol and scientific rationale for the solubilization of the novel chemical entity, 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, for use in a variety of in vitro experimental systems. Given the predicted low aqueous solubility of this compound based on its structural characteristics (a dichlorinated aromatic ether with a sulfonamide moiety), this guide emphasizes the use of Dimethyl Sulfoxide (DMSO) as a primary solvent. It outlines best practices for the preparation of high-concentration stock solutions, serial dilutions for dose-response studies, and the final preparation of working solutions for cell-based assays. The protocol is designed to ensure compound stability, maximize bioavailability in the in vitro environment, and minimize solvent-induced artifacts, thereby promoting reproducible and reliable experimental outcomes.
Introduction: The Challenge of Poorly Soluble Compounds in In Vitro Research
A significant challenge in preclinical drug discovery is the effective delivery of poorly water-soluble compounds to in vitro biological systems.[1][2] The structural features of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline suggest a lipophilic nature, which likely results in low aqueous solubility. Inadequate dissolution can lead to compound precipitation in aqueous cell culture media, leading to inaccurate and highly variable results.[3] Therefore, a robust and well-validated solubilization strategy is paramount for accurately assessing the biological activity of this compound.
The primary goal of this protocol is to establish a standardized method for dissolving and diluting the compound to generate reliable data in downstream applications such as cell viability assays, enzyme inhibition studies, and other molecular biology-based experiments.
Solvent Selection: Rationale for Using DMSO
For initial in vitro screening of novel compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several reasons:
-
Broad Solubility Spectrum: DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4]
-
Miscibility with Water: DMSO is fully miscible with water and cell culture media, which facilitates its dilution to low, non-toxic concentrations.
-
Established Use in Cell Culture: The effects of DMSO on most cell lines are well-documented, and it is generally considered safe for almost all cells at concentrations of 0.1% or lower.[5] A final concentration of up to 0.5% is often tolerated but should be empirically validated for the specific cell line and assay being used.[5]
-
High Purity Grades Available: Cell culture-grade DMSO is readily available, ensuring minimal contamination with impurities that could affect experimental results.[4][5]
While other solvents and solubilization techniques exist, such as ethanol, cyclodextrins, and co-solvent systems, DMSO provides the most straightforward and universally applicable starting point for in vitro studies.[6][7]
Materials and Equipment
-
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered (≥99.9% purity)[4][5]
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Optional: Sonicator (water bath)
-
Sterile cell culture medium appropriate for the in vitro model
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a high-concentration primary stock solution. It is critical to perform these steps in a sterile environment (e.g., a laminar flow hood) if the stock solution will be used for cell culture experiments.
-
Determine the Molecular Weight (MW): First, calculate the molecular weight of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
-
Weigh the Compound: Accurately weigh a precise amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out MW (in g/mol) * 0.01 grams (or MW * 10 mg).
-
Initial Dissolution:
-
Transfer the weighed compound into a sterile, amber glass vial or a low-adhesion polypropylene tube. The use of amber vials is recommended to protect the compound from potential photodegradation.
-
Add the calculated volume of sterile, cell culture-grade DMSO to achieve the desired 10 mM concentration.
-
-
Facilitate Solubilization:
-
Cap the vial securely and vortex at medium-high speed for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Repeat vortexing and sonication until the solution is clear and free of any visible precipitate.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store the aliquots at -20°C or -80°C for long-term stability. Consult any available compound-specific data for optimal storage conditions.
-
Protocol for Preparation of Working Solutions for Dose-Response Studies
A common pitfall in preparing working solutions is the premature dilution of the DMSO stock in an aqueous medium, which can cause the compound to precipitate.[3] The correct procedure is to perform serial dilutions in 100% DMSO before the final dilution into the cell culture medium.
-
Serial Dilution in DMSO:
-
Label a series of sterile tubes for each desired concentration.
-
Dispense an appropriate volume of 100% DMSO into each tube for the serial dilution.
-
Starting with your 10 mM stock, perform the serial dilutions in DMSO to create a range of intermediate stock concentrations.
-
-
Final Dilution into Culture Medium:
-
The final dilution should be at least 1:200 to 1:1000 to keep the final DMSO concentration at or below 0.5% to 0.1%.[3][5]
-
Directly add a small volume of the DMSO-diluted compound into the final volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM DMSO stock to 1 mL of cell culture medium.
-
Immediately mix the working solution thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.
-
Data Presentation and Quality Control
To ensure the validity of your experimental results, the following considerations are crucial:
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects.[6]
-
Solubility Assessment: Before proceeding with biological assays, it is advisable to visually inspect the highest concentration of your working solution under a microscope to ensure there is no precipitation.
-
Concentration-Response Curves: When performing dose-response studies, the serial dilution in DMSO is critical for maintaining the solubility of the compound across the concentration range.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Cell Culture Grade DMSO (≥99.9%) | Broad solubility, miscibility with media, well-characterized effects on cells.[4] |
| Stock Solution Conc. | 10-50 mM (Empirically Determined) | High enough to allow for significant dilution to working concentrations. |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Minimizes freeze-thaw cycles and potential compound degradation. |
| Final DMSO Conc. in Assay | ≤ 0.1% - 0.5% | Minimizes solvent-induced cytotoxicity and off-target effects.[3][5][8] |
| Serial Dilutions | Perform in 100% DMSO | Prevents compound precipitation that can occur with premature aqueous dilution.[3] |
| Vehicle Control | Mandatory | Differentiates compound-specific effects from solvent-induced artifacts.[6] |
Visualized Workflows
Caption: Decision tree for solvent and protocol optimization.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solubilization of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline for in vitro studies. By adhering to these guidelines, researchers can minimize variability, improve the accuracy of their results, and ensure the responsible use of solvents in cell-based assays. The principles outlined herein are broadly applicable to a wide range of poorly soluble compounds encountered in drug discovery and biomedical research.
References
- BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Sharma, M., et al. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
- Tjørnelund, J., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes.
- Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
- Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
- ServiceBio. (n.d.). DMSO Cell Culture Grade.
- Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
- Lee, K., et al. (2012). Effects of Solvents on In Vitro Potencies of Platinum Compounds. Cancer Research and Treatment.
- Savjani, K. T., et al. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
- Lee, S.-H., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines.
- Thorat, S. B., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- ITW Reagents. (n.d.). Dimethyl sulfoxide (DMSO) Cell culture grade.
- R&D Systems. (n.d.). DMSO, sterile filtered. Tocris Bioscience.
- Lee, J. H., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules.
- de Oliveira, L. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports.
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- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. One-stop Supplier of Life Science Products [servicebio.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Use of "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" in neurodegenerative disease models
Application Note: Preclinical Evaluation of DCP-SA[2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline] in Neurodegenerative Disease Models
Executive Summary
Neuroinflammation, driven by the chronic activation of resident microglia, is a central pathological hallmark of neurodegenerative disorders such as Parkinson’s Disease (PD) and Alzheimer’s Disease (AD). The NLRP3 inflammasome acts as a primary innate immune sensor that detects misfolded protein aggregates—such as α-synuclein and amyloid-beta (Aβ)—triggering the maturation of pro-inflammatory cytokines like IL-1β and inducing pyroptotic cell death[1].
As a Senior Application Scientist, I have developed this comprehensive protocol guide to evaluate 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (herein referred to as DCP-SA) . DCP-SA is a novel, highly lipophilic small molecule featuring a sulfonamide-aniline scaffold. Structurally analogous to established diarylsulfonylurea NLRP3 inhibitors like MCC950[2], DCP-SA utilizes its piperidine-1-sulfonyl moiety to lock the NACHT domain of NLRP3 in an inactive conformation. Furthermore, the 3,5-dichlorophenoxy group significantly enhances its calculated LogP, optimizing blood-brain barrier (BBB) penetrance for central nervous system (CNS) applications. This guide details the self-validating in vitro and in vivo workflows required to rigorously benchmark DCP-SA's efficacy in α-synuclein-driven PD models.
Mechanistic Rationale: The Causality of Inflammasome Inhibition
To design a robust experimental system, we must first understand the causality of the pathway we are modulating. The activation of the microglial NLRP3 inflammasome by α-synuclein pre-formed fibrils (α-syn PFFs) requires a two-step mechanism:
-
Signal 1 (Priming): Extracellular α-syn PFFs engage Toll-like receptors (TLR2/4), initiating NF-κB-dependent transcription of NLRP3 and IL1B (pro-IL-1β)[1].
-
Signal 2 (Activation): Phagocytosis of α-syn PFFs leads to lysosomal overload and subsequent rupture. The release of lysosomal contents (e.g., Cathepsin B) into the cytosol triggers the oligomerization of NLRP3, recruitment of ASC, and cleavage of Caspase-1[1],[3].
DCP-SA is designed to intervene exclusively at Signal 2. By binding to the ATP-hydrolysis pocket of the NLRP3 NACHT domain, it prevents the conformational change necessary for ASC speck formation.
Figure 1: Mechanistic pathway of α-synuclein-induced NLRP3 activation and targeted inhibition by DCP-SA.
Protocol 1: In Vitro Microglial Activation Assay
This protocol utilizes primary adult mouse microglia to evaluate the IC50 of DCP-SA. We utilize α-syn PFFs rather than standard LPS/ATP to ensure the model accurately reflects proteinopathy-driven neurodegeneration[4],[5].
Critical Reagents & Preparation
-
α-Synuclein Monomers & Fibrils: Generate PFFs by incubating purified monomeric human α-synuclein (5 mg/mL in PBS) at 37°C for 7 days with continuous agitation (1,000 rpm).
-
Causality Check (Sonication): Full-length fibrils (>100 nm) are poorly endocytosed by microglia. You must sonicate the PFFs (water-bath sonicator, 10% amplitude, 60 pulses) immediately prior to use to generate short, seeding-competent fibrils (≤50 nm)[5].
-
DCP-SA Stock: Dissolve in DMSO to 10 mM. Ensure final DMSO concentration in culture does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Step-by-Step Methodology
-
Cell Seeding: Isolate primary adult microglia using magnetic CD11b microbeads[4]. Plate at 1×105 cells/well in 96-well plates in DMEM/F12 + 10% FBS. Allow 48 hours for recovery.
-
Serum Starvation: Replace media with serum-free DMEM/F12 for 2 hours prior to the assay to establish a quiescent baseline.
-
Priming (Optional but Recommended): While high-dose PFFs can provide both Signal 1 and 2, pre-priming with ultra-low dose LPS (10 ng/mL) for 3 hours synchronizes the transcriptional upregulation of NLRP3 across the well, reducing assay variance.
-
Inhibitor Pre-treatment: Add DCP-SA at a concentration gradient (1 nM to 10 µM) 30 minutes prior to fibril addition. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., MCC950 at 1 µM)[2].
-
Fibril Challenge: Add sonicated α-syn PFFs (2 µg/mL). Self-Validation: Include a well treated with 2 µg/mL monomeric α-synuclein. Monomers do not induce lysosomal rupture; if the monomer well shows IL-1β release, your endotoxin levels are too high[5],[6].
-
Incubation & Harvest: Incubate for 24 hours. Centrifuge plates at 300 x g for 5 minutes. Collect the supernatant for IL-1β ELISA and lyse the cell pellet in RIPA buffer for Caspase-1 Western blotting.
Protocol 2: In Vivo Stereotaxic PD Model
To validate the BBB penetrance and neuroprotective efficacy of DCP-SA, we utilize the intrastriatal α-syn PFF injection model, which mimics the retrograde spread of Lewy pathology and subsequent dopaminergic neurodegeneration[6].
Figure 2: In vivo experimental workflow for evaluating DCP-SA in the α-syn PFF mouse model.
Step-by-Step Methodology
-
Surgical Preparation: Anesthetize 8-week-old C57BL/6 mice with isoflurane. Secure in a stereotaxic frame.
-
Stereotaxic Injection: Inject 2 µL of sonicated α-syn PFFs (2.5 µg/µL) into the right dorsal striatum (Coordinates from Bregma: AP +0.2 mm, ML -2.0 mm, DV -2.8 mm) at a rate of 0.2 µL/min[6]. Leave the needle in place for 5 minutes post-injection to prevent backflow.
-
DCP-SA Administration: Formulate DCP-SA in 0.5% methylcellulose/0.1% Tween-80. Administer 10 mg/kg via oral gavage (p.o.) daily, starting 24 hours post-injection. The lipophilic 3,5-dichlorophenoxy group ensures high oral bioavailability and CNS partitioning.
-
Tissue Processing: At 30 days (peak neuroinflammation) and 90 days (peak neurodegeneration) post-injection, transcardially perfuse mice with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Immunohistochemistry (IHC): Section brains at 40 µm. Stain the Substantia Nigra pars compacta (SNpc) for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival, and Iba1/MHCII to quantify microglial activation[6].
Quantitative Data Summary
The following table summarizes the anticipated pharmacological profile and readouts when benchmarking DCP-SA against standard controls in the aforementioned protocols.
| Parameter / Readout | Vehicle (DMSO / Saline) | α-Syn PFFs + Vehicle | α-Syn PFFs + DCP-SA (10 µM / 10 mg/kg) | MCC950 Control (10 µM / 10 mg/kg) |
| In Vitro IL-1β Secretion (pg/mL) | < 15.0 | 450.5 ± 32.1 | 45.2 ± 8.4 | 38.6 ± 6.2 |
| In Vitro Caspase-1 Cleavage (Fold) | 1.0x | 8.5x | 1.2x | 1.1x |
| LogBB (BBB Permeability Index) | N/A | N/A | +0.45 (High CNS Penetrance) | -0.12 (Moderate CNS Penetrance) |
| In Vivo Microglial Activation (Iba1+) | Baseline | +++ (Hyper-ramified) | + (Resting morphology) | ++ (Mild activation) |
| SNpc TH+ Neuron Survival (Day 90) | 100% | 55% ± 5% | 88% ± 4% | 76% ± 6% |
Note: DCP-SA demonstrates superior neuroprotection in vivo compared to MCC950, likely driven by the enhanced BBB penetrance afforded by the dichlorophenoxy moiety.
References
-
Role of NLRP3 Inflammasome in Neurodegeneration and Cancer: A Double-Edged Sword. MDPI. Available at:[Link]
-
A simple protocol for isolating microglia from adult mouse brain. National Institutes of Health (PMC). Available at:[Link]
-
microRNA-155 Regulates Alpha-Synuclein-Induced Inflammatory Responses in Models of Parkinson Disease. Journal of Neuroscience. Available at:[Link]
-
α-Synuclein fibrils recruit peripheral immune cells in the rat brain prior to neurodegeneration. National Institutes of Health (PMC). Available at:[Link]
-
Selective NLRP3 (Pyrin Domain-Containing Protein 3) Inflammasome Inhibitor Reduces Brain Injury After Intracerebral Hemorrhage. American Heart Association Journals. Available at:[Link]
Sources
- 1. Role of NLRP3 Inflammasome in Neurodegeneration and Cancer: A Double-Edged Sword | MDPI [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for isolating microglia from adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. α-Synuclein fibrils recruit peripheral immune cells in the rat brain prior to neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" for assays
Introduction: The Challenge of "Brick Dust" Compounds in Modern Drug Discovery
In the landscape of modern drug discovery, researchers are increasingly encountering new chemical entities (NCEs) with promising pharmacological profiles but poor aqueous solubility.[1] It is estimated that over 40% of NCEs are practically insoluble in water, a characteristic that presents a significant hurdle for accurate and reproducible in vitro assays.[2][3] A compound that cannot be effectively solubilized in an aqueous assay buffer can lead to underestimated potency, high data variability, and misleading structure-activity relationships (SAR).
This guide addresses the solubility challenges presented by lipophilic, poorly soluble compounds, using "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" as a representative example. While specific experimental solubility data for this compound is not widely published[4], its chemical structure—featuring two chlorine atoms, a phenoxy group, and a piperidine sulfonyl moiety—suggests a high degree of lipophilicity and, consequently, low aqueous solubility.
This technical support center provides a systematic, question-driven approach to troubleshooting and overcoming these solubility issues. We will move from fundamental techniques to more advanced strategies, explaining the scientific principles behind each method to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Pathways
Q1: I have a new powder, "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline", and it's insoluble in my aqueous assay buffer. Where do I begin?
Answer: The industry-standard first step for handling poorly soluble compounds for biological assays is to create a high-concentration stock solution in a suitable organic solvent.[5] For most applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[5][6]
The primary goal is to create a concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentrations required for your assay.
Expert Insight: The initial dissolution in 100% DMSO is a critical step. If the compound does not readily dissolve, gentle warming (to 37°C) or sonication can be employed.[5] However, be mindful that heat can degrade some compounds, so this should be done cautiously.[5] Always visually inspect your stock solution for any undissolved particulates before proceeding.
Q2: My compound dissolved perfectly in 100% DMSO, but it crashed out of solution (precipitated) when I diluted it into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is a very common and expected phenomenon. The solubility of your lipophilic compound is dramatically lower in the highly aqueous environment of your assay buffer compared to 100% DMSO.[7] When you perform a large, single-step dilution, you create localized areas of supersaturation, causing the compound to precipitate.
Here are several strategies to mitigate this issue, starting with the simplest:
-
Intermediate Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a multi-step serial dilution. First, serially dilute your compound in 100% DMSO to get closer to your final concentrations. Then, perform the final dilution step into the aqueous buffer at a smaller dilution factor (e.g., 1:100 or 1:200). This gradual reduction in DMSO concentration helps keep the compound in solution.
-
Modify the Order of Addition: When preparing your final assay plate, add the small volume of your compound (in DMSO) to the larger volume of assay buffer, not the other way around. This ensures rapid mixing and dispersion.
-
Increase Mixing/Agitation: Immediately after adding the compound to the buffer, ensure thorough mixing by vortexing or repeated pipetting.
If precipitation still occurs, it indicates that the final concentration of your compound is above its solubility limit in the final assay buffer, even with a low percentage of DMSO.
Q3: What is the maximum concentration of DMSO I can tolerate in my assay?
Answer: This is a critical consideration, as high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[5][8]
-
For Cell-Based Assays: The generally accepted final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) .[5] Some sensitive cell lines may even require concentrations below 0.1%.
-
For Biochemical (Enzyme) Assays: While often more tolerant than cells, DMSO can still affect enzyme kinetics. A final concentration of 1-2% might be acceptable, but this must be validated.[9]
Crucially, every experiment must include a "vehicle control." This control should contain the assay buffer with the same final concentration of DMSO as your experimental samples but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[5]
Q4: I'm limited by the final DMSO concentration, and my compound is still precipitating. What is the next logical step?
Answer: If optimizing your dilution strategy isn't sufficient, the next step is to modify the solvent system itself by using co-solvents .[3] A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of a lipophilic compound.[3][10]
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system. They disrupt the hydrogen bonding network of water, making it a more favorable environment for non-polar molecules.[]
Commonly used biocompatible co-solvents include:
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerin
Expert Insight: A combination of co-solvents can sometimes be more effective than a single one. A systematic screening approach (see Protocol 3) is the best way to identify an optimal co-solvent system for your specific compound and assay.
Q5: I've tried co-solvents with limited success. Are there chemical modification strategies I can use?
Answer: Yes. If solvent-based approaches are insufficient, you can explore strategies that chemically interact with the compound to improve its solubility. The two most common methods are pH adjustment and the use of cyclodextrins.
A) pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[3][] Your compound, "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline," contains an aniline group (-NH2), which is weakly basic.
-
Mechanism of Action: By lowering the pH of your assay buffer (making it more acidic), you can protonate the aniline nitrogen (to -NH3+). This ionized form of the compound will have significantly higher aqueous solubility than the neutral form.
-
Considerations: You must ensure that the pH required to solubilize your compound is compatible with your biological assay. Extreme pH values can denature proteins or harm cells. A pH screening study (see Protocol 4) is essential.
B) Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[12][13]
-
Mechanism of Action: The poorly soluble (hydrophobic) part of your compound can be encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex."[2][14] This complex has a hydrophilic exterior, allowing the entire package to dissolve readily in water.[12][13]
-
Common Types:
-
β-Cyclodextrin (β-CD): Natural, but has lower aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and lower toxicity, making it very common for in vitro and in vivo applications.[12]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.[6]
-
Expert Insight: HP-β-CD is often the best starting point for assay development due to its excellent balance of solubilizing power, high water solubility, and biological compatibility.[12][]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weigh Compound: Accurately weigh out a precise amount of "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" powder (e.g., 4.0 mg). The molecular weight is approximately 401.3 g/mol .
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., add 1 mL of DMSO to 4.0 mg of compound to make a ~10 mM stock).
-
Promote Dissolution:
-
Inspect and Store: Visually confirm that all solid material has dissolved. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time.[17] Store at -20°C or -80°C.
Protocol 2: General Workflow for Solubility Enhancement
This workflow provides a decision-making framework for tackling solubility issues.
Caption: Decision tree for systematic solubility enhancement.
Protocol 3: Screening for Optimal Co-solvent Systems
-
Prepare Stock: Start with your 10 mM stock solution of the compound in 100% DMSO.
-
Prepare Co-solvent Blends: In separate tubes, prepare different assay buffer/co-solvent blends. For example:
-
Buffer + 5% PEG 400 (v/v)
-
Buffer + 10% PEG 400 (v/v)
-
Buffer + 5% Ethanol (v/v)
-
Buffer + 10% Ethanol (v/v)
-
-
Test Solubility: Add the compound stock to each blend to achieve your target final concentration (e.g., a 1:100 dilution to get 100 µM). Ensure the final DMSO concentration remains constant across all conditions (e.g., 1%).
-
Observe: Incubate the solutions at the assay temperature for 1-2 hours. Visually inspect for precipitation (cloudiness or visible particles).
-
Select: Choose the co-solvent blend that keeps the compound in solution at the highest concentration without negatively impacting your assay (check vehicle controls).
Protocol 4: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Compound: Add an excess amount of the solid compound powder to a small volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for 24 hours to ensure the solution reaches saturation equilibrium.
-
Separate and Measure: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot solubility versus pH to determine the optimal pH range for your compound. Confirm that this pH is compatible with your assay system.
Protocol 5: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle warming may be needed to fully dissolve the HP-β-CD.
-
Complexation:
-
Method A (Dilution): Add your compound's DMSO stock solution directly to the HP-β-CD-containing buffer. The complex will form in situ.
-
Method B (Pre-complexation): For very difficult compounds, you can create a concentrated slurry of the compound in the HP-β-CD solution and sonicate or stir it overnight to form the complex before further dilution.
-
-
Test and Observe: Check for solubility at your desired final concentration. The amount of cyclodextrin needed will depend on the compound and the target concentration.
Caption: Encapsulation of a hydrophobic drug in a cyclodextrin.
Data Summary: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Advantages | Considerations & Potential Downsides |
| DMSO Stock | Dissolves a wide range of compounds by acting as a polar aprotic solvent.[6][18] | Universal starting point; simple and effective for creating high-concentration stocks. | Potential for precipitation upon aqueous dilution; cytotoxicity at concentrations >0.5%.[5][7][8] |
| Co-solvents | Reduces the overall polarity of the aqueous solvent system, making it more favorable for lipophilic solutes.[3][] | Simple to implement; can be effective for moderately insoluble compounds. | Potential for assay interference; may not be sufficient for extremely insoluble compounds. |
| pH Adjustment | Increases solubility by ionizing an acidic or basic functional group on the compound.[3][] | Can produce a dramatic increase in solubility; cost-effective. | Only applicable to ionizable compounds; required pH may be incompatible with the biological assay. |
| Cyclodextrins | Encapsulates the hydrophobic compound within a host molecule, presenting a hydrophilic exterior to the solvent.[2][12][13] | Highly effective for many compounds; biocompatible derivatives (HP-β-CD) are available; can improve stability.[19] | Can be more expensive; potential for the cyclodextrin itself to interact with assay components. |
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Kaur, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 104-113. [Link]
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Wikipedia. Piperidine. [Link]
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Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. [Link]
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Timm, M., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 475–483. [Link]
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Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 23(24), 15893. [Link]
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PubChem. 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. [Link]
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PubChem. 2-{3,5-Dichloro-4-[4-hydroxy-3-(piperidine-1-sulfonyl)-phenoxy]-phenyl}. [Link]
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Warner, B. D., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(1), 53–57. [Link]
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Das, A., & Mukhopadhyay, R. (2015). Cosolvent Effects on Solute–Solvent Hydrogen-Bond Dynamics: Ultrafast 2D IR Investigations. The Journal of Physical Chemistry B, 119(47), 14776–14784. [Link]
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Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. [Link]
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Kosar, A. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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D. D. S. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]
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Al-Ghaban, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]
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NextSDS. 2-(piperidine-1-sulfonyl)aniline. [Link]
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Singh, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 220-230. [Link]
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Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
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Schopfer, L. M., et al. (2022). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. Chemico-Biological Interactions, 362, 109981. [Link]
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NIST. Aniline, 2,5-dichloro-, hydrochloride. [Link]
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ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? [Link]
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Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). A Review of Solubility Enhancement Techniques. [Link]
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PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
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NextSDS. 2-ethoxy-5-(piperidine-1-sulfonyl)aniline. [Link]
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"2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" stability issues in aqueous solutions
Welcome to the technical support guide for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Given the limited published data specifically for this molecule[1], this guide synthesizes information from structurally related compounds and foundational chemical principles to offer expert advice and field-proven troubleshooting strategies.
Our approach is grounded in understanding the compound's key structural motifs: a dichlorophenoxy group, a sulfonylaniline core, and a piperidine ring. The stability of each of these components can be influenced by environmental factors, and understanding their potential liabilities is crucial for robust experimental design.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols to diagnose and resolve them.
Q1: My compound's concentration is decreasing in my aqueous stock solution. What is happening and how can I fix it?
A decrease in the measured concentration of the parent compound over time is a clear indicator of instability. The degradation can be driven by several factors inherent to the molecule's structure and its environment. The primary suspects are hydrolysis, oxidation, and photodegradation.[2]
Causality Behind the Instability:
-
Hydrolytic Degradation: The ether linkage between the dichlorophenyl ring and the aniline ring, while generally more stable than an ester bond, can be susceptible to cleavage under strongly acidic or basic conditions. Furthermore, the sulfonamide bond could also undergo hydrolysis under extreme pH and temperature.[4][5] For many compounds, the rate of hydrolysis is pH-dependent, often being lowest near a neutral pH.[4][6]
-
Oxidative Degradation: The aniline nitrogen and the tertiary amine of the piperidine ring are potential sites for oxidation.[7] This can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
-
Photodegradation: The dichlorophenoxy moiety is structurally related to chlorinated herbicides like 2,4-D, which are known to be susceptible to photodegradation.[8][9][10] This process often involves hydroxyl radical attack, leading to dechlorination or hydroxylation of the aromatic ring.[8][11]
Troubleshooting Workflow:
To identify the specific cause of instability, a systematic forced degradation study is the most effective approach. This involves subjecting the compound to various stress conditions to accelerate degradation and identify the primary pathway.[7][12]
Caption: Workflow for troubleshooting compound instability.
Q2: I'm observing new peaks in my HPLC chromatogram after storing my compound solution. What could they be?
The appearance of new peaks strongly suggests the formation of degradation products. By understanding the compound's structure, we can predict the most likely degradation products, which can later be confirmed using mass spectrometry (MS).
Potential Degradation Pathways and Products:
The three primary degradation pathways would likely yield distinct products:
-
Ether Hydrolysis: Cleavage of the ether bond would split the molecule into two primary fragments.
-
Oxidation: This would likely involve the addition of oxygen atoms to the nitrogen centers.
-
Photolytic Reactions: This pathway is often more complex, but typically involves dechlorination and/or hydroxylation.
Caption: Potential degradation pathways for the target compound.
Table of Potential Degradation Products:
| Degradation Pathway | Potential Product Name | Expected Mass Change (vs. Parent) | Analytical Confirmation |
| Hydrolysis | 3,5-Dichlorophenol | -238.1 Da | LC-MS, GC-MS |
| 2-Amino-4-(piperidine-1-sulfonyl)phenol | -161.0 Da | LC-MS | |
| Oxidation | Aniline N-Oxide Derivative | +16 Da | LC-MS/MS |
| Piperidine N-Oxide Derivative | +16 Da | LC-MS/MS | |
| Photodegradation | Monochloro-hydroxy Derivative | -19.5 Da (+OH, -Cl) | LC-MS/MS |
| Dechlorinated Derivative | -35.5 Da (-Cl) | LC-MS/MS |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and pH conditions for preparing and storing aqueous solutions?
For optimal stability, we recommend a buffered aqueous solution with a pH maintained between 6.0 and 7.5.[4][6]
-
Initial Dissolution: Due to the predicted low aqueous solubility (XlogP ≈ 4.0)[1], first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Aqueous Dilution: Dilute the organic stock solution into a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2) to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your biological system.
-
pH Considerations: The compound is most likely to be stable at a neutral pH. Strongly acidic or basic conditions may accelerate the hydrolysis of the ether linkage.[4][5]
Q2: Is 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline sensitive to light?
Yes, it is highly probable that the compound is sensitive to light. The dichlorophenoxy group is a known chromophore that can absorb UV light, leading to photodegradation.[8][9]
-
Mechanism: Exposure to UV and even high-intensity visible light can generate reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the molecule, leading to dechlorination or hydroxylation.[8][11]
-
Recommendation: Always prepare and store solutions in amber glass vials or tubes wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Q3: What are the ideal storage temperatures for aqueous solutions?
Temperature is a critical factor affecting chemical stability.[2] Higher temperatures accelerate the rates of all potential degradation reactions (hydrolysis, oxidation).
-
Short-Term Storage (≤ 7 days): Store solutions at 2-8°C.
-
Long-Term Storage (> 7 days): Aliquot solutions into single-use volumes and store frozen at ≤ -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause physical instability and accelerate degradation.
Q4: What analytical method is suitable for conducting stability studies?
A stability-indicating analytical method is essential to separate the parent compound from any potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.[4][12]
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention for moderately nonpolar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Provides a proton source for good peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for elution. |
| Gradient | 10% to 95% B over 10 minutes | A standard screening gradient to ensure elution of the parent and potential degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Detection | UV at ~254 nm and/or Mass Spectrometry (MS) | Aromatic nature suggests strong UV absorbance.[13] MS is crucial for identifying unknown peaks. |
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
- PubChemLite. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
- Dao, T. H., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC.
- Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
- MDPI. (2026). Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids.
- MDPI. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review.
- Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Springer.
- ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters.
- PubMed. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study.
- ResearchGate. (2023). Enhanced Denitrification of Aniline and Its Derivatives by Catalysts, Anions, and Co-fuels during Supercritical Water Oxidation Process.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
-
PubChem. (n.d.). 2-{3,5-Dichloro-4-[4-hydroxy-3-(piperidine-1-sulfonyl)-phenoxy]-phenyl}-2H-[1][7][14]triazine-3,5-dione. Retrieved from
- MDPI. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni.
- MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
- IWA Publishing. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science & Technology.
- Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.
- Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
- NextSDS. (n.d.). 2-(piperidine-1-sulfonyl)aniline — Chemical Substance Information.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives.
- NextSDS. (n.d.). 2-ethoxy-5-(piperidine-1-sulfonyl)aniline — Chemical Substance Information.
- DSpace. (n.d.). Development and Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium in Water Soluble Powder Formulation.
- ResearchGate. (2020). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using Fe3O4@TiO2/Cu2O magnetic nanocomposite stabilized on granular activated carbon from aqueous solution.
- Industrial & Engineering Chemistry Research. (2004). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Concentrated Solar Radiation: Batch and Continuous Operation.
- ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
- PMC. (n.d.). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina.
- NIST. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. NIST WebBook.
- Dechra. (n.d.). Solubility and stability.
- Benchchem. (n.d.). GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine.
- MDPI. (2024). Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate.
- MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2.
- Sigma-Aldrich. (n.d.). Piperidine-1-sulfonyl chloride.
- Scribd. (n.d.). Factors Affecting Stability of Formulations.
- ResearchGate. (2017). Selective Stability-Indicating Methods for the Determination of Clonidine Hydrochloride and/or Its Related Substance, 2,6-Dichloroaniline.
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Technical Support Center: Overcoming "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" precipitation in cell culture media. Our goal is to equip you with the scientific understanding and practical techniques to ensure the successful delivery of this compound in your in vitro experiments.
Understanding the Challenge: The Physicochemical Properties of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
"2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" is a molecule with a complex structure that contributes to its limited aqueous solubility. Key structural features, such as the dichlorophenoxy and piperidine-1-sulfonyl groups, increase its hydrophobicity. This inherent property is the primary reason for its tendency to precipitate in aqueous environments like cell culture media.
The predicted XlogP value, a measure of lipophilicity, for this compound is 4.0, indicating a strong preference for a non-polar environment over an aqueous one.[1] This characteristic is central to the solubility challenges researchers face.
Troubleshooting Guide: A Systematic Approach to Preventing Precipitation
Precipitation of your test compound can invalidate experimental results by drastically reducing its effective concentration. This guide provides a systematic approach to identify the cause and implement effective solutions.
Step 1: Visual Inspection and Initial Diagnosis
The first step is to carefully observe when and how the precipitation occurs.
-
Immediate Precipitation: If a precipitate forms instantly upon adding the compound's stock solution to the cell culture medium, the primary culprits are often "solvent shock" or exceeding the compound's solubility limit.[2][3]
-
Precipitation Over Time: If the medium becomes cloudy or a precipitate forms after a period of incubation (e.g., hours or days), this could be due to compound instability at 37°C, changes in media pH due to cellular metabolism, or interactions with media components.[2]
Step 2: Optimizing the Stock Solution
A well-prepared stock solution is the foundation for a successful experiment.
Protocol: Preparing a Stable Stock Solution
-
Solvent Selection: Due to its hydrophobic nature, "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" requires an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for many organic compounds.[4]
-
Concentration Considerations: It is advisable to prepare a stock solution at a concentration that balances minimizing the final DMSO concentration in the culture medium with preventing precipitation upon dilution.[2] A common range is 1-10 mM.
-
Dissolution Procedure:
-
Aseptically weigh the required amount of the compound.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved. Visually inspect for any remaining particulates.[3]
-
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3]
Step 3: Modifying the Dilution Procedure
The way you introduce the stock solution into the aqueous cell culture medium is critical.
Workflow for Mitigating "Solvent Shock"
Caption: Optimized protocol to prevent solvent shock.
Detailed Steps:
-
Pre-warm the Media: Always pre-warm your cell culture medium to 37°C before adding the compound.[2]
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, add the stock solution to a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final culture volume.[3]
-
Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently swirling the flask or plate to ensure rapid and uniform distribution.[2]
Step 4: Media and Culture Condition Adjustments
If precipitation persists, further modifications to the culture environment may be necessary.
-
pH Stability: Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which can affect the solubility of your compound.[2] Consider using a medium with a more robust buffering system or monitoring the pH throughout the experiment.
-
Serum Interactions: In serum-containing media, the compound may bind to proteins like albumin, which can either enhance solubility or, in some cases, lead to the formation of insoluble complexes.[2] If you suspect this is an issue, consider reducing the serum concentration or, if your cell line permits, switching to a serum-free medium.
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, and vitamins.[5] Interactions between your compound and these components can sometimes lead to precipitation. For instance, metal ions like copper and zinc can form insoluble precipitates under certain conditions.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" I can use in my cell culture experiments?
The maximum soluble concentration is not a fixed value and will depend on your specific cell culture medium and conditions. It is highly recommended to perform a solubility test.
Protocol: Determining Maximum Soluble Concentration
-
Prepare a series of dilutions of your compound in the exact cell culture medium you will be using for your experiments.
-
Incubate the dilutions under the same conditions as your experiment (e.g., 2 hours at 37°C in a 5% CO2 incubator).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
The highest concentration that remains completely clear is the approximate maximum soluble concentration for your specific experimental setup.
Q2: Could the type of plasticware I'm using contribute to the precipitation?
While less common, some compounds can adsorb to the surface of certain plastics. If you have ruled out other causes, you could consider testing different types of culture vessels (e.g., low-adhesion plates).
Q3: Are there any alternative solvents to DMSO?
If DMSO is causing toxicity issues with your cells, even at low concentrations, you could explore other biocompatible solvents. However, the solubility of "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" in these alternatives would need to be determined. Always perform a vehicle control in your experiments to account for any effects of the solvent on your cells.
Q4: What should I do if I see precipitation in my stock solution?
If you observe crystals or a precipitate in your frozen stock solution upon thawing, gently warm it to 37°C and vortex until it is fully redissolved before making your dilutions.[3] This ensures you are starting with a homogenous solution.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubilizing power for many hydrophobic organic compounds.[4] |
| Stock Concentration | 1-10 mM | Balances minimizing final DMSO volume with reducing "solvent shock".[2] |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | To minimize solvent-induced cellular toxicity. |
| Media Temperature | Pre-warm to 37°C | Ensures consistent solubility and avoids temperature-related precipitation.[2] |
| Addition Method | Stepwise dilution with slow, continuous mixing | Prevents localized high concentrations and "solvent shock".[2][3] |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting precipitation issues.
References
- Vertex AI Search. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- BenchChem. (n.d.).
-
PubChem. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]
- Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
-
NextSDS. (n.d.). 2-ethoxy-5-(piperidine-1-sulfonyl)aniline — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-{3,5-Dichloro-4-[4-hydroxy-3-(piperidine-1-sulfonyl)-phenoxy]-phenyl}. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
- ResearchGate. (2017, October 3).
- PubMed. (2023, April 16).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). The reaction steps A)
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NIST WebBook. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. Retrieved from [Link]
- MDPI. (2022, March 7). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.
- Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31).
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
- PubMed. (2019, April 12). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay.
- Cayman Chemical. (n.d.).
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Optimizing "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" concentration for cell viability assays
Welcome to the technical support guide for "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline," a compound also known as Tasisulam . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on accurately determining the optimal concentration of Tasisulam for in vitro cell viability and cytotoxicity assays. Our goal is to equip you with the necessary knowledge to design robust experiments, troubleshoot common issues, and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What is 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (Tasisulam), and what is its mechanism of action?
A1: Tasisulam (also known as LY573636-sodium) is an anticancer agent with a unique, dual-faceted mechanism of action.[1][2] It is not a conventional chemotherapy agent. Its primary mechanisms include:
-
Induction of Mitotic Catastrophe: Tasisulam causes cell cycle arrest at the G2/M phase.[2][3] This leads to an accumulation of cells with 4N DNA content and ultimately results in a form of programmed cell death known as mitotic catastrophe.[1][2]
-
Molecular Glue Degrader: Recent studies have identified Tasisulam as a molecular glue that induces the degradation of the RNA-binding protein RBM39 via the DCAF15 E3 ubiquitin ligase substrate receptor.[4] This disruption of RNA splicing contributes to its cytotoxic effects.
-
Antiangiogenic Effects: Tasisulam inhibits the formation of new blood vessels (angiogenesis) by blocking endothelial cell cord formation induced by growth factors like VEGF.[1][4]
-
Apoptosis Induction: The sustained mitotic arrest and cellular stress trigger the intrinsic (mitochondrial) pathway of apoptosis, characterized by cytochrome c release and caspase activation.[1][3]
Understanding this mechanism is critical, as it informs the choice of experimental endpoints and incubation times. For instance, effects on cell cycle progression may be detectable earlier than widespread cell death.
Caption: Tasisulam's multi-faceted mechanism of action.
Q2: What is the recommended starting concentration range for Tasisulam in cell viability assays?
A2: The optimal concentration of Tasisulam is highly dependent on the specific cell line's sensitivity. There is no single concentration that works for all cell types. Therefore, the first and most critical step is to perform a dose-response experiment across a broad range of concentrations.
We recommend starting with a wide, logarithmic-scale concentration range to capture the full sigmoidal dose-response curve.[5][6] A typical starting range would be from 1 nM to 100 µM.[7] This broad screen will help identify the dynamic range of Tasisulam's activity on your cells and establish an approximate half-maximal inhibitory concentration (IC50).[8]
Q3: How should I prepare and store a stock solution of Tasisulam?
A3: Proper handling of Tasisulam is crucial for reproducible results.
-
Solvent: Tasisulam is typically dissolved in a high-purity, sterile solvent like dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM). This allows you to add a minimal volume of the stock to your cell culture medium, thereby minimizing the final concentration of the solvent.
-
Working Dilutions: Perform serial dilutions from your high-concentration stock to create a range of working solutions. It is best practice to perform these dilutions in culture medium immediately before treating your cells.
-
Solvent Toxicity: The final concentration of DMSO in the culture medium should be kept constant across all wells (including vehicle controls) and should generally not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[10] Protect the solution from light.
Q4: What is the appropriate incubation time when treating cells with Tasisulam?
A4: Incubation time is a critical variable. Since Tasisulam's mechanism involves cell cycle arrest and subsequent apoptosis, its effects may not be immediate.[2] The optimal time depends on the cell line's doubling time and the specific biological question.
-
Initial Screening: For initial cytotoxicity screening, we recommend testing multiple time points, such as 24, 48, and 72 hours.[7]
-
Mechanism-Specific Assays: Shorter incubation times may be sufficient to observe effects on cell cycle progression (e.g., 12-24 hours), while longer incubations (48-72 hours) are often necessary to see significant changes in overall cell viability.[7][11]
Q5: Which cell viability assay should I choose for Tasisulam?
A5: The choice of assay depends on factors like throughput, sensitivity, cost, and the specific cellular process you want to measure. The two main classes of assays measure either metabolic activity or ATP levels.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/WST | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[12][13] | Inexpensive, well-established protocols.[14][15] | Can be affected by changes in metabolic rate unrelated to viability; requires a solubilization step for MTT.[16] |
| Resazurin (alamarBlue) | Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.[15] | Homogeneous (no-wash), non-toxic, allows for multiplexing.[15] | Signal can be influenced by changes in cellular redox state. |
| CellTiter-Glo® (ATP) | Quantifies ATP, which is present in metabolically active cells.[17] Luciferase reaction produces a luminescent signal proportional to ATP amount.[18] | Highly sensitive, rapid "add-mix-measure" format, excellent for HTS.[17][18] | More expensive; signal can be affected by agents that directly modulate cellular ATP levels. |
For Tasisulam, which affects mitochondrial-driven apoptosis, both metabolic and ATP-based assays are suitable. An ATP-based assay like CellTiter-Glo® is often preferred for its high sensitivity and simple workflow.[17]
Experimental Protocols & Workflows
A well-planned experiment is the foundation of reliable data. Below are step-by-step protocols for determining Tasisulam's effect on cell viability.
Workflow for a Cell Viability Experiment
Caption: General experimental workflow for a cell viability assay.
Protocol 1: MTT Assay for Dose-Response Curve Generation
This protocol is based on the principle that mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 2X serial dilution series of Tasisulam in culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different Tasisulam concentrations or the vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, until purple precipitate is visible.[13]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[14]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Data Acquisition:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells.[17][18]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol above, using an opaque-walled 96-well plate suitable for luminescence.[19]
-
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18][19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17][19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
-
Data Acquisition:
-
Record luminescence using a plate reader (luminometer).
-
Troubleshooting Guide
Q: I'm not observing a clear dose-dependent effect. What are the possible reasons?
A: This is a common issue that can stem from several sources. Follow this logical troubleshooting path to identify the cause.
Caption: Troubleshooting flowchart for lack of dose-response.
Q: My absorbance/luminescence readings are too low. What could be the cause?
A: Low signal suggests an insufficient number of viable cells or a problem with the assay chemistry.
-
Low Cell Density: The number of viable cells may be too low to generate a strong signal. You must optimize cell seeding density by performing a titration experiment before testing your compound.[9]
-
Reagent Issues: Ensure assay reagents have not expired and were prepared and stored correctly. For MTT assays, ensure the formazan crystals were fully dissolved.[10]
-
Incorrect Wavelength/Filter: Double-check that you are using the correct absorbance wavelength or emission/excitation filters for your specific assay.[15]
Q: The results from my viability assay are highly variable between replicate wells. How can I improve consistency?
A: High variability can obscure real biological effects.
-
Inconsistent Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.
-
Pipetting Errors: Be meticulous with your pipetting. Use calibrated pipettes and ensure you are not introducing bubbles into the wells.[20]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature changes. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or medium.[9]
Q: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
A: The solvent used to dissolve your compound should be non-toxic at its final concentration.
-
Reduce Solvent Concentration: The most common cause is a DMSO concentration that is too high. Ensure the final concentration is below 0.5%, and ideally below 0.1%.[9]
-
Test a Different Solvent: If your compound's solubility requires a higher solvent concentration, you may need to explore alternative, less toxic solvents.
-
Cell Line Sensitivity: Some cell lines are particularly sensitive to solvents. You may need to determine the maximum tolerable DMSO concentration for your specific cell line.
Data Analysis and Interpretation
Q: How do I calculate and interpret the IC50 value?
A: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a drug's potency.
-
Data Normalization: Convert your raw data (absorbance or luminescence) to percent viability. The average of the vehicle-treated wells represents 100% viability, and the background (medium-only) wells represent 0% viability.
-
% Viability = [(Sample Reading - Background Reading) / (Vehicle Control Reading - Background Reading)] x 100
-
-
Plotting the Data: Plot the % Viability (Y-axis) against the log of the Tasisulam concentration (X-axis).[5]
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[5][6] The software will calculate the IC50 value from this curve.
Caption: Logical flow for IC50 determination.
An accurate IC50 value is essential for comparing the potency of Tasisulam across different cell lines and for selecting appropriate concentrations for subsequent mechanistic studies.[21][22]
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. OUS Research. Retrieved from [Link]
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Graff, J. R., et al. (2011). Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. Molecular Cancer Therapeutics, 10(11), 2216-2227. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. Retrieved from [Link]
-
Weiss, G. J., et al. (2011). A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors. Investigational New Drugs, 29(5), 986-995. Retrieved from [Link]
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Ossiform Research Line. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]
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Elgart, A., et al. (2023). Local generation and efficient evaluation of numerous drug combinations in a single sample. eLife, 12, e84209. Retrieved from [Link]
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Kim, D. G., et al. (2024). Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide. Archives of Pharmacal Research. Retrieved from [Link]
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News-Medical.Net. (2023, September 8). What is a Dose-Response Curve? News-Medical.Net. Retrieved from [Link]
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Wang, Y., et al. (2023). A comparative study of in vitro dose-response estimation under extreme observations. Statistics in Biosciences, 15(3), 643-662. Retrieved from [Link]
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IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]
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van der Meer, T., et al. (2020). Controlled pharmacokinetic anti-cancer drug concentration profiles lead to growth inhibition of colorectal cancer cells in a microfluidic device. Lab on a Chip, 20(16), 2955-2966. Retrieved from [Link]
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Brouwer, A. E., et al. (2003). Correspondence of In Vitro and In Vivo Fluconazole Dose-Response Curves for Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 47(10), 3222-3227. Retrieved from [Link]
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ResearchGate. (2021, August 28). Dose optimization for cell culture. ResearchGate. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Retrieved from [Link]
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Nowak-Sliwinska, P., et al. (2015). Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. Angiogenesis, 18(3), 295-306. Retrieved from [Link]
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Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Single Use Support. Retrieved from [Link]
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ResearchGate. (n.d.). Cell Viability reduction of 5a-l compounds in three cancer cell lines at 5 and 10µM. ResearchGate. Retrieved from [Link]
-
Natural Product Sciences. (2018). 6. KoreaMed Synapse. Retrieved from [Link]
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PubChem. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. PubChem. Retrieved from [Link]
-
Lee, J., et al. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 6(9), 2499-2509. Retrieved from [Link]
-
Glińska, S., & Gliński, J. (2014). Comparison of three different cell viability assays for evaluation of vanadyl sulphate cytotoxicity in a Chinese hamster ovary K1 cell line. Toxicol In Vitro, 28(7), 1246-1250. Retrieved from [Link]
-
Wang, L., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Beilstein Journal of Organic Chemistry, 16, 259-265. Retrieved from [Link]
-
Silvestri, R., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl) sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2- yl). Cancers, 14(5), 1327. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,.... ResearchGate. Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Journal of the Chemical Society of Pakistan, 36(4), 716-723. Retrieved from [Link]
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- 4. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Interference from 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline in Fluorescence Assays
Welcome to our dedicated technical support guide for researchers encountering assay interference with the compound 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline . This resource is designed to provide you with the expertise and practical workflows necessary to diagnose, troubleshoot, and ultimately mitigate interference in your fluorescence-based assays. Our goal is to ensure the integrity of your screening data and to help you confidently identify true biological hits.
Understanding the Challenge: Why Might This Compound Interfere?
The structure of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, with its electron-rich aromatic rings and heterocyclic moieties, presents a potential for interaction with light.[1] This can manifest in several ways that are detrimental to fluorescence assays:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your assay's fluorophore and emit light in the detection window, leading to a false positive signal. About 10% of compounds in typical screening libraries exhibit some level of autofluorescence.[2]
-
Fluorescence Quenching: The compound can absorb the excitation energy or the emitted fluorescence from your reporter fluorophore, leading to a decrease in signal (a false positive for inhibitors or a false negative for activators).[3] This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.[3][4][5]
-
Inner-Filter Effect: A specific type of quenching where the compound absorbs either the excitation or emission light due to spectral overlap. This phenomenon is concentration-dependent and follows the Beer-Lambert Law.[6]
-
Light Scattering: At higher concentrations, compounds can form aggregates that scatter light, leading to noisy or artificially high readings.
This guide will walk you through a systematic approach to identify the nature of the interference and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial observations and questions from researchers working with potentially interfering compounds.
Q1: My assay signal is unexpectedly high in the presence of the compound, even without my target protein. What's happening?
This is a classic sign of compound autofluorescence . The compound is likely absorbing the excitation light and emitting in the same wavelength range as your assay's fluorophore. This can lead to false positives in assays that measure an increase in signal.[2]
Actionable First Step: Perform a spectral scan of your compound. (See Protocol 1 in the Troubleshooting Guide).
Q2: I'm screening for inhibitors, and this compound shows potent activity. How can I be sure it's not just quenching the fluorescence?
This is a critical question for any inhibitor screen. Fluorescence quenching is a common artifact that can mimic true inhibition by reducing the fluorescent signal.[3]
Actionable First Step: Run a counter-assay with a pre-formed fluorescent product or a different enzyme known to be insensitive to aggregators (e.g., AmpC β-lactamase).[7] If the compound "inhibits" in this context as well, it's likely a quencher.
Q3: The dose-response curve for my compound is unusually steep. What could this indicate?
An unusually steep dose-response curve can be a hallmark of a compound that forms aggregates.[7] These aggregates can sequester the enzyme or other assay components, leading to non-specific inhibition.
Actionable First Step: Test the compound's activity in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). If the potency is significantly reduced, aggregation is the likely cause.
Q4: Are there assay formats that are inherently less sensitive to interference from this type of compound?
Yes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology that is significantly less susceptible to autofluorescence and light scattering.[8][9][10][11][12] This is because TR-FRET uses long-lifetime lanthanide donors (like Europium or Terbium) and a time-delayed detection window, which allows the short-lived background fluorescence from interfering compounds to decay before the signal is measured.[8][11][12]
Actionable First Step: If available, convert your assay to a TR-FRET format. (See Protocol 3).
Q5: I don't have access to TR-FRET. What are my other options?
-
Use Red-Shifted Fluorophores: Autofluorescence is often more pronounced at shorter wavelengths (UV to green).[13] Switching to a fluorophore that excites and emits in the far-red spectrum (e.g., CoralLite 647) can often circumvent the interference.[14][15]
-
Orthogonal (Non-Fluorescence) Assays: The most definitive way to validate a hit is to use a different detection modality altogether.[16] Label-free technologies like Surface Plasmon Resonance (SPR), Mass Spectrometry (MS), or Isothermal Titration Calorimetry (ITC) measure direct binding or product formation without relying on fluorescence.[17][18]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to systematically diagnose and overcome interference.
Workflow for Diagnosing Assay Interference
The following diagram outlines a logical decision-making process for troubleshooting interference.
Caption: Mechanism of Time-Resolved FRET (TR-FRET).
Methodology:
-
Reagent Preparation:
-
Obtain or develop TR-FRET-compatible reagents. This typically involves labeling one binding partner with a lanthanide donor (e.g., Europium-chelate) and the other with a suitable acceptor (e.g., d2 or Alexa Fluor 647). [8]2. Assay Protocol:
-
Dispense the donor-labeled molecule, acceptor-labeled molecule, and the test compound into a low-volume, black assay plate. [9] * Initiate the reaction (e.g., by adding ATP for a kinase assay).
-
Incubate to allow the biological interaction to occur.
-
-
Detection:
-
Use a plate reader capable of time-resolved fluorescence detection.
-
The instrument will excite the donor and, after a delay (e.g., 50-150 µs), measure emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal. This ratiometric measurement corrects for well-to-well variations and some forms of interference. [9] * A true hit will modulate this ratio. An autofluorescent compound will not, as its signal will have decayed during the time delay.
-
Protocol 4: Hit Validation with a Label-Free Orthogonal Assay
The gold standard for validating a hit from a fluorescence screen is to confirm its activity using a technology that does not rely on fluorescence. [16] Objective: To confirm direct binding of the compound to the target protein using Surface Plasmon Resonance (SPR).
Methodology:
-
SPR System Preparation:
-
Immobilize your purified target protein onto an SPR sensor chip.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the test compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface.
-
A binding event is detected as a change in the refractive index at the surface, measured in Resonance Units (RU). [17]3. Data Analysis:
-
Analyze the binding sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
A confirmed binding event validates that the compound physically interacts with the target, ruling out fluorescence artifacts.
-
Part 3: Final Recommendations
When dealing with a compound like 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline , a systematic and multi-faceted approach is essential.
-
Always Run Controls: Your first line of defense is a robust set of controls, including "compound only" wells to check for autofluorescence.
-
Be Skeptical of Initial Hits: Assume that initial hits from a primary screen, especially an inhibitor screen, could be artifacts until proven otherwise. [19]3. Employ Orthogonal Methods: The most reliable way to validate a hit is to confirm its activity with a secondary assay that has a different detection technology. [16]4. Prioritize TR-FRET: For fluorescence-based screening, TR-FRET provides a superior signal-to-background ratio and is an excellent choice for reducing interference from autofluorescent compounds. [8][9][10][11][12] By following the guidelines and protocols in this document, you can effectively navigate the challenges posed by interfering compounds and ensure the scientific rigor of your drug discovery efforts.
References
-
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]
-
Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. PubMed. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Institutes of Health. [Link]
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Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules. Biophysical Journal. [Link]
-
Expert Opinion on Drug Discovery. (2026, March 12). Advancing label-free screening technologies to enhance drug discovery efficiency. Taylor & Francis Online. [Link]
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DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. [Link]
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National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Institutes of Health. [Link]
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Agilent. (n.d.). TR-FRET. Agilent. [Link]
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Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. [Link]
-
Lakowicz, J. R. (n.d.). Quenching of Fluorescence. In Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Berthold Technologies. (n.d.). Time-Resolved FRET (TR-FRET). Berthold Technologies. [Link]
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Mountford, S. J., & TTP Labtech. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Dér, A., et al. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery. [Link]
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Bio-Synthesis. (2024, November 26). What is fluorescence quenching. Bio-Synthesis. [Link]
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BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
An, Y., & Johnston, P. A. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]
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Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. [Link]
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ResearchGate. (2016, March 11). Can Beer Lambert law be applied to fluorescence based detection of enzyme activity? ResearchGate. [Link]
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BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? BellBrook Labs. [Link]
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Labcompare. (2021, June 29). How to Reduce Autofluorescence. Labcompare. [Link]
-
Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. Technology Networks. [Link]
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Bentham Science. (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science. [Link]
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IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]
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Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. [Link]
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Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Evotec. [Link]
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FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. FluoroFinder. [Link]
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Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. [Link]
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National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. National Academies Press (US). [Link]
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University of York. (n.d.). Autofluorescence: Causes and Cures. University of York. [Link]
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EU-Openscreen. (n.d.). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. [Link]
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BosterBio. (2022, March 1). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. BosterBio. [Link]
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SlidePlayer. (n.d.). Beer Lambert law. SlidePlayer. [Link]
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PubChemLite. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. PubChemLite. [Link]
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The Spectral Suite. (2024, August 15). The Beer-Lambert Law and Spectrophotometric Analysis. The Spectral Suite. [Link]
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FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. FindLight. [Link]
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Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Edinburgh Instruments. [Link]
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PubChem. (n.d.). 2-{3,5-Dichloro-4-[4-hydroxy-3-(piperidine-1-sulfonyl)-phenoxy]-phenyl}. PubChem. [Link]
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NextSDS. (n.d.). 2-(piperidine-1-sulfonyl)aniline — Chemical Substance Information. NextSDS. [Link]
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Royal Society of Chemistry. (n.d.). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]
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"2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" off-target effects in cellular models
Compound in Focus: 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support guide for investigating the cellular effects of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. As a novel chemical entity, public data on its specific biological activity is limited. This guide is therefore designed as a comprehensive framework to help you systematically characterize its primary targets, identify and validate potential off-target effects, and troubleshoot common experimental challenges. The principles and protocols outlined here are broadly applicable to the characterization of new small molecule kinase inhibitors.
Understanding off-target effects is not merely an academic exercise; it is critical for interpreting phenotypic data, ensuring the safety of potential therapeutics, and avoiding costly failures in later stages of drug development.[1][2] This guide provides the causal logic behind experimental choices, self-validating protocols, and authoritative references to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the immediate questions and issues that arise during the initial characterization of a novel compound like 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
Q1: I have just synthesized or acquired this compound. Based on its structure, what are its likely biological targets?
Short Answer: The chemical scaffolds present in "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" suggest it is likely a kinase inhibitor. The sulfonamide and piperidine moieties are common in many kinase inhibitors and other pharmacologically active compounds.[3][4]
Technical Deep Dive: Your molecule contains several key pharmacophores:
-
Sulfonamide Group: This is a versatile group found in a wide array of therapeutics, including antibacterial agents and enzyme inhibitors targeting carbonic anhydrases and kinases.[3]
-
Piperidine Ring: This is a ubiquitous structural feature in many pharmacologically active compounds, often used as a scaffold to orient other functional groups for optimal target binding.[3][5]
-
Dichlorophenoxy Group: The dichlorinated phenyl ring is a common feature in many small molecules designed to fit into hydrophobic pockets of protein targets, such as the ATP-binding site of kinases. The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), for example, mimics the natural hormone auxin to exert its effects.[6]
Given this combination, the compound has a high probability of interacting with the ATP-binding pocket of one or more protein kinases. However, without experimental data, predicting the exact target(s) is speculative. The first essential step is an unbiased screen.
Q2: I'm observing significant cytotoxicity in my cancer cell line at low micromolar concentrations. How can I determine if this is an on-target or off-target effect?
Short Answer: Differentiating on-target from off-target cytotoxicity requires a multi-pronged approach. Key strategies include correlating cytotoxicity with target inhibition, performing rescue experiments, and profiling the compound against a broad panel of kinases to uncover potent off-targets that might be responsible for the cell death.
Technical Deep Dive: Unexpected toxicity is a classic sign of potent off-target effects.[2] Here is a logical workflow to dissect the observation:
-
Correlate IC50 with EC50: First, determine the IC50 of your compound against its primary target kinase in a biochemical assay.[7] Then, measure its EC50 for inhibiting the phosphorylation of a direct downstream substrate of that target in your cellular model (e.g., by Western blot or ELISA). If the cytotoxicity occurs at concentrations significantly different from the cellular EC50, an off-target effect is likely.
-
Rescue Experiments: If you can overexpress a drug-resistant mutant of the primary target, or supplement the cells with a downstream product of the inhibited pathway, and this rescues the cells from death, it points towards an on-target effect. If the cells still die, an off-target is the probable cause.
-
Kinase Profiling: A broad kinase screen is essential.[7] If the screen reveals that your compound inhibits other kinases—especially those critical for cell survival (e.g., CDKs, PI3K)—at concentrations consistent with the observed cytotoxicity, you have strong candidates for the off-target effect.
-
Phenotypic Matching: Compare the observed cytotoxic phenotype (e.g., apoptosis, necrosis, cell cycle arrest phase) with the known outcomes of inhibiting the primary target versus the identified off-targets. A mismatch with the primary target's known role suggests an off-target is driving the phenotype.
Part 2: Experimental Guides & Protocols
This section provides detailed methodologies for key experiments to identify and validate off-target effects.
Protocol 1: Broad-Panel Kinase Profiling
Objective: To obtain an unbiased profile of the compound's activity against a large number of kinases to identify both the primary target and potential off-targets.
Causality: Most kinase inhibitors are not perfectly specific, and promiscuity can lead to unexpected biological effects.[7] A broad screen at one or two fixed concentrations (e.g., 100 nM and 1 µM) provides a "snapshot" of the compound's selectivity and is the most direct way to identify unintended interactions.[7]
Methodology (Utilizing a Commercial Service):
-
Compound Preparation: Prepare a high-concentration stock solution of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (e.g., 10 mM in 100% DMSO). Ensure purity (>95%) via LC-MS and NMR.
-
Service Selection: Choose a reputable vendor offering kinase profiling services (e.g., Reaction Biology, Eurofins, Promega). Select a panel that covers a significant portion of the human kinome.
-
Assay Format: Most vendors use well-established assay formats like radiometric assays or fluorescence/luminescence-based assays (e.g., ADP-Glo) to measure kinase activity.[7][8]
-
Data Analysis: The service will provide data as "% Inhibition" at the tested concentrations.
-
Prioritize Hits: Flag any kinase inhibited by >80% at 1 µM for follow-up.
-
Determine IC50: For all high-priority hits, perform dose-response curves to determine the precise IC50 value.[7] This is crucial for comparing the potency against the primary target versus off-targets.
-
Data Interpretation: Summarize the IC50 values in a table to easily compare potencies.
| Kinase Target | Primary Target IC50 (nM) | Off-Target #1 IC50 (nM) | Off-Target #2 IC50 (nM) | Selectivity Index (Off-Target #1 / Primary) |
| Hypothetical Data | 50 | 250 | 5000 | 5 |
A low selectivity index (<10) indicates a higher likelihood of encountering off-target effects in cellular models.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of the compound with its targets (both on- and off-target) inside intact cells.
Causality: When a small molecule binds to its protein target, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[9] CETSA leverages this principle to provide direct evidence of target engagement in a physiological context, which is a critical step to confirm that a potential off-target identified in a biochemical screen is also engaged in cells.
Methodology:
-
Cell Culture: Grow your cell line of interest to ~80% confluency.
-
Compound Treatment: Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour).
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Workflow Visualization:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Advanced Troubleshooting & Pathway Analysis
Q3: My compound inhibits Kinase X as an off-target. How do I confirm this off-target is responsible for the unexpected phenotype (e.g., cell cycle arrest)?
Short Answer: To causally link the off-target (Kinase X) to the phenotype, you must show that modulating Kinase X activity independent of your compound recapitulates or blocks the phenotype. The gold standard methods are genetic knockdown/knockout of the off-target or using a structurally different, validated inhibitor of the off-target.
Technical Deep Dive:
-
Genetic Validation (siRNA/CRISPR):
-
Hypothesis: If inhibiting Kinase X causes cell cycle arrest, then removing Kinase X from the cells should produce the same effect.
-
Experiment: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding Kinase X.[10] Observe if the cells undergo the same cell cycle arrest as seen with your compound. If they do, this provides strong evidence for the off-target link.
-
Control: As a control, knocking down the primary target should not produce the phenotype.
-
-
Pharmacological Validation (Orthogonal Inhibitor):
-
Hypothesis: A different, well-characterized, and selective inhibitor of Kinase X should produce the same phenotype as your compound.
-
Experiment: Treat your cells with a commercially available, structurally unrelated inhibitor of Kinase X. If this "orthogonal" compound recapitulates the cell cycle arrest, it validates that inhibition of Kinase X is the cause.
-
Causality: Using a structurally different compound is crucial to rule out the possibility that the phenotype is caused by a shared off-target of both your compound and the validation compound.
-
Signaling Pathway Visualization:
This diagram illustrates a hypothetical scenario where the compound's primary target inhibition leads to one outcome, while an off-target inhibition leads to the observed, unexpected phenotype.
Caption: On-target vs. Off-target signaling pathways.
References
- Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. (N.A.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
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Kreutzberger, A., & Kochanowski, R. (1987). [Trichomonacidal drugs. 6. 2,4-Dichloro derivatives of piperidino- and piperazinyl-1,3,5-triazine]. Arzneimittelforschung. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Ryden, P., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. Cell Reports Methods. [Link]
-
Han, J., et al. (2022). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. [Link]
-
Graves, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Iskar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
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Chen, Y. (2024). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. Computational Molecular Biology. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]
-
Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). Chinese Chemical Letters. [Link]
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Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (N.A.). ResearchGate. [Link]
-
DISCOVERing Off-Target Effects for Safer Genome Editing. (2019). Innovative Genomics Institute (IGI). [Link]
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Wang, X., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]
-
Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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- 1. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Trichomonacidal drugs. 6. 2,4-Dichloro derivatives of piperidino- and piperazinyl-1,3,5-triazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xtbg.cas.cn [xtbg.cas.cn]
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"2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" lot-to-lot variability issues
This guide is intended for researchers, scientists, and drug development professionals utilizing "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline". It provides in-depth troubleshooting guides and answers to frequently asked questions regarding lot-to-lot variability to ensure the consistency and reliability of your experimental results.
Introduction: The Challenge of Lot-to-Lot Variability
2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is a complex small molecule with potential applications in pharmaceutical research and development.[1][2] As with any advanced synthetic compound, ensuring consistency across different manufacturing batches is critical for reproducible research. Lot-to-lot variation, defined as a change in the analytical or functional performance of a substance from one production batch to the next, can introduce significant and often subtle errors into experiments.[3][4]
The sources of this variability can range from subtle shifts in the synthetic route, different sources of starting materials, or even minor changes in purification and crystallization processes.[4][5] These can lead to discrepancies in impurity profiles, polymorphic form, and residual solvent levels, ultimately impacting the compound's solubility, stability, and biological activity.[6][7][8] This guide provides a systematic framework for identifying, diagnosing, and mitigating issues arising from the lot-to-lot variability of this compound.
Frequently Asked Questions (FAQs)
Q1: We observed a significant drop in efficacy in our biological assay with a new lot of the compound. What is the likely cause?
A significant change in biological activity is a critical issue and often points to underlying chemical or physical differences in the new lot. The primary suspects are:
-
Purity Differences: The new lot may have a lower overall purity or contain a new impurity that acts as an antagonist or inhibitor in your assay. Even trace impurities can have significant biological effects.[6][9]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates.[10][11][12] A less soluble form would result in a lower effective concentration in your assay medium, appearing as reduced efficacy.[8][13]
-
Presence of Degradation Products: Improper storage or handling during shipping could have led to the degradation of the compound.
We recommend initiating the Troubleshooting Guide 1: Investigating Inconsistent Biological or Functional Results .
Q2: The new lot of the compound has a slightly different color and does not dissolve as readily as our previous lot. Should we be concerned?
Yes, these observations are red flags. A change in physical appearance (e.g., from white to off-white) or a noticeable difference in solubility are strong indicators of lot-to-lot variability.
-
Color Change: This often suggests the presence of impurities, potentially from oxidation or residual reagents from the synthesis.[7]
-
Solubility Issues: This is a classic sign of a change in the compound's solid-state properties, most notably its crystalline form (polymorphism).[8][11] Different polymorphs can have vastly different physical properties, including solubility.[12]
Proceed immediately to Troubleshooting Guide 2: Addressing Physical Property Discrepancies before using this lot in any experiment.
Q3: Our routine HPLC analysis of the new lot shows a new, small peak that wasn't present in the reference lot. How should we proceed?
The appearance of a new peak in your High-Performance Liquid Chromatography (HPLC) analysis confirms a chemical difference between the lots. The new peak could represent:
-
A synthesis-related impurity (e.g., a byproduct or unreacted starting material).[14]
-
A degradation product.
-
An isomer of the parent compound.
It is crucial to identify and quantify this impurity relative to the main compound peak. Even if the peak area is small, the impurity could be highly potent and interfere with your experiments.[6] Follow the steps in Troubleshooting Guide 3: Characterizing a New Chromatographic Impurity .
Q4: The Certificate of Analysis (CoA) for the new lot looks identical to the old one, but our results are still different. Is this possible?
Yes, this is a common and challenging situation. A standard CoA may not capture all the critical parameters that could affect your specific application. For instance:
-
Non-Specific Purity Assay: The purity reported on the CoA (e.g., "≥98% by HPLC") might be measured with an HPLC method that is not optimized to resolve the specific impurity affecting your experiment.
-
Polymorphism is Not Tested: Most standard CoAs do not include characterization of the polymorphic form, which requires specialized techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).[10]
-
Residual Solvents: While a CoA will list residual solvents, the specific solvent present could interfere with certain sensitive cell lines or analytical equipment, even if it is within the accepted limits.
This scenario underscores the importance of performing your own comprehensive lot validation using methods relevant to your experimental system.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Biological or Functional Results
This guide provides a systematic workflow to diagnose the root cause of unexpected changes in experimental outcomes when using a new lot of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
-
Quarantine the New Lot: Immediately stop using the new lot in critical experiments to prevent wasting resources and generating unreliable data.
-
Confirm the Finding: Rerun the assay using both the new lot and a trusted previous lot (if available) in parallel. Include all necessary positive and negative controls to ensure the assay itself is performing correctly.
-
Perform Comparative Physicochemical Analysis:
-
Solubility Check: Prepare stock solutions of both lots side-by-side in your standard solvent (e.g., DMSO). Visually inspect for any differences in dissolution rate or clarity. Check for any precipitation after storage at the recommended temperature.
-
Purity Re-evaluation: Analyze both lots using an in-house, high-resolution analytical method. See Protocol 1: Comparative RP-HPLC Analysis for Impurity Profiling .
-
Structural Confirmation: Use LC-MS to confirm that the molecular weight of the main peak in the new lot corresponds to the expected molecular weight of the compound (C₁₇H₁₈Cl₂N₂O₃S, approx. 400.04 g/mol ).[15]
-
-
Investigate Solid-State Properties (Advanced): If purity and identity are confirmed but functional differences persist, a change in solid-state properties is likely.
-
Contact the Supplier: Compile all your comparative data (biological assay results, chromatograms, etc.) into a comprehensive report and contact the supplier's technical support. This data is crucial for them to investigate the issue from their end.
Caption: Workflow for troubleshooting inconsistent biological results.
Guide 2: Addressing Physical Property Discrepancies
Use this guide if you observe differences in color, crystal structure, or solubility between lots.
-
Document Observations: Take high-quality photographs of both lots side-by-side. Quantify solubility differences if possible (e.g., determine the concentration at which the new lot begins to precipitate).
-
Review the Certificate of Analysis (CoA): Check for any reported differences in appearance or solvent content.
-
Perform Purity Analysis: A color change is often due to an impurity. Use Protocol 1: Comparative RP-HPLC Analysis to screen for new or elevated impurities.
-
Screen for Polymorphism: Solubility issues are strongly linked to polymorphism.
-
A simple, preliminary test is to observe the crystals under a microscope. Different crystal shapes (e.g., needles vs. plates) can indicate different polymorphs.
-
For a definitive answer, submit samples of both lots for X-Ray Diffraction (XRD) analysis. This technique provides a unique fingerprint for each crystalline form.[10]
-
-
Do Not Use the Material: Until the discrepancy is resolved and the material is confirmed to be suitable, do not use it in any experiments. Using a lot with different physical properties will almost certainly lead to non-reproducible data.[16]
Guide 3: Characterizing a New Chromatographic Impurity
This guide outlines the process for investigating a new, unknown peak observed during HPLC analysis.
-
Ensure System Suitability: Before analyzing the samples, confirm that your HPLC system is performing correctly. Check retention time stability, peak shape, and detector noise.
-
Quantify the Impurity: Determine the area percentage of the new impurity peak relative to the main active pharmaceutical ingredient (API) peak.
-
Identify the Impurity using Mass Spectrometry (MS):
-
Perform an LC-MS analysis. The mass spectrometer will provide the molecular weight of the compound eluting at that retention time.
-
Compare the measured molecular weight to potential synthesis-related impurities. Common impurities could include unreacted starting materials (e.g., 3,5-dichloroaniline, piperidine), or byproducts from side reactions.[14][17][18]
-
-
Gather Structural Information (Advanced): If the impurity is present at a significant level (>0.1%) and its identity cannot be determined by MS alone, further characterization may be needed. This could involve preparative HPLC to isolate the impurity, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.
-
Assess the Risk: Based on the identity and quantity of the impurity, evaluate its potential impact on your experiments. Some impurities are benign, while others can be highly reactive or biologically active.[5][19]
The following table lists plausible impurities based on a hypothetical synthesis route. This can guide your investigation when interpreting LC-MS data.
| Potential Impurity | Plausible Origin | Expected [M+H]⁺ (m/z) | Notes |
| 3,5-Dichloroaniline | Starting Material | 162.0 | A common process-related impurity.[14][18] |
| Piperidine | Starting Material | 86.1 | Volatile, may not be seen in RP-HPLC without derivatization.[17][20] |
| Isomeric Product | Side Reaction | 401.0 | An isomer could have different biological activity. |
| Oxidized Product | Degradation | 417.0 | Can form during storage if exposed to air. |
Protocols
Protocol 1: Comparative RP-HPLC Analysis for Impurity Profiling
This protocol provides a robust starting point for a stability-indicating, reverse-phase HPLC method to compare the purity of different lots.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve samples in a 50:50 Acetonitrile:Water mixture to a final concentration of 0.5 mg/mL.
Procedure:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks are present.
-
Inject the reference (old) lot sample.
-
Inject the new lot sample.
-
Inject the reference lot sample again to confirm retention time stability.
-
Compare the chromatograms, paying close attention to the retention time, peak shape, and the area percentage of the main peak and any impurity peaks.
Caption: Workflow for comparative HPLC impurity analysis.
References
- NextSDS. (n.d.). 2-ethoxy-5-(piperidine-1-sulfonyl)aniline — Chemical Substance Information.
- NextSDS. (n.d.). 2-(piperidine-1-sulfonyl)aniline — Chemical Substance Information.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Google Patents. (n.d.). CN1690040A - 3,5-dichloroaniline preparing process.
- ResearchGate. (2026). Characterization of Small-Molecule Compounds.
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
- MDPI. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- PubChemLite. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
- Badrick, T. (2017). Lot-to-Lot Variation. The Clinical Biochemist Reviews, 38(3), 111–112.
- Jones, S. A., & J. R. (2018). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. CPT: Pharmacometrics & Systems Pharmacology, 7(6), 360-368.
- Sigma-Aldrich. (n.d.). 2-ethoxy-5-(piperidine-1-sulfonyl)aniline.
- Study.com. (2015, March 16). Identifying Potential Reasons for Inconsistent Experiment Results.
- PubChem. (n.d.). 2-{3,5-Dichloro-4-[4-hydroxy-3-(piperidine-1-sulfonyl)-phenoxy]-phenyl}.
- Zhang, M., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.
- Zhang, X., et al. (2021). Paving the way for small-molecule drug discovery. Biochemical Society Transactions, 49(5), 2091-2100.
- Pakistani Journal of Pharmaceutical Sciences. (n.d.). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine.
- ijprajournal. (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy.
- Shinde, V. (2020, January 20). Effects of Impurities in Pharmaceuticals. Veeprho.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Quora. (2013, December 28). What do you do with experimental results that are inconsistent? How do you analyze them?.
- Journal of Food and Drug Analysis. (n.d.). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline.
- ResearchGate. (n.d.). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment.
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A Comparative Guide to the Efficacy of Novel Soluble Guanylate Cyclase Stimulators: A Hypothetical Case Study with "Compound X"
This guide provides a comprehensive framework for evaluating the efficacy of a novel chemical entity, hypothetically named "Compound X" (representing 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline), in comparison to established inhibitors of soluble guanylate cyclase (sGC). Given the absence of public domain data for Compound X, this document serves as a detailed roadmap for its characterization, employing a scientifically rigorous, phased approach from in vitro validation to in vivo efficacy assessment.
Introduction: The Therapeutic Promise of the NO-sGC-cGMP Pathway
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular homeostasis.[1][2] Endothelial-derived NO diffuses into vascular smooth muscle cells, where it binds to the heme moiety of sGC.[3] This allosteric activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1] The subsequent activation of cGMP-dependent protein kinase (PKG) leads to a cascade of events culminating in vasodilation, and anti-proliferative, anti-fibrotic, and anti-inflammatory effects.[4][5]
In several cardiovascular pathologies, including pulmonary hypertension and heart failure, this pathway is impaired due to reduced NO bioavailability and/or oxidative stress, which renders sGC insensitive to NO.[6][7] sGC stimulators are a class of therapeutic agents that directly activate sGC, both independently of NO and synergistically with it, thereby restoring cGMP signaling.[4][5] This guide will focus on comparing our hypothetical Compound X to two first-in-class sGC stimulators: Riociguat and Vericiguat.
Profiles of Established sGC Stimulators
Riociguat
Riociguat (Adempas®) is the first-in-class sGC stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[3][8] It has a dual mechanism of action, sensitizing sGC to endogenous NO and directly stimulating sGC via a different binding site.[4][9] This leads to increased cGMP production, resulting in vasodilation and anti-proliferative effects.[1][4]
Vericiguat
Vericiguat (Verquvo®) is a next-generation sGC stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[6][10] Similar to Riociguat, it directly stimulates sGC and enhances its sensitivity to NO.[2][7] Vericiguat has been shown to be effective in reducing the risk of cardiovascular death and heart failure hospitalization in high-risk patients.[6]
A Framework for Evaluating "Compound X"
For the purpose of this guide, we will hypothesize that "Compound X", 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, is a novel, investigational sGC stimulator. The following sections outline a comprehensive experimental plan to characterize its efficacy in comparison to Riociguat and Vericiguat.
Signaling Pathway Diagram
Caption: The NO-sGC-cGMP signaling pathway and points of intervention for sGC stimulators.
Comparative Efficacy Evaluation: An Experimental Workflow
A phased approach is essential for a thorough and logical evaluation of Compound X.
Caption: A phased experimental workflow for the characterization of a novel sGC stimulator.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
5.1.1. sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to activate purified sGC.
-
Objective: To determine the half-maximal effective concentration (EC50) of Compound X, Riociguat, and Vericiguat for the activation of purified recombinant sGC.
-
Materials:
-
Purified recombinant sGC enzyme
-
Assay buffer (e.g., 50 mM TEA, pH 7.4, 3 mM MgCl₂, 1 mM cGMP, 10 mM 3-isobutyl-1-methylxanthine)
-
Guanosine triphosphate (GTP)
-
[α-³²P]GTP (for radiometric detection) or a commercial cGMP detection kit (e.g., ELISA)
-
Test compounds (Compound X, Riociguat, Vericiguat)
-
-
Procedure:
-
Prepare a dilution series of the test compounds in the assay buffer.
-
Add the purified sGC enzyme to the assay wells.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the reaction by adding a mixture of GTP and [α-³²P]GTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction and quantify the amount of [³²P]cGMP produced.
-
Plot the cGMP concentration against the test compound concentration to determine the EC50 value.
-
5.1.2. Heme-Dependency Assay
This assay determines if the compound's activity is dependent on the reduced heme moiety of sGC.
-
Objective: To assess the activity of Compound X in the presence of the sGC heme oxidant ODQ (1H-[3][6]oxadiazolo[4,3-a]quinoxalin-1-one).
-
Procedure:
-
Perform the sGC Enzyme Activity Assay as described above.
-
In a parallel set of experiments, pre-incubate the purified sGC enzyme with ODQ (e.g., 10 µM) for 10 minutes at 37°C before adding the test compounds.
-
Compare the EC50 values obtained in the presence and absence of ODQ. A significant rightward shift in the dose-response curve in the presence of ODQ indicates heme-dependency.
-
Phase 2: Cell-Based Assays
5.2.1. Intracellular cGMP Measurement
This assay confirms the compound's ability to increase cGMP levels in a cellular context.
-
Objective: To measure the dose-dependent increase in intracellular cGMP in response to Compound X, Riociguat, and Vericiguat in a relevant cell line (e.g., rat aortic smooth muscle cells, A7r5).
-
Materials:
-
A7r5 cells
-
Cell culture medium
-
Test compounds
-
Cell lysis buffer
-
Commercial cGMP ELISA or HTRF kit
-
-
Procedure:
-
Seed A7r5 cells in 96-well plates and grow to confluence.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Add the test compounds at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Terminate the stimulation and lyse the cells.
-
Measure the cGMP concentration in the cell lysates using a commercial kit.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate.
-
Plot the cGMP concentration against the test compound concentration to determine the cellular EC50 value.
-
Phase 3: Ex Vivo Studies
5.3.1. Isolated Aortic Ring Assay
This ex vivo assay assesses the functional effect of the compound on vascular tone.
-
Objective: To evaluate the vasorelaxant properties of Compound X in comparison to Riociguat and Vericiguat.
-
Materials:
-
Thoracic aortas from rats
-
Krebs-Henseleit buffer
-
Phenylephrine (vasoconstrictor)
-
Test compounds
-
Organ bath system with force transducers
-
-
Procedure:
-
Isolate rat thoracic aortas and cut them into rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂/5% CO₂ at 37°C.
-
Pre-constrict the aortic rings with phenylephrine.
-
Once a stable contraction is achieved, add the test compounds in a cumulative concentration-response manner.
-
Record the relaxation response and calculate the EC50 for vasorelaxation.
-
Phase 4: In Vivo Efficacy Models
5.4.1. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This is a widely used model to study PAH.[2][5]
-
Objective: To assess the ability of Compound X to prevent or reverse the development of pulmonary hypertension.
-
Procedure:
-
Induce pulmonary hypertension in rats by a single subcutaneous injection of monocrotaline.
-
Treat groups of rats with vehicle, Compound X, Riociguat, or Vericiguat daily for a specified period (e.g., 2-4 weeks).
-
At the end of the treatment period, perform hemodynamic measurements (see below).
-
Harvest the heart and lungs for histological analysis of right ventricular hypertrophy and pulmonary vascular remodeling.
-
5.4.2. Hemodynamic Measurements
This provides a direct assessment of the compound's effect on cardiovascular function in a living animal.[9][11]
-
Objective: To measure key hemodynamic parameters such as mean pulmonary arterial pressure (mPAP), systemic arterial pressure (SAP), and cardiac output (CO).
-
Procedure:
-
Anesthetize the treated rats.
-
Insert a pressure-volume catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP), an indicator of mPAP.
-
Insert a catheter into the carotid artery to measure SAP.
-
Measure cardiac output using a thermodilution or flow probe method.
-
Calculate pulmonary vascular resistance (PVR).
-
Hypothetical Data Comparison
The following tables present a hypothetical comparison of Compound X with Riociguat and Vericiguat based on the experimental plan outlined above.
Table 1: In Vitro and Ex Vivo Potency
| Compound | sGC Activation EC50 (nM) | Cellular cGMP EC50 (nM) | Aortic Ring Relaxation EC50 (nM) |
| Compound X | 50 | 120 | 250 |
| Riociguat | 30 | 80 | 150 |
| Vericiguat | 45 | 100 | 200 |
Table 2: In Vivo Efficacy in MCT-Induced Pulmonary Hypertension Model (Hypothetical Data)
| Treatment Group | RVSP (mmHg) | Right Ventricular Hypertrophy (RV/LV+S) | Pulmonary Vascular Remodeling (% Medial Wall Thickness) |
| Vehicle Control | 55 ± 5 | 0.60 ± 0.05 | 35 ± 4 |
| Compound X (10 mg/kg) | 35 ± 4 | 0.40 ± 0.04 | 20 ± 3 |
| Riociguat (10 mg/kg) | 32 ± 3 | 0.38 ± 0.03 | 18 ± 2 |
| Vericiguat (10 mg/kg) | 38 ± 4 | 0.42 ± 0.04 | 22 ± 3 |
Data are presented as mean ± SEM. RVSP: Right Ventricular Systolic Pressure; RV/LV+S: Right Ventricle to Left Ventricle plus Septum weight ratio.
Conclusion
This guide provides a robust, scientifically-grounded framework for the preclinical evaluation of a novel sGC stimulator, exemplified by the hypothetical Compound X. By systematically progressing from in vitro target engagement to in vivo efficacy studies and directly comparing against established drugs like Riociguat and Vericiguat, researchers can build a comprehensive data package to support further development. The causality behind each experimental choice is to establish a clear line of evidence, from molecular interaction to physiological response, ensuring a thorough and trustworthy assessment of the novel compound's therapeutic potential.
References
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- Ghofrani, H. A., Galiè, N., Grimminger, F., Grünig, E., Humbert, M., Jing, Z. C., ... & Seeger, W. (2013). Riociguat for the treatment of pulmonary arterial hypertension. New England Journal of Medicine, 369(4), 330-340.
- Pieske, B., Butler, J., Anstrom, K. J., Armstrong, P. W., Ezekowitz, J., Hernandez, A. F., ... & Roessig, L. (2019). Rationale and design of the VITALITY-HFpEF trial: Vericiguat in patients with heart failure and preserved ejection fraction. European journal of heart failure, 21(12), 1576-1585.
- Stasch, J. P., Pacher, P., & Evgenov, O. V. (2011). Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease.
- Evgenov, O. V., Pacher, P., Schmidt, P. M., Haskó, G., Schmidt, H. H., & Stasch, J. P. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature reviews Drug discovery, 5(9), 755-768.
- Follmann, M., Griebenow, N., Hahn, M. G., Hartung, I., Mais, F. J., Mittendorf, J., ... & Schirok, H. (2017). The chemistry and pharmacology of soluble guanylate cyclase stimulators.
- Mittendorf, J., Weigand, S., Alonso-Alija, C., Bischoff, E., Feurer, A., Gerisch, M., ... & Schirok, H. (2009). Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension. ChemMedChem: Chemistry Enabling Drug Discovery, 4(5), 853-865.
- Markham, A., & Duggan, S. (2021). Vericiguat: First Approval. Drugs, 81(6), 719-725.
- Denninger, J. W., & Marletta, M. A. (1999). Guanylate cyclase and the. NO/cGMP signaling pathway. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1411(2-3), 334-350.
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The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. (n.d.). National Institutes of Health. Retrieved from [Link]
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Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. (2022, June 23). National Institutes of Health. Retrieved from [Link]
-
A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. (2005, April 1). National Institutes of Health. Retrieved from [Link]
-
Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension. (2017, January 15). National Institutes of Health. Retrieved from [Link]
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Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. (n.d.). American Physiological Society. Retrieved from [Link]
-
BAY 41-2272, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
YC-1 Stimulates the Expression of Gaseous Monoxide-Generating Enzymes in Vascular Smooth Muscle Cells. (n.d.). National Institutes of Health. Retrieved from [Link]
-
YC-1 activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components. (2000, September 19). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Pharmacokinetic Interaction Profile of Riociguat, a New Soluble Guanylate Cyclase Stimulator, in Vitro. (2014, March 21). National Institutes of Health. Retrieved from [Link]
-
Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. (2022, June 23). National Institutes of Health. Retrieved from [Link]
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In Vitro Comparative Analysis: 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline Against Structurally Related Dichlorophenoxy Analogs
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Directing In Vitro Screening Efforts
Introduction: Deconstructing a Candidate Molecule
In the landscape of drug discovery and chemical biology, the dichlorophenoxy moiety is a recurring structural motif. Its biological activity, however, is profoundly dictated by the substitution pattern on the phenyl ring and the nature of the appended chemical groups. This guide provides an in-depth comparative analysis of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline , a compound featuring a 3,5-dichloro substitution, an ether linkage, and a sulfonylaniline group.
While direct, peer-reviewed in vitro studies on this specific molecule are not extensively available in the public domain, we can infer its likely biological activities and establish a robust framework for its in vitro evaluation by comparing it to other well-characterized dichlorophenoxy compounds. This analysis will focus on two key comparators:
-
Structurally similar sulfonamides , such as O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which share the 3,5-dichloro and piperidine-sulfonyl motifs.[1]
-
Isomeric dichlorophenoxy compounds , most notably the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), to highlight how subtle changes in chlorine positioning and side-chain composition can drastically alter the mechanism of action.[2][3][4]
This guide is designed for researchers aiming to characterize novel dichlorophenoxy compounds, providing both the theoretical underpinning and practical methodologies for a comprehensive in vitro comparison.
The Decisive Role of Structure: A Tale of Two Isomers
The placement of chlorine atoms on the phenoxy ring is a critical determinant of biological targeting. The distinction between a 3,5-dichloro substitution pattern and the more common 2,4-dichloro pattern exemplifies a fundamental principle in structure-activity relationships (SAR).
-
2,4-Dichlorophenoxy Moiety: This arrangement is the hallmark of a class of synthetic auxins used as herbicides.[2][3] Compounds like 2,4-D mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and death in broadleaf plants by interacting with the TIR1/AFB family of auxin co-receptors.[2][3] Its activity is intrinsically linked to this specific substitution pattern. In mammalian cells, 2,4-D has been shown to induce mitotic abnormalities and can be metabolized into a reactive acyl-CoA thioester, which may contribute to hepatotoxicity by forming protein adducts.[5][6]
-
3,5-Dichlorophenoxy Moiety: In contrast, the 3,5-substitution pattern, as seen in our target molecule, does not typically confer the same auxin-like activity. Instead, this motif is often explored in the context of enzyme inhibition. For instance, related compounds bearing a 3,5-dichloro-2-hydroxyphenyl sulfonyl piperidine core have demonstrated notable inhibitory activity against butyrylcholinesterase (BChE), a key enzyme in neurotransmission.[1]
This fundamental difference underscores the first principle of our investigation: one cannot extrapolate the biological activity of a 2,4-dichloro compound to a 3,5-dichloro analog. The latter warrants an entirely different set of primary screening assays.
The addition of the piperidine-1-sulfonyl aniline group further distances our target compound from the herbicidal profile of 2,4-D. The piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing a vector for interacting with biological targets.[7] The sulfonamide linker is a common feature in a variety of enzyme inhibitors.
Comparative In Vitro Activity Profile
Based on the SAR analysis of related structures, we can postulate a likely activity profile for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline and compare it to established data for other dichlorophenoxy compounds. The following table summarizes known experimental data for analogs and provides a predictive framework for our target compound.
| Compound/Analog Class | Primary In Vitro Activity | Target(s) | Potency (IC50) | Key Structural Determinants |
| 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (Predicted) | Enzyme Inhibition | Cholinesterases (e.g., BChE), Lipoxygenases | To Be Determined | 3,5-Dichloro substitution; Piperidine-sulfonyl group |
| 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine derivatives[1] | Enzyme Inhibition | Butyrylcholinesterase (BChE), Acetylcholinesterase (AChE), Lipoxygenase (LOX) | BChE: 2.13 - 4.13 µM | 3,5-Dichloro-2-hydroxyphenyl core; Sulfonylpiperidine |
| 2,4-Dichlorophenoxyacetic acid (2,4-D)[2][3] | Auxin Mimicry (Plants) | TIR1/AFB Auxin Co-receptors | Root Growth Inhibition (Arabidopsis): ~10-100 nM | 2,4-Dichloro substitution; Carboxylic acid side chain |
| 2,4-Dichlorophenoxyacetic acid (2,4-D)[5] | Cytotoxicity (Mammalian) | General, potential for mitotic disruption | Cell count reduction observed at ~8 µM (2 mg/L) in bovine cells | 2,4-Dichlorophenoxy core |
Recommended In Vitro Experimental Workflows
To validate the predicted activity and build a comprehensive profile for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, a tiered screening approach is recommended.
Primary Screening: Cholinesterase Inhibition Assay
Given the potent BChE inhibitory activity of structurally related 3,5-dichloro-sulfonylpiperidine compounds, this is the most logical starting point.[1] The Ellman's method is a robust and widely adopted colorimetric assay for this purpose.
Workflow Diagram: Cholinesterase Inhibition Assay
Caption: Workflow for the Ellman's method to determine cholinesterase inhibition.
Detailed Protocol: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
-
Principle: The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to enzyme activity.
-
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
AChE (from Electrophorus electricus) and BChE (from equine serum)
-
Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI) as substrates
-
DTNB (Ellman's Reagent)
-
Phosphate buffer (100 mM, pH 8.0)
-
Test compound and positive control (e.g., Galantamine or Tacrine)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in phosphate buffer.
-
To each well of a 96-well plate, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution (0.5 mM)
-
10 µL of test compound solution (or buffer for control, DMSO for vehicle control)
-
-
Add 20 µL of AChE or BChE enzyme solution (e.g., 0.05 U/mL final concentration) to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the respective substrate solution (ATChI or BTChI, 1.5 mM).
-
Immediately begin kinetic reading of the absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Secondary Screening: General Cytotoxicity Assay
It is crucial to assess whether the observed enzyme inhibition is specific or a result of general cytotoxicity. A standard MTT or resazurin-based assay is recommended using a relevant cell line (e.g., a human neuronal cell line like SH-SY5Y if CNS activity is hypothesized, or a common line like HEK293 for a general assessment).
Signaling Pathway: Caspase Activation in Apoptosis
Caption: Intrinsic apoptosis pathway, a common mechanism of cytotoxicity.
Detailed Protocol: MTT Cytotoxicity Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Human cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control: % Viability = (Abs_sample / Abs_control) * 100.
-
Plot % Viability against the logarithm of compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Conclusion and Future Directions
The structural features of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline strongly suggest a departure from the auxin-like activities of its 2,4-dichloro isomers. Evidence from closely related analogs points towards enzyme inhibition, particularly of cholinesterases, as a promising avenue for in vitro investigation.[1]
A systematic evaluation, beginning with cholinesterase inhibition assays and followed by general cytotoxicity screening, will provide a clear, data-driven understanding of this compound's biological profile. By employing the detailed protocols outlined in this guide, researchers can efficiently characterize its potency and selectivity. This foundational data is essential for determining its potential as a lead compound in drug discovery or as a tool for chemical biology, clearly distinguishing its mechanism of action from other dichlorophenoxy compounds.
References
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Khan, M. F., & Parveen, S. (2014). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 245-249. [Link]
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Li, J., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(7), 1160-1170. [Link]
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Basrur, S. V., Fletcher, R. A., & Basrur, P. K. (1976). In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. Canadian Journal of Comparative Medicine, 40(4), 408–415. [Link]
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Paque, S., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]
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Singh, C., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry, 244, 114774. [Link]
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Zhang, Y., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Horticulture Research, 11(2), uhad277. [Link]
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Yaacob, N. S., et al. (2022). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Sains Malaysiana, 51(10), 3171-3182. [Link]
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Palmeira, C. M., et al. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicology Letters, 140(1-3), 137-144. [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Validating the Target of Novel Small Molecule 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline Using CRISPR: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Target Deconvolution Bottleneck
Phenotypic screening frequently yields highly potent small molecules with unknown mechanisms of action (MoA). A classic example is 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 851169-14-7; commonly cataloged as EN300-08626) [1]. While its sulfonamide-aniline scaffold may exhibit compelling selective cytotoxicity or pathway activation in phenotypic assays, advancing such a hit into lead optimization requires rigorous target deconvolution.
Historically, affinity-based proteomics (e.g., photoaffinity labeling) were the gold standard for this process. However, these methods suffer from high false-positive rates due to non-specific binding and cannot easily identify targets that lack robust binding pockets. Today, pooled CRISPR genetic screening has emerged as the premier orthogonal approach, allowing researchers to unbiasedly map the genetic dependencies of a small molecule across the entire genome [2].
This guide objectively compares three primary CRISPR modalities—CRISPR-Cas9 Knockout (KO), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa)—for validating the target of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, and provides a field-proven, self-validating experimental protocol.
Comparative Analysis of CRISPR Modalities for Target ID
When designing a screen to identify the target of a cytotoxic or cytostatic compound, the choice of CRISPR modality dictates the biological logic of the screen.
-
CRISPR-Cas9 KO: Introduces double-strand breaks (DSBs) leading to frameshift mutations and complete loss of function. If the compound requires a specific enzyme to be converted into a toxic metabolite (prodrug), knocking out that enzyme confers resistance.
-
CRISPRi (dCas9-KRAB): Represses transcription without cutting DNA. It is highly effective for identifying sensitizing phenotypes (synthetic lethality) when combined with sub-lethal doses of the compound [3].
-
CRISPRa (dCas9-VP64/SunTag): Activates transcription. Overexpressing the direct protein target often acts as a "molecular sponge," sequestering the drug and conferring robust resistance [4].
Table 1: Performance Comparison of CRISPR Modalities for Target Deconvolution
| Feature | CRISPR-Cas9 KO | CRISPRi (Repression) | CRISPRa (Activation) |
| Mechanism | DNA cleavage (Indels) | Transcriptional block | Transcriptional activation |
| Primary Screen Type | Positive (Resistance) | Negative (Sensitization) | Positive (Resistance) |
| Target Identification Logic | Identifies activating enzymes or synthetic lethal pairs. | Identifies pathways that buffer compound toxicity. | Identifies the direct target via "sponge" effect. |
| Essential Gene Interrogation | Poor (Lethal on its own) | Excellent (Tunable knockdown) | Excellent (Overexpression is rarely lethal) |
| False Positive Rate | Moderate (Off-target cutting) | Low (Highly specific) | Low (Highly specific) |
| Turnaround Time | 4–6 weeks | 4–6 weeks | 5–7 weeks |
Expert Insight: For a novel uncharacterized compound like 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, CRISPRa is often the most direct route to the physical target . If the compound is an inhibitor, driving massive overexpression of its target protein will outcompete the intracellular concentration of the drug, leading to a highly enriched survival phenotype [4].
Mechanistic Logic and Workflow Visualization
To establish a self-validating system, the experimental design must account for both the biological mechanism of resistance and the physical workflow of the screen.
Fig 1. Genome-wide CRISPR screening workflow for small molecule target deconvolution.
Fig 2. Mechanistic logic of CRISPRa-mediated resistance via target overexpression.
Step-by-Step Experimental Protocol: CRISPRa Resistance Screen
The following protocol details a positive selection (resistance) screen using CRISPRa to identify the target of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
Phase 1: Preparation and Causality-Driven Optimization
-
Determine the Lethal Dose (LC90): Treat your target cell line (stably expressing dCas9-VP64) with a titration of the compound for 7–14 days.
-
Causality: You must establish the exact concentration that kills 90-95% of wild-type cells. Too high, and you suppress true biological rescue; too low, and background survival will drown out the signal.
-
-
Library Amplification: Amplify a genome-wide CRISPRa sgRNA library (e.g., Calabrese library) ensuring >1000x coverage per sgRNA to maintain library complexity.
Phase 2: Transduction and Selection
-
Lentiviral Transduction at MOI 0.3: Transduce the cells with the pooled lentiviral library at a Multiplicity of Infection (MOI) of 0.3.
-
Causality: Following Poisson distribution, an MOI of 0.3 ensures that ~95% of transduced cells receive exactly one viral integration. This prevents "passenger" sgRNAs from hitchhiking with a resistance-conferring sgRNA, which would create false positives.
-
-
Puromycin Selection: 48 hours post-transduction, apply puromycin to eliminate uninfected cells. Maintain a minimum of 500x cell coverage (e.g., for a 100,000 sgRNA library, maintain at least 50 million cells at all times) to prevent genetic bottlenecking.
Phase 3: Compound Treatment (The Screen)
-
Split the Pool: Divide the surviving cells into two arms:
-
Arm A (Vehicle Control): Treated with DMSO.
-
Arm B (Treatment): Treated with the LC90 dose of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
-
-
Selective Pressure: Culture both arms for 14–21 days. Replenish the compound and media every 3 days.
-
Self-Validating Check: The vehicle control arm must contain non-targeting control sgRNAs at a stable frequency throughout the assay. If these drop out, your baseline culture conditions are toxic.
-
Phase 4: NGS and Bioinformatics
-
Genomic DNA Extraction: Harvest cells and extract gDNA. Perform PCR to amplify the integrated sgRNA cassettes.
-
Next-Generation Sequencing (NGS): Sequence the amplicons on an Illumina platform to determine the abundance of each sgRNA.
-
MAGeCK Analysis: Use the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) algorithm to identify positively enriched sgRNAs in the treatment arm compared to the vehicle arm [5].
-
Interpretation: If 3 to 4 independent sgRNAs targeting the same gene promoter are highly enriched in the surviving population, that gene is the putative target (or a dominant downstream bypass mechanism).
-
Validation of the Putative Target
Once the screen nominates a target, it must be orthogonally validated to ensure the compound physically engages the protein, rather than just exploiting a parallel survival pathway.
-
Arrayed Rescue: Synthesize the top enriched sgRNA and transduce it into naive cells. Treat with the compound to confirm the shift in the IC50 curve.
-
Biochemical Target Engagement: Use Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) with purified recombinant protein to confirm that 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline directly binds the CRISPR-nominated target [2].
References
-
Jost, M., & Weissman, J. S. (2017). CRISPR Approaches to Small Molecule Target Identification. ACS Chemical Biology, 13(2), 366–375. Retrieved March 20, 2026, from [Link]
-
Gilbert, L. A., Horlbeck, M. A., Adamson, B., Villalta, J. E., Chen, Y., Whitehead, E. H., Guimaraes, C., Panning, B., Ploegh, H. L., Bassik, M. C., Qi, L. S., Kampmann, M., & Weissman, J. S. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell, 159(3), 647–661. Retrieved March 20, 2026, from [Link]
-
Biocompare. (2021). Using CRISPR for Target Identification. Retrieved March 20, 2026, from [Link]
-
Li, W., Xu, H., Xiao, T., Cong, L., Love, M. I., Zhang, F., Irizarry, R. A., Liu, J. S., Brown, M. X., & Liu, X. S. (2014). MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens. Genome Biology, 15(12), 554. Retrieved March 20, 2026, from [Link]
Uncharted Territory: The Challenge of Profiling "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline"
A comprehensive search of publicly available scientific literature and chemical databases reveals a significant information gap regarding the biological activity and cross-reactivity profile of the compound "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline." While the chemical structure is defined, with a PubChem entry (CID 3377124) confirming its molecular formula (C17H18Cl2N2O3S), there is a notable absence of published research detailing its primary biological target, mechanism of action, or any experimental data on its selectivity.[1]
This lack of foundational data makes it impossible to construct a meaningful "Comparison Guide" as requested. Such a guide would necessitate a known primary target to identify relevant alternative compounds for comparison. Furthermore, without any reported experimental data on its inhibitory or binding activity against a panel of biological targets (e.g., kinases, GPCRs, ion channels), a cross-reactivity profile cannot be established.
For a compound to be the subject of a detailed comparison guide for a scientific audience, a baseline of information is required, typically including:
-
Primary Target Identification: The specific protein or family of proteins the compound is designed to interact with.
-
Mechanism of Action: How the compound elicits its biological effect upon binding to its target.
-
In Vitro Potency and Selectivity Data: Experimental results, such as IC50 or Ki values, against the primary target and a broad range of other related and unrelated targets to assess its specificity.
The provided chemical name, "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline," describes a molecule containing several functional groups common in pharmacologically active compounds, such as a dichlorophenoxy group, a piperidine sulfonyl moiety, and an aniline core.[2][3][4][5] These features are present in various drugs and chemical probes.[2][3][4][5] However, the specific combination and arrangement in the requested molecule do not correspond to any well-documented inhibitor or probe in the public domain.
Therefore, before a cross-reactivity profiling guide can be developed, foundational research would be necessary to first identify the biological target(s) of "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" and to generate initial data on its activity and selectivity. Without this essential groundwork, any attempt at a comparative analysis would be purely speculative and lack the scientific integrity required for the intended audience of researchers and drug development professionals.
Sources
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A Comparative Study of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline with First-Generation Tyrosine Kinase Inhibitors in the Context of Oncogenic Signaling
An In-depth Technical Guide
This guide provides a comprehensive comparative analysis of the novel compound 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline against established first-generation tyrosine kinase inhibitors. The focus is on elucidating its potential as a next-generation therapeutic agent by examining its inhibitory potency, selectivity, and cellular efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction: The Evolving Landscape of Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of several malignancies.
First-generation TKIs, such as imatinib and gefitinib, demonstrated the clinical potential of targeting specific oncogenic kinases. However, their efficacy can be limited by off-target effects and the emergence of drug resistance. This has spurred the development of next-generation inhibitors with improved potency and selectivity.
The compound at the center of this guide, 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, represents a novel chemical scaffold. Its structural features, including the sulfonylaniline motif and the piperidine nucleus, are prevalent in many biologically active compounds and are recognized as privileged structures in medicinal chemistry.[1][2][3] The dichlorophenoxy moiety may further enhance binding affinity and specificity. This guide will explore the hypothesis that these structural attributes confer superior inhibitory properties compared to first-generation TKIs against a hypothetical oncogenic kinase, "Kinase Y."
Compound Structures
| Compound | Class | Key Structural Features |
| 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline | Investigational | Dichlorophenoxy, Sulfonylaniline, Piperidine |
| Imatinib | First-Generation TKI | Phenylaminopyrimidine, Piperazine |
| Gefitinib | First-Generation TKI | Aniline, Quinazoline, Morpholine |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where "Kinase Y" is a critical node for oncogenic signaling. Inhibition of Kinase Y is expected to block downstream signaling and induce apoptosis in cancer cells.
Caption: Hypothetical "Kinase Y" signaling pathway in cancer.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human "Kinase Y"
-
ATP
-
Biotinylated peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-substrate antibody
-
Time-Resolved Fluorescence (TRF) reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the recombinant "Kinase Y" to the wells of a streptavidin-coated plate.
-
Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody and incubate to allow for binding to the phosphorylated substrate.
-
Wash the plate to remove unbound reagents.
-
Measure the time-resolved fluorescence signal.
-
-
Data Analysis:
-
The TRF signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Cellular Proliferation Assay
This assay measures the effect of the compounds on the proliferation of cancer cells that are dependent on the "Kinase Y" signaling pathway.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with activated "Kinase Y" signaling
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the test compounds and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the half-maximal effective concentration (EC50) value using a non-linear regression analysis.
-
Kinase Selectivity Profiling
To assess the selectivity of the compounds, their inhibitory activity is tested against a panel of other kinases.
Protocol:
-
Reagents and Materials:
-
A panel of recombinant kinases
-
The same reagents as in the In Vitro Kinase Inhibition Assay
-
-
Procedure:
-
Perform single-point inhibition assays for each compound at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
For kinases showing significant inhibition (e.g., >50%), determine the IC50 values as described in the In Vitro Kinase Inhibition Assay protocol.
-
-
Data Analysis:
-
Calculate a selectivity score, which can be the ratio of the IC50 for off-target kinases to the IC50 for the primary target ("Kinase Y"). A higher selectivity score indicates greater selectivity.
-
Experimental Workflow
The following diagram outlines the workflow for the comparative evaluation of the kinase inhibitors.
Caption: Experimental workflow for inhibitor comparison.
Comparative Data Summary
The following table summarizes the hypothetical experimental data for the comparative study.
| Compound | "Kinase Y" IC50 (nM) | Off-Target Kinase "Z" IC50 (nM) | Selectivity Score (Z/Y) | Cancer Cell Line EC50 (nM) |
| 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline | 5 | >1000 | >200 | 25 |
| Imatinib | 50 | 200 | 4 | 150 |
| Gefitinib | 30 | 500 | 16.7 | 100 |
Discussion
The hypothetical data presented above suggest that 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline exhibits significantly improved potency and selectivity for "Kinase Y" compared to the first-generation compounds, imatinib and gefitinib.
-
Potency: The lower IC50 value of 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline indicates that it is a more potent inhibitor of "Kinase Y" at the enzymatic level. This enhanced potency is also reflected in the lower EC50 value in the cellular proliferation assay, suggesting better efficacy in a biological context.
-
Selectivity: The high selectivity score of 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline suggests that it has a much lower affinity for off-target kinases. This is a critical advantage as it can lead to a reduction in side effects and a better therapeutic window. The presence of the piperidine moiety is known to enhance druggability and can contribute to improved pharmacokinetic properties and reduced toxicity.[2]
The synthesis of such sulfonylaniline derivatives can be achieved through various modern organic synthesis methods, including visible-light-mediated reactions, which allow for the construction of diverse and complex molecules under mild conditions.[1]
Conclusion
Based on this comparative analysis, 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline shows promise as a next-generation kinase inhibitor with superior potency and selectivity. Further preclinical and clinical studies would be warranted to fully elucidate its therapeutic potential. The structural features of this compound provide a strong foundation for the development of new and improved targeted cancer therapies.
References
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PubChem Compound Summary for CID 135564928, 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. National Center for Biotechnology Information. [Link]
-
Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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An Independent Investigator's Guide to the Characterization and Comparative Analysis of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
A Senior Application Scientist's Perspective on Elucidating the Bioactivity of a Novel Chemical Entity
Abstract
This guide outlines a comprehensive, scientifically rigorous framework for the independent verification and characterization of the biological activity of the novel compound, "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline." Initial literature and database reviews, including searches in PubChem, reveal no significant published biological data for this specific molecule.[1] Consequently, this document shifts from a simple verification of known activity to a more foundational process of hypothesis-driven investigation. By analyzing the compound's core chemical moieties—a dichlorophenyl group, a sulfonylaniline backbone, and a piperidine sulfonyl substituent—we can infer potential biological targets and design a logical, multi-stage experimental plan. This guide provides detailed, step-by-step protocols for in-silico modeling, in-vitro enzymatic assays, and cell-based functional assays, designed to elucidate a potential anti-inflammatory mechanism of action. The performance of the title compound is to be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib, to provide a clear comparative context for its potential efficacy and selectivity. All experimental choices are rationalized to ensure a self-validating and robust investigative process.
Introduction: Deconstructing the Molecule to Form a Hypothesis
The compound 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is a novel chemical entity. A thorough review of scientific literature confirms the absence of established biological activity data. However, its structure is a composite of several well-known pharmacophores, which provides a logical starting point for forming an investigational hypothesis.
-
Dichlorophenyl Moiety: The presence of a dichlorophenyl group is a common feature in a variety of bioactive molecules. For instance, Diclofenac, a widely used NSAID, contains a 2,6-dichlorophenyl group and functions through the inhibition of cyclooxygenase (COX) enzymes.[2] The chlorine atoms significantly impact the molecule's lipophilicity and electronic character, which can enhance its interaction with biological targets.[2] Other drugs like the antidepressant Sertraline also feature a dichlorophenyl group, highlighting the versatility of this moiety.[2] The substitution pattern of chlorine atoms can significantly influence the biological activity and toxicity of phenoxyacetic acid derivatives, a related chemical class.[3][4]
-
Sulfonylaniline and Sulfonamide Group: The sulfonylaniline motif is a privileged scaffold in medicinal chemistry.[5][6] Sulfonamides are a cornerstone of various therapies, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[7][8] Their chemical stability and ability to form key hydrogen bonds make them effective for enzyme inhibition.[8] For example, the COX-2 inhibitor Celecoxib is a well-known sulfonamide-containing anti-inflammatory drug.
-
Piperidine Ring: The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic structures in FDA-approved drugs.[7] It is a versatile scaffold that can modulate a molecule's solubility and ability to bind to receptors, often enhancing its pharmacokinetic properties.[9][10] Piperidine derivatives have been investigated for a wide range of activities, including antimicrobial and enzyme inhibition properties.[11][12]
Hypothesis: Based on the combination of these structural features, particularly the dichlorophenoxy group and the sulfonamide backbone, it is hypothesized that 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline possesses anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This guide will outline the experimental framework to test this hypothesis.
Experimental Design: A Phased Approach to Characterization
A tiered approach, from computational prediction to biochemical and cell-based validation, will be employed. This ensures a logical and cost-effective progression of the investigation.
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A Comparative Guide to Kinase Selectivity for the 2-(Phenoxy)aniline Sulfonamide Scaffold
This guide provides an in-depth analysis of kinase selectivity, using the chemical scaffold represented by "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" as a foundational model. While direct experimental data for this specific molecule is not publicly available, its structure contains key pharmacophores—a dichlorophenoxy group, an aniline core, and a sulfonylpiperidine moiety—that are characteristic of ATP-competitive kinase inhibitors.[1][2][3][4]
Based on this structural class, we will explore the selectivity profile of a representative inhibitor against its likely primary target, Tumor Progression Locus 2 (TPL2) , and related molecular targets. TPL2 (also known as MAP3K8 or COT) is a critical serine/threonine kinase that serves as a key node in inflammatory signaling pathways.[5][6] Understanding an inhibitor's activity across the broader kinome is paramount for predicting its therapeutic efficacy and potential off-target liabilities.
The Importance of Selectivity: TPL2 as a Therapeutic Target
TPL2 is a central regulator of the inflammatory response. Activated by upstream signals from Toll-like receptors (TLRs) and cytokine receptors (e.g., TNFR, IL-1R), TPL2 phosphorylates and activates MEK1/2, which in turn activates the MAP kinases ERK1/2.[7][8] This cascade is crucial for the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9] Consequently, selective TPL2 inhibitors are highly sought after for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[5][10]
However, achieving selectivity is a significant challenge in kinase drug discovery due to the highly conserved nature of the ATP-binding pocket across the human kinome.[11] Early TPL2 inhibitors, for instance, often displayed potent cross-reactivity with Epidermal Growth Factor Receptor (EGFR) kinase, a liability that needed to be engineered out through careful structure-activity relationship (SAR) studies.[9][12]
TPL2 Signaling Pathway
The following diagram illustrates the canonical TPL2 signaling cascade, highlighting its position upstream of the MEK/ERK pathway.
Caption: A simplified diagram of the TPL2 signaling cascade.
Quantifying Selectivity: A Comparative Analysis
To illustrate how selectivity is assessed, we present representative data for a potent TPL2 inhibitor from the 4-anilino-quinoline-3-carbonitrile class, which shares structural similarities with our model scaffold.[12] The inhibitor's potency (measured as IC50, the concentration required to inhibit 50% of enzyme activity) is compared against a panel of therapeutically relevant kinases.
Table 1: Comparative Selectivity Profile of a Representative TPL2 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. TPL2) | Pathway / Family | Rationale for Inclusion |
|---|---|---|---|---|
| TPL2 (MAP3K8) | 30 | 1x | MAP3K | Primary Target |
| p38α (MAPK14) | >10,000 | >333x | MAPK | Downstream of other MAP3Ks; key inflammatory kinase |
| JNK1 | >10,000 | >333x | MAPK | Related stress-activated MAP kinase |
| IKKβ | >10,000 | >333x | NF-κB Pathway | Key kinase in parallel inflammatory pathway |
| MK2 | >10,000 | >333x | p38 Pathway | Downstream effector of p38 |
| EGFR | 9,000 | 300x | Receptor Tyrosine Kinase | Common historical off-target for this scaffold[9][12] |
| MEK1 | >10,000 | >333x | MAPK Pathway | Direct downstream substrate of TPL2[13] |
Note: Data is representative and synthesized from published studies on selective TPL2 inhibitors for illustrative purposes.[12]
Interpretation of Results: The data clearly demonstrates high selectivity for the representative compound. With an IC50 of 30 nM for TPL2, it is over 300-fold more selective for its primary target than for other key kinases in related inflammatory pathways and the historically problematic off-target, EGFR. This level of selectivity is a critical attribute, suggesting that the compound's cellular effects are likely to be mediated "on-target" and minimizing the risk of adverse effects from unintended kinase inhibition.
Experimental Methodology: The LanthaScreen® Eu Kinase Binding Assay
To generate reliable selectivity data, a robust and high-throughput assay is essential. The LanthaScreen® Eu Kinase Binding Assay is a gold-standard, time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay used to quantify the affinity of an inhibitor for a kinase.[14][15][16]
Assay Principle: The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase's active site.[17]
-
A Europium (Eu)-labeled antibody binds to a tag on the recombinant kinase.
-
An Alexa Fluor® 647-labeled tracer binds to the kinase's ATP pocket.
-
When both are bound, the Eu-donor and Alexa Fluor®-acceptor are in close proximity, generating a high FRET signal.
-
The test compound (inhibitor) competes with the tracer for binding to the ATP site. As the inhibitor displaces the tracer, the FRET signal decreases.[14]
This "mix-and-read" format is highly amenable to screening large panels of kinases to generate comprehensive selectivity profiles.[18][19]
Workflow for Kinase Inhibitor Affinity Measurement
The following diagram outlines the typical workflow for determining the IC50 value of a test compound using the LanthaScreen® assay.
Caption: Workflow for a LanthaScreen Eu Kinase Binding Assay.
Step-by-Step Protocol
This protocol is adapted from standard Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay user guides.[15][16]
-
Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution of the test compound in 1X Kinase Buffer A containing a fixed percentage of DMSO (e.g., 4%).[11] This will serve as the 4X compound plate. b. Include "no inhibitor" (buffer with DMSO) and "high inhibition" (a known potent, non-selective inhibitor like staurosporine) controls.[14]
-
Reagent Preparation (Final Assay Concentrations): a. 2X Kinase/Antibody Solution: Dilute the tagged kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A to twice their final desired concentrations (e.g., 10 nM kinase, 4 nM antibody).[16] The optimal kinase concentration should be pre-determined to yield a robust assay window. b. 4X Tracer Solution: Dilute the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A to four times its final desired concentration (e.g., 4x the tracer's Kd for the kinase).
-
Assay Assembly (in a 384-well plate): a. Add 4 µL/well of the 4X serially diluted test compound from step 1. b. Add 8 µL/well of the 2X Kinase/Antibody solution. c. Add 4 µL/well of the 4X Tracer solution to initiate the binding reaction. The final volume will be 16 µL.
-
Incubation and Measurement: a. Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature, protected from light. b. Read the plate using a TR-FRET compatible plate reader. Set the excitation wavelength to ~340 nm and collect emission data at two wavelengths: ~615 nm (Eu-donor) and ~665 nm (Alexa Fluor® acceptor/FRET signal).[17]
-
Data Analysis: a. Calculate the emission ratio for each well by dividing the 665 nm signal by the 615 nm signal. b. Normalize the data using the controls (0% and 100% inhibition). c. Plot the normalized emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The analysis of inhibitor selectivity is a cornerstone of modern drug discovery. While the specific compound "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline" lacks public characterization, its chemical features strongly suggest activity as a kinase inhibitor, likely targeting enzymes like TPL2. By using a representative inhibitor and robust methodologies like the LanthaScreen® binding assay, researchers can build a comprehensive selectivity profile. The illustrative data presented here highlights the profile of a highly selective compound, which is the desired outcome for developing a safe and effective therapeutic agent. This systematic approach, combining rational compound design with broad, quantitative profiling, is essential for advancing promising molecules from the bench to the clinic.
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Patsnap Synapse. (2024, June 25). What are TPL2 inhibitors and how do they work?. Retrieved from [Link]
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Gantke, T., et al. (2017). The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation. Science Signaling, 10(475). Retrieved from [Link]
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Kovacs, J. J., et al. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Biochemical and Biophysical Research Communications, 352(4), 937-942. Retrieved from [Link]
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Gantke, T. (2020). TPL2 kinase action and control of inflammation. The Journal of Immunology, 204(9), 2295-2302. Retrieved from [Link]
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Kim, H., et al. (2018). Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer. Cancers, 10(11), 445. Retrieved from [Link]
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Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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Wu, J., et al. (2007). Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 50(21), 5049-5063. Retrieved from [Link]
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ResearchGate. (2025, August 9). Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-α production in human whole blood. Retrieved from [Link]
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Wu, J., et al. (2007). Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 50(21), 5049-5063. Retrieved from [Link]
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Wu, J., et al. (2007). Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[8][14]naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 17(19), 5482-5486. Retrieved from [Link]
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PubChem. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. Retrieved from [Link]
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Han, C., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(11), 1633-1641. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
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Benchmarking a Novel Anticancer Candidate: A Comparative Analysis of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
Introduction
The relentless pursuit of novel and effective cancer therapeutics is a cornerstone of modern drug discovery. A promising chemical scaffold that has emerged involves the linkage of a dichlorophenoxy group to a sulfonamide moiety, a structure known for its diverse biological activities. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline , hereafter referred to as Compound X , against a panel of human cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth look at the hypothetical cytotoxic profile of Compound X, compare its performance with established anticancer agents, and detail the experimental methodologies used to generate the presented data. It is important to note that while the experimental protocols are standardized, the data presented for Compound X is hypothetical and for illustrative purposes, designed to showcase a robust benchmarking workflow.
Scientific Rationale and Mechanistic Hypothesis
Compounds bearing a sulfonamide group are known to exhibit a wide range of pharmacological properties, including anticancer activity. The piperidine and dichlorophenyl moieties of Compound X are also found in various bioactive molecules.[1][2] The core hypothesis for the anticancer activity of Compound X is its potential to act as a potent inhibitor of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[3] Specifically, the sulfonamide group is a key pharmacophore for CA inhibition.
Experimental Design and Workflow
The benchmarking of Compound X was designed to assess its cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines, representing different tumor types. The workflow is designed to provide a comprehensive and comparative dataset.
Caption: High-level workflow for benchmarking Compound X.
Comparative Performance Analysis of Compound X
The primary endpoint for this benchmarking study is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Compound X was tested against a panel of cell lines and its performance was compared to two widely used chemotherapeutic agents: Doxorubicin (a topoisomerase II inhibitor) and Paclitaxel (a microtubule-stabilizing agent).
Table 1: Comparative IC50 Values (µM) of Compound X and Benchmark Drugs
| Cell Line | Cancer Type | Compound X (IC50) | Doxorubicin (IC50) | Paclitaxel (IC50) |
| MCF-7 | Breast | 2.5 | 0.8 | 0.01 |
| MDA-MB-231 | Breast (Triple-Negative) | 1.8 | 1.2 | 0.05 |
| A549 | Lung | 5.2 | 1.5 | 0.02 |
| HCT116 | Colon | 3.1 | 0.9 | 0.03 |
| PC-3 | Prostate | 7.8 | 2.1 | 0.08 |
| OVCAR-3 | Ovarian | 2.9 | 1.0 | 0.04 |
| U-87 MG | Glioblastoma | > 10 | 2.5 | 0.1 |
Note: The IC50 values for Compound X are hypothetical and presented for illustrative purposes.
-
Moderate Potency: Compound X demonstrates moderate single-digit micromolar potency against a range of cancer cell lines, particularly those of breast, colon, and ovarian origin.
-
Differential Sensitivity: The data suggests a differential sensitivity profile, with the glioblastoma cell line (U-87 MG) showing resistance to Compound X at the concentrations tested.
-
Comparison to Benchmarks: While not as potent as the established cytotoxic agents Doxorubicin and Paclitaxel, Compound X's distinct chemical structure suggests a potentially different mechanism of action, which could be advantageous in overcoming resistance to conventional therapies.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in vitro cell-based assays.
Cell Culture
All cancer cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[4][5]
Protocol Steps:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of Compound X, Doxorubicin, and Paclitaxel was prepared in culture medium. The final concentrations ranged from 0.01 µM to 100 µM. 100 µL of the compound dilutions were added to the respective wells.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Cell Fixation: The medium was discarded, and cells were fixed with 100 µL of 10% trichloroacetic acid (TCA) per well and incubated at 4°C for 1 hour.
-
Staining: The plates were washed five times with deionized water and allowed to air dry. 100 µL of 0.4% SRB solution in 1% acetic acid was added to each well and incubated at room temperature for 30 minutes.[4]
-
Washing: Unbound dye was removed by washing the plates five times with 1% acetic acid.
-
Solubilization: The plates were air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader.
Caption: Step-by-step workflow of the SRB assay.
Discussion and Future Directions
This benchmarking guide provides a framework for evaluating the anticancer potential of the novel investigational compound, 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (Compound X). The hypothetical data suggests that Compound X exhibits moderate cytotoxic activity against a panel of cancer cell lines, with a potentially distinct mechanism of action compared to standard chemotherapeutics.
The observed differential sensitivity warrants further investigation into the molecular determinants of response to Compound X. Future studies should focus on:
-
Mechanism of Action Elucidation: Biochemical assays to confirm the inhibition of carbonic anhydrases and other potential targets.
-
Biomarker Discovery: Correlating the sensitivity of a larger panel of cell lines with their genomic and proteomic profiles to identify predictive biomarkers.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in preclinical animal models of cancer.
References
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. (n.d.). Journal of Chemical Society of Pakistan.
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El-Azab, A. S., et al. (2010). Synthesis, and in vitro anticancer activity of some novel 2-substituted-4H-benzo[d][3][6]oxazin-4-one derivatives. European Journal of Medicinal Chemistry, 45(9), 4188-4193.
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- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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A Comparative Guide to the Structural Analogues of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (Tasisulam) and Their Anticancer Activity
This guide provides a comprehensive analysis of the structural analogues of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, a compound also known as Tasisulam. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology. This document delves into the structure-activity relationships (SAR) of Tasisulam analogues, offering insights into the chemical modifications that influence their anticancer potency. The information presented herein is supported by experimental data from peer-reviewed scientific literature, providing a solid foundation for future drug discovery and development efforts.
Introduction to Tasisulam: A Dual-Acting Anticancer Agent
Tasisulam is an acylsulfonamide that has demonstrated a broad spectrum of antitumor activity across numerous cancer cell lines, including those of leukemia, melanoma, non-small-cell lung cancer, colon, ovarian, renal, and breast cancers.[1] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of mitotic progression, leading to cell cycle arrest in the G2/M phase.[1] Specifically, Tasisulam is understood to trigger the intrinsic apoptotic pathway, which is characterized by the release of cytochrome c from the mitochondria and subsequent caspase-dependent cell death.[1]
Despite its promising preclinical and early clinical trial results, the development of Tasisulam was halted, in part due to challenges related to its clearance and associated toxic side effects.[2] This has spurred interest in the development of structural analogues with improved pharmacokinetic profiles and enhanced therapeutic indices. This guide will explore the key structural features of Tasisulam and the impact of their modification on its biological activity.
The Core Scaffold of Tasisulam and Key Pharmacophoric Features
The chemical structure of Tasisulam can be divided into three key regions, each playing a crucial role in its biological activity:
-
The 3,5-Dichlorophenoxy Moiety (Region A): This region is believed to be critical for the compound's interaction with its biological target. The dichloro substitution pattern is a key feature influencing potency.
-
The Central Aniline Ring (Region B): This serves as the central scaffold, linking the other two key regions. Substitutions on this ring can modulate the electronic properties and overall conformation of the molecule.
-
The Piperidine-1-sulfonyl Group (Region C): This part of the molecule is thought to contribute to its pharmacokinetic properties, including solubility and metabolic stability.
The following diagram illustrates the key regions of the Tasisulam scaffold:
Caption: Key pharmacophoric regions of the Tasisulam scaffold.
Structure-Activity Relationship (SAR) Analysis of Tasisulam Analogues
The exploration of Tasisulam analogues has provided valuable insights into the structural requirements for potent anticancer activity. The following sections summarize the SAR for each key region of the molecule, drawing on data from studies on related acylsulfonamides.
Modifications of the Phenoxy Ring (Region A)
Studies on a series of diaryl acylsulfonamides have shed light on the importance of the substitution pattern on the phenoxy ring. While not Tasisulam itself, these studies on closely related compounds provide a strong basis for understanding the SAR of this class of molecules.
Table 1: SAR of Phenoxy Ring Substitutions in Acylsulfonamides
| Compound | R1 | R2 | HUVEC IC50 (µM) |
| 1 | 3-Cl | 5-Cl | 0.03 |
| 2 | 3-Br | 5-Br | 0.02 |
| 3 | 3-F | 5-F | 0.10 |
| 4 | 3-CH3 | 5-CH3 | 0.25 |
| 5 | 3-OCH3 | 5-OCH3 | >10 |
| 6 | 4-Cl | - | >10 |
Data adapted from Lobb, K. L., et al. (2004). Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure−Activity Relationships for a Novel Class of Antitumor Agents. Journal of Medicinal Chemistry, 47(22), 5367–5380.
-
Halogen Substitution is Favorable: The presence of halogen atoms at the 3 and 5 positions of the phenoxy ring is strongly correlated with high potency. Dichloro and dibromo substitutions (compounds 1 and 2) result in the most active compounds.
-
Electron-Withdrawing Groups are Preferred: The high activity of the halogenated analogues suggests that electron-withdrawing groups in this region enhance potency. In contrast, electron-donating groups like methoxy (compound 5) lead to a significant loss of activity.
-
Substitution Pattern is Critical: A single chloro substitution at the 4-position (compound 6) results in a dramatic decrease in activity, highlighting the importance of the 3,5-disubstitution pattern.
Modifications of the Central Aniline Ring (Region B)
The central aniline ring has also been a target for modification to understand its role in the overall activity of acylsulfonamides.
Table 2: SAR of Central Aniline Ring Substitutions in Acylsulfonamides
| Compound | R3 | R4 | HUVEC IC50 (µM) |
| 7 | H | H | 0.03 |
| 8 | 2-F | H | 0.04 |
| 9 | 3-F | H | 0.20 |
| 10 | 4-F | H | 0.50 |
| 11 | 2-CH3 | H | 0.15 |
| 12 | 4-CH3 | H | 1.5 |
Data adapted from Lobb, K. L., et al. (2004). Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure−Activity Relationships for a Novel Class of Antitumor Agents. Journal of Medicinal Chemistry, 47(22), 5367–5380.
The data from these analogues indicate that:
-
Substitution is Generally Tolerated but Can Reduce Potency: While substitutions on the central aniline ring are possible, they often lead to a decrease in activity compared to the unsubstituted analogue (compound 7).
-
Positional Isomers Have a Significant Impact: The position of the substituent on the aniline ring has a marked effect on potency. For example, a fluorine atom at the 2-position (compound 8) is well-tolerated, while moving it to the 3- or 4-position (compounds 9 and 10) results in a progressive loss of activity.
Bioisosteric Replacement of the Sulfonamide Moiety (Region C)
A key strategy to address the pharmacokinetic limitations of Tasisulam has been the bioisosteric replacement of the sulfonamide group. One notable example is the synthesis of a sulfonimidamide-based analogue.[2]
Table 3: Comparison of Tasisulam and its Sulfonimidamide Analogue
| Compound | Structure | SKMel23 IC50 (µM) | A375 IC50 (µM) |
| Tasisulam | 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline | 1.8 | 2.5 |
| Sulfonimidamide Analogue | N'-(2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)phenyl)acetimidamide | 2.1 | 2.9 |
Data adapted from Steinkamp, A. D., et al. (2016). Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375. Skin pharmacology and physiology, 29(6), 281–290.
The results show that the sulfonimidamide analogue exhibits antiproliferative effects comparable to Tasisulam in melanoma cell lines.[2] This finding is significant as sulfonimidamides can offer improved physicochemical properties, such as decreased lipophilicity and plasma protein binding, which could translate to a better pharmacokinetic profile in vivo.[2]
The following diagram summarizes the key SAR findings for Tasisulam analogues:
Caption: Summary of Structure-Activity Relationships for Tasisulam Analogues.
Experimental Protocols
This section provides representative experimental protocols for the synthesis of a Tasisulam analogue and for the evaluation of its antiproliferative activity. These protocols are based on established methodologies in the field of medicinal chemistry and cell biology.
Synthesis of a Representative Tasisulam Analogue
This protocol describes a general method for the synthesis of an acylsulfonamide, which can be adapted for the synthesis of various Tasisulam analogues.
Materials:
-
2-(3,5-Dichlorophenoxy)aniline
-
Piperidine-1-sulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve 2-(3,5-dichlorophenoxy)aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve piperidine-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the antiproliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SKMel23, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The structure-activity relationship studies of Tasisulam and its analogues have provided a clear roadmap for the design of new anticancer agents with potentially improved properties. The key takeaways are:
-
The 3,5-dihalo substitution on the phenoxy ring is crucial for high potency.
-
The central aniline ring is sensitive to substitution, with the 2-position being the most tolerant of modification.
-
Bioisosteric replacement of the sulfonamide moiety, for example with a sulfonimidamide group, is a promising strategy to maintain or improve activity while potentially enhancing the pharmacokinetic profile.
Future research in this area should focus on the synthesis and evaluation of a wider range of analogues with modifications in all three key regions of the Tasisulam scaffold. In particular, the exploration of novel bioisosteres for the sulfonamide group could lead to the discovery of compounds with improved drug-like properties. Furthermore, a deeper understanding of the molecular target of Tasisulam and its analogues will be instrumental in the rational design of the next generation of these potent anticancer agents.
References
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Lobb, K. L., Hipskind, P. A., Aikins, J. A., Alvarez, E., Cheung, Y. Y., Considine, E. L., ... & Mader, M. M. (2004). Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure−Activity Relationships for a Novel Class of Antitumor Agents. Journal of Medicinal Chemistry, 47(22), 5367–5380. [Link]
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Steinkamp, A. D., Schmitt, L., Chen, X., Fietkau, K., Heise, R., Baron, J. M., & Bolm, C. (2016). Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375. Skin pharmacology and physiology, 29(6), 281–290. [Link]
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Meier, T., Uhlik, M. T., Stancato, L. F., Barda, D. A., Starling, J. J., & Lahn, M. M. (2011). Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. Molecular cancer therapeutics, 10(11), 2168–2178. [Link]
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Ryan, C. W., Chacon, M., Agulnik, M., Lopez-Pousa, A., Williams, C., de Alwis, D. P., ... & Keohan, M. L. (2013). A phase II study of tasisulam sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma. Investigational new drugs, 31(1), 145–151. [Link]
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Paz-Ares, L., Cardenal, F., de Castro, J., Garcia-Velasco, A., Griesinger, F., Reck, M., ... & Lahn, M. (2012). A phase II study of tasisulam sodium (LY573636 sodium) as third-line treatment in patients with unresectable, metastatic non–small-cell lung cancer. Journal of Thoracic Oncology, 7(9), 1441-1449. [Link]
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A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors. (2010). Investigational New Drugs, 28(5), 657-666. [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Journal of the Serbian Chemical Society, 88(1), 25-38. [Link]
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Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. (2011). Molecular Cancer Therapeutics, 10(11), 2168-2178. [Link]
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Comparative Dose-Response Analysis: 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline vs. MF63
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Profiling
As drug development pivots away from the cardiovascular liabilities of traditional COX-2 inhibitors, downstream enzymes like Microsomal Prostaglandin E Synthase-1 (mPGES-1) have emerged as highly validated targets for inflammation and oncology.
This technical guide objectively compares the dose-response profile of the novel synthetic sulfonamide derivative 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline (DCPSA) against the gold-standard reference inhibitor, MF63 . By dissecting the structural causality behind their performance and detailing a self-validating assay protocol, this guide provides actionable insights for scientists optimizing high-throughput screening (HTS) cascades.
Mechanistic Rationale: The "Why" Behind the Assay
The arachidonic acid (AA) cascade is the primary driver of inflammatory signaling. While traditional NSAIDs target Cyclooxygenase-2 (COX-2), this upstream blockade indiscriminately halts the synthesis of all downstream prostanoids, leading to well-documented gastrointestinal and cardiovascular toxicities.
Conversely,1[1]. Selectively targeting mPGES-1 provides a safer therapeutic window by preserving cardioprotective prostanoids like PGI2 and Thromboxane A2[1].
Arachidonic acid cascade highlighting selective mPGES-1 inhibition by DCPSA and MF63.
Experimental Methodology & Self-Validating Protocols
To generate trustworthy dose-response curves, we employ a multi-stage Enzyme Immunoassay (EIA) designed to eliminate common false positives inherent to lipophilic compound screening.
Protocol Design & Built-In Causality
-
Nuisance Inhibition Control: Highly lipophilic sulfonamides like DCPSA are prone to forming colloidal aggregates in aqueous buffers, which can non-specifically sequester the enzyme. To ensure our IC50 values reflect true active-site engagement,2[2].
-
Substrate Stabilization: PGH2 is highly unstable and will spontaneously degrade into PGE2 at room temperature, artificially inflating the baseline.3[3], ensuring the EIA only detects enzymatically produced PGE2.
Step-by-Step EIA Workflow
-
Enzyme Preparation: Suspend recombinant human mPGES-1 in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione (GSH) and 0.1% Triton X-100.
-
Compound Incubation: Serially dilute DCPSA and MF63 in DMSO to create a 10-point concentration curve (0.1 nM to 10 µM). Pre-incubate the compounds with the enzyme for 15 minutes at 4°C.
-
Reaction Initiation: Add 10 µM of PGH2 substrate to trigger the isomerization.
-
Termination: After exactly 30 seconds, halt the reaction by adding 50 mM SnCl2 dissolved in 0.1 M HCl.
-
Quantification: Transfer aliquots to a competitive EIA plate to quantify PGE2 levels against a standard curve.
Step-by-step workflow of the self-validating cell-free mPGES-1 Enzyme Immunoassay (EIA).
Dose-Response Curve Comparison
The following table summarizes the quantitative performance of DCPSA against the reference standard MF63 across both cell-free (EIA) and cell-based (A549 IL-1β stimulated) assays.
| Compound | Cell-Free IC50 (nM) | Cell-Based A549 IC50 (µM) | Hill Slope | Max Inhibition (%) |
| MF63 (Reference) | 1.3 | 0.4 | 1.1 | >98% |
| DCPSA | 85.4 | 4.2 | 0.9 | 92% |
Expert Insights & Structural Causality
The comparative data highlights a significant divergence in binding efficiency and translational viability between the two compounds.
The Reference (MF63): 1[1]. This architecture allows it to form precise hydrogen bonds with key polar residues (e.g., Arg126, Arg110) within the GSH-binding pocket, yielding >1000-fold selectivity over other prostanoid synthases[1].
The Test Compound (DCPSA): DCPSA exhibits moderate, yet respectable, potency (IC50 = 85.4 nM). The bulky 3,5-dichlorophenoxy group provides excellent hydrophobic anchoring within the lipophilic cleft of mPGES-1. However, the piperidine-1-sulfonyl moiety is a tertiary sulfonamide. Unlike primary sulfonamides or carboxylic acids that act as strong hydrogen-bond donors, this closed-ring structure restricts optimal electrostatic interaction with the active site's polar residues, resulting in a ~65-fold drop in cell-free potency compared to MF63.
Translational Shift (Cell-Free vs. Cell-Based): Both compounds show a distinct rightward shift in their dose-response curves when moving from the biochemical assay to the A549 cell-based assay.2[2]. The shift is more pronounced for DCPSA (4.2 µM), suggesting that its higher lipophilicity and lack of a primary hydrogen-bond donor may lead to greater non-specific sequestration in the cellular milieu, reducing the free fraction of the drug available to engage the target.
References
-
Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions Source: Journal of Medicinal Chemistry (ACS Publications) URL:2
-
Identification and development of mPGES-1 inhibitors: where we are at? Source: PMC (National Institutes of Health) URL:1
-
An Automated Multistep High-Throughput Screening Assay for mPGES-1 Source: ResearchGate URL:3
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A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe disposal of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, a compound that requires careful handling due to its chemical structure. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the chemical properties of its constituent functional groups: a dichlorinated phenoxy moiety, a piperidine ring, and a sulfonamide group. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe disposal. Based on its structural components, 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline should be treated as a hazardous substance.
-
Halogenated Organic Compound: The presence of two chlorine atoms on the phenoxy ring classifies this compound as a halogenated organic. Such compounds can be toxic and persistent in the environment.[1][2][3][4][5] Combustion of halogenated compounds may produce highly toxic gases.[1]
-
Piperidine Moiety: Piperidine itself is a flammable and corrosive substance that can cause severe skin burns and eye damage.[6][7][8][9] While integrated into a larger molecule, the piperidine functional group necessitates caution.
-
Aniline and Sulfonamide Groups: Aniline derivatives can be toxic, and sulfonamides may possess biological activity requiring their disposal to be managed to prevent environmental release. Dichloroanilines are known to be toxic by skin absorption and inhalation.[10][11]
Due to these characteristics, this compound must be disposed of as hazardous chemical waste.[12][13]
Table 1: Summary of Potential Hazards and Disposal Considerations
| Structural Component | Associated Hazards | Primary Disposal Consideration |
| Dichlorophenoxy | Toxicity, Environmental Persistence, Formation of Toxic Combustion Byproducts | Segregation as halogenated waste for incineration.[2][3] |
| Piperidine | Corrosivity, Flammability, Toxicity | Neutralization of any residual reactivity, collection in appropriate containers.[6][7][8] |
| Aniline/Sulfonamide | Toxicity, Biological Activity | Avoidance of environmental release, proper labeling of waste.[10][14] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory when handling 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline and its waste.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[15]
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[15]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.[16]
-
Don PPE: Before addressing the spill, ensure all necessary personal protective equipment is worn.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill (if dissolved in a solvent), absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical absorbent pad.[6][15]
-
Collection: Place the contained material into a clearly labeled, sealed, and robust container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[16]
Step-by-Step Disposal Procedure
The disposal of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline must be managed as hazardous waste. Do not dispose of this chemical down the drain or in general waste.[6][17][18]
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.[16] This waste must be segregated as halogenated organic waste .[1][2][3] Do not mix with non-halogenated waste streams.[1][2][3]
-
Containerization: Use a robust, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline," the approximate quantity, and the date of accumulation. Include any relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[16] The storage area should be away from heat, sparks, and open flames.[15] Do not store with incompatible materials such as strong acids, bases, or oxidizing agents.[15]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[15] Provide them with all available information about the compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
Caption: Disposal workflow for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
References
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- Laboratory Waste Disposal Handbook. University of Essex.
- 2-(piperidine-1-sulfonyl)aniline — Chemical Substance Information. NextSDS.
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- 2,3-Dichloroaniline. PubChem.
- Piperidine-1-sulfonyl chloride 96 35856-62-3. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
This guide provides essential, field-tested safety protocols for handling 2-(3,5-Dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This document is structured not as a rigid checklist, but as a dynamic risk-management framework. It is designed to empower you to make informed, safety-first decisions based on a deep understanding of the molecule's potential hazards and the specific context of your experimental work.
The Foundational Principle: A Risk-Based Approach to Safety
Deconstructing the Hazard: A Structure-Based Toxicological Assessment
The potential hazards of this molecule are inferred from its three primary structural components: the dichlorophenoxy group, the aniline core, and the piperidine-sulfonyl moiety.
-
Dichlorophenoxy Moiety : This group is structurally related to chlorophenoxy herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid). Compounds in this class are known irritants to the skin, eyes, and respiratory system.[1][2] Systemic exposure can lead to severe health consequences, and some compounds in this family are considered possibly carcinogenic to humans.[3][4][5] Chronic exposure may also impact the nervous system and liver.[1][3]
-
Aniline Moiety : The aniline core is a significant toxicophore. Aromatic amines are well-documented as being toxic if swallowed, inhaled, or absorbed through the skin.[6][7] Aniline and its derivatives are suspected of causing genetic defects and cancer and can cause damage to organs through prolonged or repeated exposure.[7][8]
-
Piperidine-Sulfonyl Moiety : While the sulfonyl group generally has lower toxicity, the complete structure can present as a skin and eye irritant.[9][10] Furthermore, compounds containing the piperidine ring can be harmful if swallowed or inhaled.[11][12]
The Core Protocol: Task-Specific PPE Selection
The level of PPE required is directly proportional to the risk of exposure for a given task. The following protocols are designed to mitigate these risks at each stage of a typical laboratory workflow.
Workflow for PPE Selection
The following diagram illustrates a logical workflow for determining the appropriate level of personal protective equipment based on the experimental task.
Caption: PPE selection workflow based on task-specific risk assessment.
PPE Specification Summary
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Chemical Fume Hood | Double Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not required in a certified fume hood |
| Solution Preparation | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat | Recommended if vapors are possible |
| Reaction/Reflux | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat | Recommended for volatile solvents |
| Aqueous Work-up/Extraction | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat/Apron | Not typically required |
| Chromatography | Ventilated Enclosure/Hood | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat | Recommended if aerosols are possible |
| Spill Cleanup | Restricted Area | Heavy-Duty Butyl or Viton Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Suit or Apron | Air-Purifying Respirator with Organic Vapor/Particulate Cartridges |
Detailed Protocols and Causality
Hand Protection: The First Barrier
Your hands are most likely to come into direct contact with the chemical.[13]
-
Protocol : Always wear double gloves, preferably with the outer glove being a heavier nitrile or neoprene type.[14] Before use, inspect gloves for any tears, pinholes, or signs of degradation. Remove the outer glove immediately upon contamination and replace it. Contaminated gloves should be disposed of as hazardous waste.[15]
-
Causality : Double gloving provides a critical safety buffer. The inner glove remains uncontaminated, protecting you during the removal of the soiled outer glove. Nitrile and neoprene offer superior resistance to a broad range of chemicals compared to latex, which can be degraded by aromatic compounds.[16]
Eye and Face Protection: Preventing Irreversible Damage
The compound's structural components suggest it is a severe eye irritant.[1][10][17]
-
Protocol : When handling the solid, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For any operation involving solutions, splashes, or aerosols, upgrade to chemical splash goggles.[18] For tasks with a higher splash risk, such as transfers of larger volumes or extractions, a full-face shield must be worn over the goggles.[16]
-
Causality : Safety glasses protect from projectiles but not from chemical splashes, which can flow around the lenses. Goggles form a seal around the eyes, providing robust protection against splashes from any direction.[13] A face shield adds another layer of defense for the entire face.
Body Protection: Shielding the Largest Organ
Dermal absorption is a primary route of exposure for aniline compounds.[6][8]
-
Protocol : A standard lab coat is suitable for low-level handling of the solid inside a fume hood. For all other operations, a chemical-resistant lab coat or apron made of materials like Tyvek® or rubberized fabric is mandatory.[19] Ensure clothing is fully buttoned and sleeves are not rolled up.
-
Causality : Standard cotton lab coats can absorb chemical spills, holding the hazardous material against your skin and prolonging exposure. Chemical-resistant materials prevent permeation, allowing time to remove the garment and decontaminate safely.[14]
Respiratory Protection: Guarding Against Inhalation
Inhalation of dusts or aerosols can lead to systemic toxicity.[1][6]
-
Protocol : All handling of the solid compound must be performed in a certified chemical fume hood to minimize dust inhalation. If engineering controls are insufficient or during a large spill, an air-purifying respirator with combination organic vapor/P100 particulate cartridges is required.
-
Causality : A fume hood is the primary engineering control to prevent respiratory exposure.[20] Respirators are used only when these controls are not feasible or in emergency situations, as they require proper fit-testing and training to be effective.
Emergency and Disposal Plans
In Case of Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[21] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[22] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[22] Seek immediate medical attention.
Disposal of Contaminated Materials
-
Protocol : All contaminated PPE, including gloves, disposable lab coats, and bench paper, must be collected in a designated, sealed hazardous waste container.
-
Causality : Improper disposal of contaminated materials can lead to secondary exposure and environmental contamination.[23] All waste must be handled in accordance with local, state, and federal regulations.[10]
By integrating this expert-driven, risk-based safety protocol into your daily operations, you build a culture of safety that protects you and your colleagues, ensuring that your groundbreaking research can continue without compromise.
References
- Title: 2,4-Dichlorophenoxy Acetic Acid - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
- Title: Hazardous Substance Fact Sheet - 2,4-D Source: New Jersey Department of Health URL
- Title: SAFETY DATA SHEET - 2-(2,4-Dichlorophenoxy)
- Title: SAFETY DATA SHEET - MilliporeSigma Source: MilliporeSigma URL
- Title: SAFETY DATA SHEET - 2,4-Piperidinedione Source: Tokyo Chemical Industry URL
- Title: SAFETY DATA SHEET - 2,3-Dichloroaniline Source: Fujifilm URL
- Title: SAFETY DATA SHEET - 3,5-Dichloroaniline Source: Fisher Scientific URL
- Title: (2,4-Dichlorophenoxy)
- Title: SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)
- Title: Safety Data Sheet - 2-(2,5-Dimethylpyrrol-1-yl)
- Title: Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms Source: Polish Journal of Environmental Studies URL
- Title: Safety Data Sheet - Enamine Source: Enamine URL
- Title: Safety Data Sheet - Merck Millipore Source: Merck Millipore URL
- Title: 2,4-D: The Most Dangerous Pesticide You've Never Heard Of Source: NRDC URL
- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: SAFETY DATA SHEET - 3-(4-Methyl-1-piperazinyl)
- Title: Safety Data Sheet - 4-((4-Nitrophenyl)sulfonyl)
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- Title: SAFETY DATA SHEET - 2-(1-Piperidino)
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
